5'-O-DMT-N4-Bz-5-Me-dC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37N3O7/c1-25-23-41(37(44)40-35(25)39-36(43)26-10-6-4-7-11-26)34-22-32(42)33(48-34)24-47-38(27-12-8-5-9-13-27,28-14-18-30(45-2)19-15-28)29-16-20-31(46-3)21-17-29/h4-21,23,32-34,42H,22,24H2,1-3H3,(H,39,40,43,44)/t32-,33+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHPQMVQHSPNRU-LBFZIJHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143394 | |
| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104579-03-5 | |
| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104579-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5'-O-DMT-N4-Bz-5-Me-dC: A Key Building Block in Synthetic Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-DMT-N4-Bz-5-Me-dC is a chemically modified and protected derivative of 2'-deoxycytidine, a fundamental component of DNA. Its full chemical name is 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine. This compound is a critical building block, specifically a phosphoramidite (B1245037) precursor, used in the automated solid-phase synthesis of oligonucleotides. The strategic placement of protecting groups and the modification of the nucleobase make it an invaluable tool for the synthesis of custom DNA sequences for a wide array of applications in research, diagnostics, and therapeutics, particularly in the field of epigenetics and antisense technology.[1]
The core structure of this compound features three key modifications to the standard deoxycytidine nucleoside:
-
A 5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile protecting group is attached to the 5'-hydroxyl function of the deoxyribose sugar.[1] Its primary role is to prevent unwanted reactions at this position during the oligonucleotide synthesis cycle.[2] The DMT group is selectively removed at the beginning of each coupling cycle to allow the addition of the next nucleotide.[2]
-
An N4-Benzoyl (Bz) group: This base-labile protecting group is attached to the exocyclic amino group of the cytosine base. Its purpose is to prevent side reactions during the phosphoramidite chemistry used in oligonucleotide synthesis.[1]
-
A 5-Methyl group: This modification on the cytosine base results in 5-methylcytosine (B146107), a key epigenetic marker in DNA.[1] The incorporation of 5-methylcytosine into synthetic oligonucleotides is crucial for studying DNA methylation, gene regulation, and developing epigenetic-based therapeutics.[1]
This guide provides an in-depth technical overview of this compound, including its synthesis, physicochemical properties, and its application in oligonucleotide synthesis and subsequent deprotection.
Physicochemical and Quantitative Data
The following tables summarize the key quantitative data for this compound and its corresponding phosphoramidite.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 104579-03-5 | [1][3][4] |
| Molecular Formula | C38H37N3O7 | [3] |
| Molecular Weight | 647.72 g/mol | [3] |
| Appearance | White to off-white powder | [5] |
| Purity (HPLC) | ≥98% | [5] |
| Storage Conditions | -20°C | [3] |
Table 2: Physicochemical Properties of this compound-3'-CE Phosphoramidite
| Property | Value | Reference |
| CAS Number | 105931-57-5 | [5] |
| Molecular Formula | C47H54N5O8P | [5] |
| Molecular Weight | 847.94 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Purity (HPLC) | ≥98.0% | [5] |
| Storage Conditions | -20°C |
Experimental Protocols
I. Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the commercially available nucleoside, 5-methyl-2'-deoxycytidine (B118692). The following is a representative protocol synthesized from various literature sources.
Step 1: 5'-O-DMT Protection of 5-methyl-2'-deoxycytidine
-
Materials: 5-methyl-2'-deoxycytidine, anhydrous pyridine (B92270), 4,4'-dimethoxytrityl chloride (DMT-Cl), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
-
Procedure: a. Dissolve 5-methyl-2'-deoxycytidine in anhydrous pyridine. b. Add DMT-Cl portion-wise to the solution at room temperature while stirring. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure. e. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. g. Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-DMT-5-methyl-2'-deoxycytidine.
Step 2: N4-Benzoylation of 5'-O-DMT-5-methyl-2'-deoxycytidine
-
Materials: 5'-O-DMT-5-methyl-2'-deoxycytidine, anhydrous pyridine, benzoic anhydride (B1165640), DCM, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
-
Procedure: a. Dissolve 5'-O-DMT-5-methyl-2'-deoxycytidine in anhydrous pyridine. b. Add benzoic anhydride and stir the reaction at room temperature. c. Monitor the reaction by TLC. d. Upon completion, evaporate the pyridine and dissolve the residue in DCM. e. Wash the organic solution with saturated aqueous sodium bicarbonate and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the product by silica gel column chromatography to obtain this compound.
II. Preparation of this compound-3'-CE Phosphoramidite
The protected nucleoside is then converted to its phosphoramidite derivative for use in automated DNA synthesizers.
-
Materials: this compound, anhydrous DCM, N,N-diisopropylethylamine (DIPEA), 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Procedure: a. Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon). b. Add DIPEA to the solution. c. Cool the reaction mixture to 0°C and slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or 31P NMR). e. Quench the reaction with methanol and dilute with DCM. f. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. g. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. h. Purify the crude phosphoramidite by silica gel column chromatography to yield the final product.
III. Automated Solid-Phase Oligonucleotide Synthesis
The this compound-3'-CE phosphoramidite is used in a standard four-step cycle on an automated DNA synthesizer. High coupling efficiencies, typically above 99%, are expected for this phosphoramidite.[6]
The Synthesis Cycle:
-
Detritylation (Deblocking): The 5'-DMT group of the nucleotide attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) in DCM, exposing the 5'-hydroxyl group for the next coupling reaction.[7]
-
Coupling: The this compound phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutations in the final oligonucleotide sequence.[7]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[7]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
IV. Deprotection and Cleavage of the Synthesized Oligonucleotide
After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Cleavage from Support and Removal of Phosphate Protecting Groups: The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature. This cleaves the succinyl linker, releasing the oligonucleotide into solution, and also removes the cyanoethyl protecting groups from the phosphate backbone.
-
Base Deprotection (Removal of N4-Benzoyl Group): The oligonucleotide solution in ammonium hydroxide is heated (typically at 55°C for 8-16 hours) to remove the benzoyl protecting groups from the cytosine bases.
-
Alternative Fast Deprotection: A mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used for faster deprotection (e.g., 10 minutes at 65°C).[9][10] However, it is important to note that the use of AMA with benzoyl-protected cytidine (B196190) can lead to a side reaction where the benzoyl group is partially replaced by a methylamino group, resulting in the formation of N4-methyl-cytosine.[9] Therefore, for oligonucleotides containing N4-benzoyl-protected cytidines, traditional deprotection with ammonium hydroxide is often preferred to avoid this side product.
Visualizations
References
- 1. myuchem.com [myuchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 5. hongene.com [hongene.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. idtdna.com [idtdna.com]
- 8. N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite | 105931-57-5 | PB09089 [biosynth.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to 5'-O-DMT-N4-Bz-5-Me-dC: A Modified Nucleoside for Oligonucleotide Synthesis
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5'-O-DMT-N4-Bz-5-Me-dC, a crucial building block in the chemical synthesis of modified oligonucleotides. This document is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and nucleic acid chemistry.
Chemical Structure and Properties
This compound is a chemically modified deoxycytidine nucleoside designed for use in automated solid-phase oligonucleotide synthesis. Its structure incorporates three key modifications: a 5'-O-Dimethoxytrityl (DMT) group, an N4-Benzoyl (Bz) protecting group, and a 5-methyl group on the cytosine base.
Each of these modifications serves a specific purpose in the synthesis process:
-
5'-O-Dimethoxytrityl (DMT) Group : This bulky, acid-labile protecting group is attached to the 5'-hydroxyl function of the deoxyribose sugar.[1] Its primary role is to prevent unwanted reactions at the 5'-position during the phosphoramidite (B1245037) coupling step. The DMT group is removed at the beginning of each synthesis cycle by treatment with a weak acid, exposing the 5'-hydroxyl for the addition of the next nucleotide.[1] The orange-colored DMT cation released during this deblocking step can be quantified spectrophotometrically to monitor the efficiency of each coupling cycle.
-
N4-Benzoyl (Bz) Group : The exocyclic amine of the cytosine base is protected by a benzoyl group. This prevents the amine from participating in undesirable side reactions during the phosphoramidite coupling and oxidation steps of oligonucleotide synthesis.[1][2] The benzoyl group is stable to the acidic conditions used for DMT removal but can be efficiently removed under basic conditions during the final deprotection of the synthesized oligonucleotide.[2]
-
5-Methylcytosine (B146107) (5-Me-dC) : The presence of a methyl group at the 5th position of the cytosine ring is a common epigenetic modification in DNA.[1] Incorporating 5-methylcytosine into synthetic oligonucleotides is essential for studies in epigenetics, gene regulation, and DNA-protein interactions.[1] This modification can also enhance the stability of DNA duplexes and increase resistance to certain nucleases.[1]
The combination of these protecting groups makes this compound a stable and efficient monomer for the controlled, stepwise synthesis of oligonucleotides containing 5-methylcytosine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, other specific experimental values such as melting point and UV absorbance maxima for this exact compound are not consistently reported in the literature.
| Property | Value |
| CAS Number | 104579-03-5 |
| Molecular Formula | C38H37N3O7 |
| Molecular Weight | 647.72 g/mol [3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO. For example, 10 mM in DMSO.[4] |
| Storage | Recommended storage at -20°C, protected from light and moisture.[4] Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4] |
Applications in Oligonucleotide Synthesis
The primary application of this compound is as a phosphoramidite precursor for the automated solid-phase synthesis of DNA oligonucleotides. This methodology allows for the precise, sequential addition of nucleotides to a growing chain attached to a solid support.
The key applications of oligonucleotides containing 5-methylcytosine include:
-
Epigenetics Research : Synthetic oligonucleotides with defined patterns of 5-methylcytosine are invaluable tools for studying the role of DNA methylation in gene expression, chromatin structure, and cellular differentiation.[1]
-
Diagnostics : Methylation-specific probes and primers are used in diagnostic assays, such as methylation-specific PCR (MSP), to detect changes in DNA methylation patterns associated with various diseases, including cancer.
-
Therapeutics : Antisense oligonucleotides and siRNAs containing 5-methylcytosine can exhibit improved stability, reduced immunogenicity, and enhanced target binding affinity, making them promising candidates for therapeutic applications.[1]
-
DNA-Protein Interaction Studies : Oligonucleotides containing 5-methylcytosine are used to investigate how this modification influences the binding of proteins, such as transcription factors and methyl-CpG-binding proteins, to DNA.
Experimental Protocols
The following section outlines a detailed, generalized protocol for the use of this compound phosphoramidite in automated solid-phase oligonucleotide synthesis. The specific parameters, such as reagent volumes and reaction times, may need to be optimized depending on the DNA synthesizer and the desired scale of synthesis.
Materials and Reagents
-
This compound phosphoramidite
-
Other required phosphoramidites (dA, dG, T)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Acetonitrile (B52724) (anhydrous, synthesis grade)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution A (e.g., acetic anhydride/lutidine/THF)
-
Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Purification system (e.g., HPLC or PAGE)
Automated Oligonucleotide Synthesis Cycle
The synthesis is performed in a cyclical manner, with each cycle resulting in the addition of one nucleotide to the growing oligonucleotide chain.
Step 1: Deblocking (Detritylation)
-
The CPG-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group from the terminal nucleoside.
-
The column is then washed extensively with anhydrous acetonitrile to remove the acid and the released DMT cation.
Step 2: Coupling
-
The this compound phosphoramidite (or another desired phosphoramidite) is dissolved in anhydrous acetonitrile and delivered to the synthesis column along with the activator solution.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite (B83602) triester linkage.
Step 3: Capping
-
To prevent the elongation of unreacted chains (failure sequences), the column is treated with the capping solutions.
-
This acetylates any unreacted 5'-hydroxyl groups, rendering them inert in subsequent coupling steps.
Step 4: Oxidation
-
The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.
-
The column is then washed with acetonitrile to prepare for the next synthesis cycle.
These four steps are repeated for each nucleotide to be added to the sequence.
Post-Synthesis Cleavage and Deprotection
-
Once the synthesis is complete, the solid support is treated with concentrated ammonium hydroxide. This cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone.
-
The solution containing the oligonucleotide is then heated (e.g., at 55°C for 8-12 hours) to remove the benzoyl protecting groups from the cytosine and other protected bases.
Purification
-
The crude oligonucleotide solution is typically dried and then resuspended in an appropriate buffer.
-
Purification is performed using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter failure sequences and other impurities.
Visualizations
Chemical Structure
References
Role of 5-methylcytosine in DNA
An In-depth Technical Guide on the Core Role of 5-methylcytosine (B146107) in DNA
For Researchers, Scientists, and Drug Development Professionals
5-methylcytosine (5mC) is a pivotal epigenetic modification of DNA that plays a crucial role in regulating gene expression and maintaining genomic stability.[1][2][3][4] This technical guide provides a comprehensive overview of the function and mechanisms of 5mC, the enzymatic machinery governing its establishment and removal, and its implications in development and disease. We delve into the family of DNA methyltransferases (DNMTs) responsible for writing this epigenetic mark and the Ten-eleven translocation (TET) enzymes that orchestrate its removal through oxidative derivatives. Furthermore, this whitepaper offers detailed protocols for the gold-standard techniques used to detect and quantify 5mC and its oxidized forms, namely bisulfite sequencing (BS-Seq), oxidative bisulfite sequencing (oxBS-Seq), and TET-assisted bisulfite sequencing (TAB-Seq). Quantitative data on the prevalence of these modifications across various human tissues and disease states are summarized in structured tables for comparative analysis. Finally, key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex role of 5-methylcytosine in DNA.
The Dynamic Landscape of DNA Methylation
DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to the fifth carbon of a cytosine residue, forming 5-methylcytosine (5mC).[1] This modification predominantly occurs in the context of CpG dinucleotides in mammalian genomes.[5] Far from being a static mark, DNA methylation is a dynamic process, with patterns of 5mC being established, maintained, and actively removed to orchestrate a multitude of cellular processes.
Establishment and Maintenance of 5-methylcytosine
The establishment and maintenance of 5mC patterns are carried out by a family of enzymes known as DNA methyltransferases (DNMTs).[4][5]
-
De novo methylation is primarily catalyzed by DNMT3A and DNMT3B , which establish new methylation patterns during embryonic development and in germ cells.[4][6]
-
Maintenance methylation is ensured by DNMT1 , which recognizes hemi-methylated DNA strands during replication and methylates the newly synthesized strand, thus faithfully propagating the methylation pattern to daughter cells.[6][7]
The catalytic mechanism of DNMTs involves the transfer of a methyl group from the donor molecule, S-adenosylmethionine (SAM), to the cytosine base.[8][9]
The Demethylation Pathway: The Role of TET Enzymes
For many years, DNA methylation was considered a stable and largely irreversible mark. However, the discovery of the Ten-eleven translocation (TET) family of enzymes (TET1, TET2, and TET3) revolutionized this view, revealing a pathway for active DNA demethylation.[10][11] TET enzymes are dioxygenases that iteratively oxidize 5mC.[10][11][12]
-
5mC to 5-hydroxymethylcytosine (B124674) (5hmC): TET enzymes first convert 5mC to 5-hydroxymethylcytosine (5hmC).[10][11][13]
-
Further Oxidation: 5hmC can be further oxidized by TET enzymes to 5-formylcytosine (B1664653) (5fC) and subsequently to 5-carboxylcytosine (5caC) .[10][11][12]
These oxidized derivatives can then be recognized and excised by the base excision repair (BER) machinery, ultimately leading to the replacement of the modified cytosine with an unmodified one.[14]
References
- 1. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Differences in DNA methylation between human neuronal and glial cells are concentrated in enhancers and non-CpG sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lfz100.ust.hk [lfz100.ust.hk]
- 7. Global analysis of cytosine and adenine DNA modifications across the tree of life | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. epigenie.com [epigenie.com]
- 10. Genome-wide assays that identify and quantify modified cytosines in human disease studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 5-methylcytosine content of DNA from human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distribution of 5-hydroxymethylcytosine in different human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the 5'-O-DMT Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic oligonucleotides, precision and control are paramount. The stepwise addition of nucleoside phosphoramidites to a growing nucleic acid chain demands a robust strategy to prevent unwanted side reactions and ensure the fidelity of the final sequence. At the heart of this strategy lies the 5'-O-Dimethoxytrityl (DMT) protecting group, a cornerstone of modern solid-phase oligonucleotide synthesis. This in-depth technical guide explores the multifaceted function of the 5'-O-DMT group, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the synthesis of high-quality oligonucleotides for therapeutic and diagnostic applications.
Core Function: A Reversible Shield
The primary role of the 5'-O-DMT group is to selectively block the 5'-hydroxyl function of the nucleoside phosphoramidite (B1245037) monomer. This protection is crucial to prevent self-polymerization and to direct the coupling reaction specifically to the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[1][2] The DMT group's large steric bulk further contributes to its effectiveness in preventing undesired reactions at the 5'-position.[3]
A key characteristic of the DMT group is its acid lability. While stable to the basic conditions used for the removal of other protecting groups on the nucleobases and phosphate (B84403) backbone, it is readily cleaved by mild acidic treatment.[4] This selective removal, known as detritylation, is the inaugural step of each synthesis cycle, regenerating the reactive 5'-hydroxyl group for the subsequent coupling reaction.[2]
Quantitative Data Presentation
The efficiency of the detritylation step and the overall coupling success are critical for the synthesis of full-length, high-purity oligonucleotides. The following tables summarize key quantitative data related to the 5'-O-DMT protecting group.
Table 1: Comparison of Common Detritylation Reagents
| Reagent | Concentration | Depurination Half-Time (dA-CPG) | Observations | References |
| Dichloroacetic Acid (DCA) | 3% in Dichloromethane (B109758) | ~77 minutes | Slower detritylation rate, but significantly lower rates of depurination. Recommended for long oligonucleotides. | [1][5][6][7] |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | ~19 minutes | Faster detritylation, but a higher propensity for causing depurination, especially at adenosine (B11128) residues. | [1][5][6][7] |
| Dichloroacetic Acid (DCA) | 15% in Dichloromethane | ~25 minutes | Faster detritylation than 3% DCA, but with an increased risk of depurination. | [5][6][7] |
Table 2: Spectrophotometric Analysis of DMT Cation for Coupling Efficiency Monitoring
| Parameter | Value | Significance | References |
| Wavelength of Max. Absorbance (λmax) | 495-498 nm | The liberated DMT cation produces a characteristic orange color with a distinct absorbance peak, allowing for quantification. | [8][9][10] |
| Molar Extinction Coefficient (ε) | ~70,000 L·mol⁻¹·cm⁻¹ | Used in the Beer-Lambert law to calculate the concentration of the DMT cation, which directly correlates to the coupling yield of the previous cycle. | [11] |
| Target Stepwise Coupling Efficiency | >98% | High coupling efficiency is crucial for the synthesis of long oligonucleotides. A small decrease in efficiency per step leads to a significant reduction in the overall yield of the full-length product. | [1][8] |
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving the 5'-O-DMT protecting group.
Protocol 1: 5'-O-Dimethoxytritylation of a Nucleoside (e.g., Thymidine)
This protocol describes the initial protection of the 5'-hydroxyl group of a nucleoside.
Materials:
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine (B92270)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/MeOH gradient)
Procedure:
-
Co-evaporate the thymidine with anhydrous pyridine to remove any residual water.
-
Dissolve the dried thymidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine to the solution.
-
In a separate flask, dissolve DMT-Cl in anhydrous pyridine and add this solution dropwise to the thymidine solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the reaction by adding a small amount of methanol.
-
Remove the pyridine by rotary evaporation.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution to remove acidic byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the 5'-O-DMT-thymidine.
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, Mass Spectrometry).[12]
Protocol 2: On-Column Detritylation during Solid-Phase Oligonucleotide Synthesis
This protocol is an integral part of the automated solid-phase synthesis cycle.
Materials:
-
Oligonucleotide bound to a solid support (e.g., CPG) with a 5'-O-DMT group.
-
Deblocking solution: 3% Trichloroacetic acid (TCA) or 3% Dichloroacetic acid (DCA) in an appropriate solvent (e.g., Dichloromethane or Toluene).[4][13]
-
Washing solvent (e.g., Acetonitrile).
Procedure (within an automated synthesizer):
-
The synthesis column containing the solid-supported oligonucleotide is washed with an anhydrous solvent (e.g., acetonitrile) to remove any residual reagents from the previous step.
-
The deblocking solution (e.g., 3% TCA in DCM) is passed through the column for a specified period (typically 1-3 minutes).[4]
-
The eluent, containing the orange-colored DMT cation, is collected for spectrophotometric quantification to determine the coupling efficiency of the preceding cycle.[9]
-
The column is thoroughly washed with an anhydrous solvent (e.g., acetonitrile) to remove all traces of the acid and the cleaved DMT group.
-
The solid support now has the oligonucleotide with a free 5'-hydroxyl group, ready for the next coupling step.
Protocol 3: Manual Detritylation of a "DMT-on" Purified Oligonucleotide
This protocol is used to remove the final 5'-O-DMT group after purification of the full-length oligonucleotide.
Materials:
-
Lyophilized "DMT-on" oligonucleotide.
-
80% aqueous acetic acid.[8]
-
Nuclease-free water.
-
3 M Sodium Acetate (B1210297) solution.
Procedure:
-
Dissolve the lyophilized "DMT-on" oligonucleotide in nuclease-free water.
-
Add a calculated volume of 80% acetic acid to the oligonucleotide solution. A common practice is to use a final concentration of 20-30 µL of 80% acetic acid per optical density (ODU) of the oligonucleotide.[8]
-
Incubate the solution at room temperature for 20-30 minutes.
-
To precipitate the detritylated oligonucleotide, add 3 M sodium acetate solution (to a final concentration of 0.3 M) and 3 volumes of cold ethanol.
-
Mix thoroughly and chill the solution at -20°C for at least 1 hour.
-
Centrifuge the mixture to pellet the oligonucleotide.
-
Carefully decant the supernatant containing the cleaved DMT group.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Decant the supernatant and air-dry or vacuum-dry the oligonucleotide pellet.
-
Resuspend the purified, detritylated oligonucleotide in a suitable buffer or nuclease-free water.
Mandatory Visualizations
The following diagrams illustrate key processes involving the 5'-O-DMT protecting group.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Mechanism of the acid-catalyzed removal of the DMT group.
Caption: Workflow for monitoring coupling efficiency via DMT cation assay.
References
- 1. glenresearch.com [glenresearch.com]
- 2. DNA寡核苷酸合成 [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. atdbio.com [atdbio.com]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 12. researchgate.net [researchgate.net]
- 13. youdobio.com [youdobio.com]
An In-depth Technical Guide to the N4-Benzoyl Protecting Group
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate field of multistep organic synthesis, particularly in the creation of oligonucleotides and modified nucleosides for therapeutic and diagnostic applications, the precise and temporary masking of reactive functional groups is paramount. The N4-benzoyl (Bz) group is a cornerstone acyl-type protecting group, indispensable for the protection of the exocyclic primary amino group on the cytosine nucleobase. Its strategic implementation prevents unwanted side reactions during critical synthetic steps, such as phosphoramidite (B1245037) coupling, and enhances the solubility of nucleoside intermediates in organic solvents. This guide provides a comprehensive overview of the N4-benzoyl group, detailing its purpose, application, relevant experimental protocols, and its strategic position within the orthogonal protection schemes of modern nucleic acid chemistry.
Core Purpose and Strategic Importance
The primary function of the N4-benzoyl group is to protect the N4 exocyclic amine of cytidine (B196190) and deoxycytidine during chemical synthesis.[1][2][] This protection is crucial for several reasons:
-
Chemoselectivity: During oligonucleotide synthesis, the key reaction is the formation of a phosphodiester bond between the 5'-hydroxyl group of one nucleotide and the 3'-phosphoramidite of another. The exocyclic amines of cytosine, adenine, and guanine (B1146940) are nucleophilic and would otherwise react with the activated phosphoramidite, leading to undesired N-branched byproducts and chain termination.[4][5] The benzoyl group renders the N4-amine non-nucleophilic, directing the reaction exclusively to the desired hydroxyl group.
-
Solubility: The introduction of the lipophilic benzoyl group significantly increases the solubility of the polar nucleoside building blocks in the organic solvents used during solid-phase synthesis, such as acetonitrile.[6]
-
Orthogonal Stability: The success of solid-phase synthesis relies on an orthogonal system of protecting groups, where each group can be removed under specific conditions without affecting the others.[7] The N4-benzoyl group is designed to be stable to the acidic conditions (e.g., trichloroacetic acid) required to remove the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) at the start of each coupling cycle.[1] However, it is reliably cleaved under the final basic conditions used to release the oligonucleotide from the solid support and remove other protecting groups.[1][2]
Chemical Transformations: Protection and Deprotection
The utility of the N4-benzoyl group is defined by the efficiency of its introduction (benzoylation) and subsequent removal (deprotection).
Protection: N4-Benzoylation of 2'-Deoxycytidine (B1670253)
A common method for the selective acylation of the N4-amino group is the "transient protection" approach, where the hydroxyl groups are temporarily silylated in situ.
-
Anhydrous Conditions: Suspend 2'-deoxycytidine in anhydrous pyridine.
-
Transient Silylation: Add chlorotrimethylsilane (B32843) (TMSCl) dropwise at 0 °C and stir the reaction mixture at room temperature until a clear solution is obtained. This step forms the O-silylated derivative.
-
Acylation: Cool the solution to 0 °C and add benzoyl chloride dropwise. Allow the reaction to proceed for 2-4 hours while stirring.
-
Silyl (B83357) Group Removal: Quench the reaction by slowly adding cold water.
-
Deprotection & Work-up: Add concentrated aqueous ammonia (B1221849) and stir for 30 minutes to hydrolyze the silyl ethers.
-
Extraction: Evaporate the solvent under reduced pressure. The resulting residue is then co-evaporated with toluene (B28343) to remove residual pyridine.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield pure N4-benzoyl-2'-deoxycytidine.[4]
Caption: Experimental workflow for the N4-benzoylation of 2'-deoxycytidine.
Deprotection: Final Cleavage
The benzoyl group is stable throughout the oligonucleotide synthesis and is removed during the final deprotection step, typically concurrently with cleavage from the solid support and removal of phosphate (B84403) and other base-protecting groups.
-
Cleavage & Deprotection: The solid support containing the fully synthesized oligonucleotide is treated with a basic solution, most commonly concentrated aqueous ammonia (e.g., 28-30%) or a 1:1 mixture of aqueous ammonia and aqueous methylamine (B109427) (AMA).
-
Heating: The mixture is heated in a sealed vial at a specified temperature (e.g., 55 °C) for an extended period (typically 8-16 hours for ammonia).[] Using AMA allows for significantly faster deprotection (e.g., 10-15 minutes at 65 °C).[8]
-
Work-up: After heating, the vial is cooled, and the supernatant containing the deprotected oligonucleotide is removed.
-
Purification: The solid support is washed, and the combined solutions are evaporated. The resulting crude oligonucleotide is then purified, typically by HPLC or PAGE.
Caption: General workflow for final oligonucleotide cleavage and deprotection.
Quantitative Data and Comparative Analysis
The choice of N-acyl protecting group for cytosine involves a trade-off between stability and ease of removal. While the benzoyl group is robust, the more labile acetyl (Ac) group can be advantageous in specific contexts.
Table 1: Comparison of N-Acyl Protecting Groups for Deoxycytidine
| Feature | N4-Benzoyl (Bz) | N4-Acetyl (Ac) | Reference |
|---|---|---|---|
| Relative Stability | More stable | Less stable (more labile) | [1][2] |
| Deprotection Reagent | Conc. aq. NH₃; AMA | Conc. aq. NH₃; AMA; Strong organic bases | [1][8] |
| Typical Deprotection (NH₃) | 55 °C, 8-16 hours | 55 °C, < 8 hours | [] |
| Typical Deprotection (AMA) | 65 °C, ~10-15 min | 65 °C, < 10 min (virtually instant) | [8] |
| Side Reaction Risk | Prone to transamination with some amine bases | Reduced risk of transamination due to rapid hydrolysis |[8][9] |
Table 2: Transamination Byproduct Formation During Deprotection
| Protected dC Residue | Deprotection Reagent | Byproduct Formation | Note | Reference |
|---|---|---|---|---|
| N4-Benzoyl-dC | Methylamine | ~10% N4-methylcytosine | Transamination competes with hydrolysis. | [9] |
| N4-Benzoyl-dC | Ethylenediamine | ~5-15% N4-ethylcytosine | A known issue with primary amine deprotection reagents. | [9] |
| N4-Acetyl-dC | Methylamine / AMA | Negligible | Acetyl group hydrolysis is much faster than transamination. |[8][9] |
Role in the Oligonucleotide Synthesis Cycle
The N4-benzoyl group is integral to the standard phosphoramidite solid-phase synthesis cycle. Its stability during the acid-catalyzed detritylation step is a key design feature.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. glenresearch.com [glenresearch.com]
- 9. Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of 5-Methylcytosine Modified Oligonucleotides: A Technical Guide for Researchers and Drug Developers
An in-depth exploration of the synthesis, application, and therapeutic potential of oligonucleotides incorporating 5-methylcytosine (B146107).
In the landscape of nucleic acid-based therapeutics and advanced molecular biology, the strategic modification of oligonucleotides is paramount to enhancing their efficacy, stability, and safety. Among these modifications, the incorporation of 5-methylcytosine (5mC) has emerged as a critical tool for researchers and drug developers. This technical guide provides a comprehensive overview of the applications of 5-methylcytosine modified oligonucleotides, detailing their synthesis, the quantitative impact of this modification, and their utility in antisense technology, immunotherapy, and epigenetic studies.
Biochemical Advantages of 5-Methylcytosine Modification
The addition of a methyl group at the C5 position of cytosine confers several advantageous properties to synthetic oligonucleotides, making them more robust and effective for various applications.
Increased Duplex Stability: The methyl group in 5mC enhances the thermal stability of DNA duplexes. This is attributed to improved base stacking interactions and the hydrophobic effect, which helps to exclude water molecules from the duplex.[1][2] This increased melting temperature (Tm) allows for the use of shorter oligonucleotides or enhances the binding affinity of longer sequences to their targets.
Enhanced Nuclease Resistance: While phosphorothioate (B77711) linkages are the primary modification for conferring nuclease resistance, the inclusion of 5-methylcytosine can also contribute to the overall stability of an oligonucleotide in biological fluids.[3] Oligonucleotides are rapidly degraded by endo- and exonucleases present in serum and within cells.[3] Modifications like 5mC can help protect the oligonucleotide from degradation, thereby increasing its in vivo half-life.
Reduced Immunogenicity: Unmethylated CpG motifs in bacterial and synthetic DNA are recognized by Toll-like receptor 9 (TLR9) in immune cells, triggering a pro-inflammatory immune response.[4] This can be an undesirable side effect for therapeutic oligonucleotides not intended for immunostimulation. Methylation of the cytosine within CpG motifs can significantly reduce or abrogate this immune activation, making the oligonucleotide "stealthier" to the immune system.
Key Applications of 5-Methylcytosine Modified Oligonucleotides
The unique properties of 5mC-modified oligonucleotides have led to their widespread use in several key areas of research and drug development.
Antisense Oligonucleotides (ASOs)
Antisense oligonucleotides are short, single-stranded nucleic acid sequences designed to bind to a specific mRNA target through Watson-Crick base pairing. This binding can modulate the function of the target RNA, typically leading to the downregulation of protein expression. The incorporation of 5-methylcytosine is a common strategy in the design of second-generation ASOs to enhance their therapeutic properties.
Mechanism of Action: Many ASOs, particularly "gapmers," are designed to elicit the degradation of the target mRNA by recruiting the enzyme RNase H. RNase H recognizes the DNA:RNA heteroduplex formed between the ASO and the mRNA and cleaves the RNA strand.[5][6]
Mipomersen (Kynamro®): A Case Study: Mipomersen is an FDA-approved antisense oligonucleotide for the treatment of homozygous familial hypercholesterolemia.[7] It is a 20-nucleotide ASO that targets the mRNA of apolipoprotein B-100 (ApoB-100), a key component of low-density lipoprotein (LDL) cholesterol.[7] Mipomersen incorporates 5-methylcytosine substitutions to reduce immunogenicity and enhance binding affinity.[7]
CpG Oligonucleotides in Immunotherapy
In contrast to the immune-evasive role of 5mC in many therapeutic oligonucleotides, the targeted use of unmethylated CpG motifs is a powerful strategy for immunostimulation. Synthetic CpG oligodeoxynucleotides (ODNs) are designed to mimic bacterial DNA and potently activate the innate immune system through TLR9.[4] These are being actively investigated as vaccine adjuvants and as standalone cancer immunotherapies. While the focus here is on 5mC modification, understanding the effect of its absence in CpG ODNs is crucial. The strategic placement of 5mC can be used to create control oligonucleotides for CpG studies or to fine-tune the immunostimulatory response.
Mechanism of Action: CpG ODNs are taken up by immune cells, such as plasmacytoid dendritic cells and B cells, into endosomes where they engage with TLR9.[4][8] This interaction triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and interferons, activation of NK cells, and promotion of a Th1-biased adaptive immune response.[8]
Tools for Epigenetic Research
5-Methylcytosine is a key epigenetic mark in mammals, playing a crucial role in gene regulation. Synthetic oligonucleotides containing 5mC are invaluable tools for studying the intricate mechanisms of DNA methylation and its impact on cellular processes.
Probing DNA-Protein Interactions: Oligonucleotides with site-specific 5mC modifications can be used as probes in electrophoretic mobility shift assays (EMSAs) or other binding assays to investigate how DNA methylation affects the binding of transcription factors and other DNA-binding proteins.
Studying Methylation-Sensitive Enzymes: These modified oligonucleotides serve as substrates for enzymes involved in the DNA methylation machinery, such as DNA methyltransferases (DNMTs) and the TET family of enzymes that oxidize 5mC.
Affinity-Based Detection of Methylated DNA: Antibodies specific to 5-methylcytosine can be used in techniques like Methylated DNA Immunoprecipitation (MeDIP) to enrich for methylated DNA fragments from a genomic sample.[9][10]
Quantitative Data on the Effects of 5-Methylcytosine Modification
The following tables summarize quantitative data from various studies, highlighting the impact of 5-methylcytosine modification on the physicochemical and biological properties of oligonucleotides.
Table 1: Effect of 5-Methylcytosine on Duplex Melting Temperature (Tm)
| Oligonucleotide Sequence | Modification | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |
| 5'-d(CGCGAATTCGCG)-3' | Unmodified | 51.4 | - | [11] |
| 5'-d(CGmCGAATTCG mCG)-3' | 2 x 5mC | 54.4 | +3.0 | [11] |
| 5'-d(CTTCCTCCTCT)-3' (triplex) | Unmodified | ~35 (pH 5.7) | - | [12] |
| 5'-d(mCTTCmCTCmCTmCT)-3' (triplex) | 4 x 5mC | ~45 (pH 6.7) | +10.0 | [12] |
| hTeloC i-motif | 5mC at pos. 1 | 2.0 - 4.6 °C increase | Varies by position | [13] |
Table 2: Nuclease Resistance of Modified Oligonucleotides
| Oligonucleotide Chemistry | Nuclease Source | Half-life | Reference |
| Unmodified DNA | 3'→5' exonuclease (SVP) | Rapidly degraded | [14] |
| Phosphorothioate modified | 3'→5' exonuclease (SVP) | Stable over incubation | [14] |
| 2'-O-methyl RNA | Serum | >240 h | [15] |
| 2'-fluoro modified pyrimidines | Mycoplasma-contaminated media | Degraded within 4h | [16] |
Note: Direct quantitative comparisons of 5mC modification alone on nuclease resistance are less common in the literature, as it is often used in conjunction with other modifications like phosphorothioates. However, its contribution to overall stability is acknowledged.
Table 3: In Vivo Efficacy of Mipomersen (5mC-modified ASO)
| Patient Population | Treatment | Mean % Reduction in LDL-C | p-value vs. Placebo | Reference |
| Severe Hypercholesterolemia | Mipomersen 200 mg/week | 36% | <0.001 | [17] |
| Statin Intolerant | Mipomersen 200 mg/week | 47% | <0.001 | [4] |
| Homozygous FH | Mipomersen 200 mg/week | 25% - 37% | <0.001 | [4] |
Table 4: Dose-Response of CpG ODN 1826 in a Murine Cancer Model
| Treatment Group | Tumor Growth Delay (days) | Sensitization Enhancement Ratio | Reference |
| Irradiation (IR) alone | 2.0 | - | [18] |
| CpG ODN 1826 (0.15 mg total) + IR | 4.4 | 2.0 | [18] |
| CpG ODN 1826 (0.3 mg total) + IR | 5.4 | 2.7 | [18] |
| CpG ODN 1826 (0.45 mg total) + IR | 6.0 | 3.0 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 5-methylcytosine modified oligonucleotides.
Solid-Phase Synthesis of a 5-Methylcytosine Containing Oligonucleotide
Objective: To synthesize a custom DNA oligonucleotide incorporating a 5-methyl-dC residue using an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the 3'-terminal nucleoside
-
Unmodified DNA phosphoramidites (dA, dG, dT)
-
5-Methyl-dC-CE Phosphoramidite (B1245037)
-
Activator solution (e.g., 0.25 M DCI or 0.45 M Tetrazole in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
HPLC purification system
Protocol:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for the incorporation of the 5-methyl-dC phosphoramidite.
-
Synthesis Cycle: The automated synthesis proceeds in a 3' to 5' direction and consists of a repeated four-step cycle for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide on the solid support is removed by the deblocking solution.
-
Coupling: The 5-methyl-dC phosphoramidite (or an unmodified phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester by the oxidizing solution.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution at an elevated temperature.
-
Purification: The crude oligonucleotide is purified by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
Quality Control: The purity and identity of the synthesized oligonucleotide are confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis.
In Vitro Antisense Oligonucleotide Knockdown Assay
Objective: To assess the efficacy of a 5mC-modified antisense oligonucleotide in reducing the expression of a target mRNA in cultured cells.
Materials:
-
Mammalian cell line expressing the target gene
-
Cell culture medium and supplements
-
ASO (5mC-modified) and a scrambled control ASO
-
Transfection reagent (e.g., cationic lipid-based) or electroporation system
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene
-
Real-time PCR instrument
Protocol:
-
Cell Seeding: Plate the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Prepare ASO-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
Replace the transfection medium with fresh complete growth medium.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for ASO-mediated mRNA degradation.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions for the target gene and a housekeeping gene (for normalization) using the synthesized cDNA as a template.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both ASO-treated and control-treated samples.
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
Express the results as the percentage of target mRNA knockdown compared to the control.
-
In Vivo CpG Oligonucleotide Immunostimulation Assay
Objective: To evaluate the immunostimulatory effect of a CpG ODN in a mouse model by analyzing immune cell activation.
Materials:
-
CpG ODN (e.g., ODN 1826) and a non-CpG control ODN
-
Specific pathogen-free mice (e.g., C57BL/6)
-
Sterile PBS
-
Flow cytometer
-
Fluorescently labeled antibodies against immune cell surface markers (e.g., CD86, CD69, MHC class II) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Cell stimulation reagents (e.g., PMA, ionomycin) and a protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining
Protocol:
-
Animal Treatment: Administer the CpG ODN or control ODN to mice via a suitable route (e.g., intraperitoneal or subcutaneous injection).
-
Tissue Harvest: At a specified time point after treatment (e.g., 6, 24, or 48 hours), euthanize the mice and harvest relevant tissues, such as the spleen or draining lymph nodes.
-
Single-Cell Suspension Preparation: Prepare single-cell suspensions from the harvested tissues by mechanical dissociation and filtration.
-
Cell Staining for Flow Cytometry:
-
Surface Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers to identify different immune cell populations and their activation status.
-
Intracellular Cytokine Staining (optional): Restimulate the cells in vitro with cell stimulation reagents in the presence of a protein transport inhibitor. Then, fix and permeabilize the cells and stain for intracellular cytokines.
-
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the frequency of different immune cell populations and their expression of activation markers and cytokines in the CpG ODN-treated group compared to the control group.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to 5-methylcytosine modified oligonucleotides.
Signaling Pathways
Caption: RNase H-mediated degradation of mRNA by an antisense oligonucleotide.
Caption: TLR9 signaling pathway activated by CpG oligonucleotides.
Experimental Workflows
Caption: Workflow for the discovery and development of antisense oligonucleotide therapeutics.
Caption: Experimental workflow for Methylated DNA Immunoprecipitation (MeDIP).
Conclusion
5-Methylcytosine modified oligonucleotides represent a cornerstone of modern nucleic acid chemistry, offering tangible benefits in stability, immunogenicity, and target affinity. Their application in antisense technology has led to approved therapeutics, while their role in modulating the immune system through CpG motifs continues to be a fertile ground for immunotherapy research. Furthermore, as tools for dissecting the complexities of the epigenome, 5mC-containing oligonucleotides are indispensable. As our understanding of the intricate interplay between nucleic acid modifications and biological systems deepens, the strategic use of 5-methylcytosine in oligonucleotide design will undoubtedly continue to drive innovation in both basic research and the development of next-generation therapeutics.
References
- 1. RNases H: Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribonuclease H - Wikipedia [en.wikipedia.org]
- 3. Nuclease Resistance Design and Protocols [genelink.com]
- 4. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]
- 5. neb.com [neb.com]
- 6. How does RNase H recognize a DNA.RNA hybrid? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. A Complete Guide to 5-Methylcytosine (5-mC) Derivatives | EpigenTek [epigentek.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo effects of CpG-Oligodeoxynucleotides (CpG-ODN) on murine transitional cell carcinoma and on the native murine urinary bladder wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Strategic Incorporation of 5'-O-DMT-N4-Bz-5-Me-dC in Antisense Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the modified nucleoside, 5'-O-DMT-N4-Benzoyl-5-methyl-2'-deoxycytidine (5'-O-DMT-N4-Bz-5-Me-dC), in the synthesis and enhancement of antisense oligonucleotides (ASOs). As a key building block in solid-phase synthesis, this compound offers significant advantages in the development of next-generation oligonucleotide therapeutics. This document provides a comprehensive overview of its properties, detailed experimental protocols, and a summary of its impact on the performance of ASOs.
Core Concepts: The Significance of 5-Methylcytosine (B146107) Modification
The introduction of a methyl group at the 5th position of deoxycytidine (5-Me-dC) imparts several beneficial properties to ASOs, making this compound an invaluable phosphoramidite (B1245037) monomer in their chemical synthesis.[1][2][3]
Key Advantages of 5-Me-dC Incorporation:
-
Enhanced Thermal Stability: The presence of 5-Me-dC in an oligonucleotide duplex increases its melting temperature (Tm). This is attributed to the hydrophobic nature of the methyl group, which helps to exclude water molecules from the duplex, thereby stabilizing it.[4][5] Each substitution of dC with 5-Me-dC can increase the Tm by approximately 0.5°C to 1.3°C.[5][6][7]
-
Improved Nuclease Resistance: While the primary strategy for enhancing nuclease resistance is often the incorporation of phosphorothioate (B77711) linkages, modifications to the nucleobase, such as 5-methylation, can contribute to the overall stability of the ASO against enzymatic degradation.[8]
-
Reduced Immunogenicity: Unmethylated CpG motifs in oligonucleotides can be recognized by Toll-like receptor 9 (TLR9), triggering an innate immune response. The methylation of cytosine within these motifs can prevent or significantly limit this unwanted immunostimulatory effect, which is of particular importance for in vivo applications of ASOs.[7][9][10]
-
Enhanced Binding Affinity: The increased duplex stability resulting from 5-Me-dC modification leads to a higher binding affinity of the ASO for its target mRNA. This can translate to increased potency and the potential for using shorter oligonucleotides.[4][5]
The 5'-O-DMT and N4-benzoyl protecting groups are essential for the controlled, stepwise synthesis of the oligonucleotide chain. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl function, preventing self-polymerization, while the benzoyl (Bz) group protects the exocyclic amine of cytosine from participating in unwanted side reactions during the coupling steps.[11]
Quantitative Data Summary
The incorporation of this compound into ASOs yields quantifiable improvements in their biophysical and biological properties. The following tables summarize key data points.
| Property | Unmodified Oligonucleotide | 5-Me-dC Modified Oligonucleotide | Reference(s) |
| Thermal Stability (Tm) | Sequence-dependent | Increase of ~0.5-1.3°C per modification | [5][6][7] |
| Immunostimulation (CpG motifs) | Potential for TLR9 activation | Reduced or no TLR9 activation | [7][9][10] |
Table 1: General Impact of 5-Me-dC Modification on ASO Properties.
| ASO Target | ASO Sequence (Conceptual) | Modification | IC50 | Reference(s) |
| Bcl-2 | 5'-TCTCCCAGCGTGCGCCAT-3' | Phosphorothioate | Varies by cell line | [12] |
| Bcl-2/Bcl-xL | (Homology-targeting sequence) | 2'-O-methoxy-ethoxy, Phosphorothioate | Not specified | [13] |
| TGF-β2 | 5'-GGCGGCATGTCTATTTTGTA-3' | 2'-methoxyethyl, Phosphorothioate | 130.6 nM (in A2058 cells) | [14] |
Table 2: Examples of IC50 Values for Antisense Oligonucleotides Targeting Various Genes. While not all sequences explicitly detail 5-Me-dC content in the cited abstracts, the principles of ASO design often incorporate such modifications to reduce immunogenicity and enhance stability.
Experimental Protocols
Solid-Phase Synthesis of a 5-Me-dC Containing Antisense Oligonucleotide
This protocol outlines the general steps for the automated solid-phase synthesis of an ASO incorporating this compound.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
-
This compound phosphoramidite and other required phosphoramidites (A, G, T)
-
Activator solution (e.g., 0.25 M 4,5-dicyanoimidazole (B129182) in acetonitrile)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
Workflow:
The synthesis follows a cyclical process for each nucleotide addition:
-
Deblocking: The 5'-DMT group of the nucleotide attached to the solid support is removed by the deblocking solution, exposing the 5'-hydroxyl group. The amount of released DMT cation can be measured spectrophotometrically to monitor coupling efficiency.
-
Coupling: The this compound phosphoramidite (or another desired phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution. For the synthesis of phosphorothioate ASOs, this step is replaced with a sulfurization step.
-
Cycle Repetition: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.
Caption: Automated solid-phase synthesis cycle for ASO production.
Cleavage and Deprotection
-
Cleavage from Solid Support: After the final synthesis cycle, the CPG support is treated with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) to cleave the oligonucleotide from the support.
-
Base Deprotection: The same solution is used to remove the protecting groups from the nucleobases, including the N4-benzoyl group from the 5-methylcytosine residues. This step is typically performed at an elevated temperature (e.g., 55°C) for several hours. It is crucial to ensure complete removal of the benzoyl groups, as incomplete deprotection can affect the hybridization properties of the ASO. The use of methylamine (B109427) in the deprotection solution can accelerate this process.[10]
Purification and Analysis
Purification:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for purifying oligonucleotides. The crude oligonucleotide solution is loaded onto a C18 column, and a gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is used to elute the full-length product, separating it from shorter failure sequences.[9]
Analysis:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified oligonucleotide, verifying that the correct sequence has been synthesized and that all protecting groups have been removed.[1][2]
-
Purity Analysis: The purity of the final product is typically assessed by analytical HPLC or capillary gel electrophoresis.
Caption: Workflow for ASO cleavage, deprotection, and analysis.
In Vitro Evaluation of ASO Activity
Nuclease Stability Assay:
-
Incubate the 5-Me-dC modified ASO and an unmodified control ASO in human serum or a solution containing specific nucleases (e.g., 3'-exonucleases).[2][15]
-
Take aliquots at various time points.
-
Analyze the integrity of the oligonucleotides at each time point using gel electrophoresis or HPLC.
-
Determine the half-life of each oligonucleotide to quantify the improvement in nuclease resistance.
Cellular Uptake and Activity:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line expressing the target gene).
-
Transfection: Introduce the ASO into the cells. This can be achieved through gymnotic delivery (uptake without a transfection agent) or by using a transfection reagent.[3][16][17]
-
Incubation: Incubate the cells with the ASO for a specified period (e.g., 24-72 hours).
-
Target mRNA Quantification: Isolate total RNA from the cells and quantify the level of the target mRNA using quantitative real-time PCR (qRT-PCR).[18]
-
Protein Quantification: Lyse the cells and quantify the level of the target protein using Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: Perform a dose-response experiment to determine the concentration of the ASO that results in a 50% reduction in target mRNA or protein expression.
Application in Targeting Signaling Pathways: The TGF-β Example
ASOs containing 5-Me-dC can be designed to target key components of disease-related signaling pathways. For instance, the transforming growth factor-beta (TGF-β) pathway is often dysregulated in fibrosis and cancer.[4][19] An ASO can be designed to bind to the mRNA of TGF-β or its receptors, leading to its degradation and a subsequent reduction in downstream signaling.
Caption: ASO-mediated inhibition of the TGF-β signaling pathway.
Conclusion
The use of this compound as a phosphoramidite building block is a cornerstone of modern antisense oligonucleotide synthesis. The resulting 5-methylcytosine modification provides a strategic advantage by enhancing the thermal stability, binding affinity, and nuclease resistance of ASOs, while crucially mitigating their immunogenicity. The detailed protocols and conceptual frameworks presented in this guide are intended to equip researchers and drug developers with the necessary knowledge to effectively leverage this powerful chemical modification in the pursuit of novel and more effective antisense therapeutics. The continued refinement of ASO chemistry, including the strategic placement of modifications like 5-Me-dC, will undoubtedly pave the way for the next generation of precision genetic medicines.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular uptake and trafficking of antisense oligonucleotides | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 6. Custom antisense oligo synthesis [horizondiscovery.com]
- 7. Chemically inducible antisense oligonucleotides for cell-specific gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclease Resistance Design and Protocols [genelink.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel bispecific antisense oligonucleotide inhibiting both bcl-2 and bcl-xL expression efficiently induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Next-Generation Antisense Oligonucleotide of TGF-β2 Enhances T Cell-Mediated Anticancer Efficacy of Anti-PD-1 Therapy in a Humanized Mouse Model of Immune-Excluded Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular uptake studies of antisense oligonucleotides using G-quadruplex-nanostructures. The effect of cationic residue on the biophysical and biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15336D [pubs.rsc.org]
- 18. ncardia.com [ncardia.com]
- 19. Targeting TGF-β Signaling by Antisense Oligonucleotide-mediated Knockdown of TGF-β Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Role of Chemical Modification in siRNA Therapeutics
An In-Depth Technical Guide to 5'-O-DMT-N4-Bz-5-Me-dC for siRNA Development
For Researchers, Scientists, and Drug Development Professionals
Small interfering RNAs (siRNAs) represent a powerful class of therapeutics capable of silencing disease-causing genes with high specificity. However, unmodified siRNAs face significant hurdles in clinical applications, including rapid degradation by nucleases, potential for triggering innate immune responses, and off-target effects.[][2] To overcome these limitations, chemical modifications are incorporated into the siRNA duplex during synthesis. These modifications are essential for improving the drug-like properties of siRNAs, enhancing their stability, safety, and efficacy.[2]
This guide focuses on This compound , a key building block used in the chemical synthesis of modified siRNAs. This compound is a protected nucleoside phosphoramidite (B1245037) that enables the site-specific incorporation of 5-methyl-2'-deoxycytidine (5-Me-dC) into an oligonucleotide sequence. Understanding its structure and application is critical for the rational design of next-generation siRNA therapeutics.
The core components of this molecule are:
-
5-Methylcytosine (5-Me-C): The functional modification that imparts desirable biological properties to the siRNA.
-
5'-O-Dimethoxytrityl (DMT): An acid-labile protecting group on the 5'-hydroxyl position, crucial for the stepwise, controlled nature of automated solid-phase synthesis.[3]
-
N4-Benzoyl (Bz): A base-labile protecting group on the exocyclic amine of cytosine that prevents unwanted side reactions during the synthesis process.[3]
By using this protected phosphoramidite, researchers can precisely place 5-methylcytidine (B43896) at desired positions within an siRNA strand to enhance its therapeutic potential.
The Impact of 5-Methylcytidine (5-Me-dC) on siRNA Performance
The introduction of 5-Me-dC into siRNA duplexes can significantly improve their performance characteristics. While extensive quantitative data for 5-Me-dC is less prevalent than for other modifications like 2'-O-Methyl, its inclusion is based on established benefits in nucleic acid chemistry.
1. Enhanced Nuclease Resistance and Stability: Unmodified siRNAs are rapidly degraded by endo- and exonucleases present in serum, with a half-life that can be as short as a few minutes.[] The methyl group in 5-Me-dC can sterically hinder the approach of nucleases, thereby increasing the stability of the siRNA duplex in biological fluids.[3] This enhanced stability is critical for ensuring the siRNA therapeutic reaches its target tissue and remains active long enough to elicit a sustained gene silencing effect.
2. Reduced Innate Immune Stimulation: The introduction of foreign double-stranded RNA into cells can activate pattern recognition receptors like Toll-like receptors (TLRs), leading to an unwanted pro-inflammatory cytokine response.[] It has been shown that modifying the nucleosides within the siRNA, for instance with methylation, can help the molecule evade recognition by these immune sensors, thereby reducing its immunogenicity and improving its safety profile.
3. Mitigation of Off-Target Effects: Off-target effects occur when an siRNA silences unintended genes that share partial sequence complementarity, often within the "seed region" (positions 2-8 of the guide strand).[4][5] Chemical modifications are a primary strategy to reduce these effects. By altering the thermodynamic properties of the seed region, modifications can decrease the binding affinity to off-target mRNAs while preserving the strong binding required for on-target silencing. While modifications like 2'-O-Methyl and unlocked nucleic acid (UNA) are well-studied for this purpose, the principle of using base modifications like 5-Me-dC to fine-tune hybridization thermodynamics is a key strategy in siRNA design.[6]
Quantitative Performance Data of Modified siRNAs
Direct, comprehensive quantitative comparisons for 5-Me-dC-modified siRNAs are not widely available in published literature. However, to illustrate the impact of chemical modifications, the following tables summarize representative data for other commonly used modifications, such as 2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F), which are known to enhance stability and performance.
Disclaimer: The data below is provided for illustrative purposes to demonstrate the typical effects of chemical modifications on siRNA performance. The values are derived from studies on various modifications and may not be directly representative of 5-Me-dC.
Table 1: Thermal Stability (Tm) of Modified siRNA Duplexes
The melting temperature (Tm) is a measure of the thermal stability of the siRNA duplex. Higher Tm values generally correlate with greater stability.
| Modification Type | Example Tm (°C) | Change vs. Unmodified | Reference Context |
| Unmodified (2'-OH) | ~76.5 °C | Baseline | Varies by sequence |
| 2'-O-Methyl | 77.4 - 78.6 °C | ↑ (Slight Increase) | [3] |
| (S)-5′-C-aminopropyl-2′-O-methyl | 73.3 - 78.0 °C | ↓ or ↔ (Variable) | [3] |
| Locked Nucleic Acid (LNA) | Increases by 3-8 °C per residue | ↑↑ (Significant Increase) | [] |
Table 2: Serum Stability of Modified siRNAs
Serum stability assays measure the resistance of siRNAs to nuclease degradation over time.
| Modification Type | Approximate Half-Life | % Intact siRNA (Timepoint) | Reference Context |
| Unmodified (2'-OH) | < 5 minutes | < 20% after 1 hr | [][7][8] |
| 2'-Fluoro (2'-F) Pyrimidines | > 24 hours | ~90% after 8 hrs; > 50% after 48 hrs | [7][8][9] |
| 2'-O-Methyl (alternating) | > 6 hours | Data not specified | [] |
| Modified (Generic) | > 11 days | ~50% after 132 hrs | [10] |
Table 3: Gene Silencing Potency (IC50) of Modified siRNAs
The half-maximal inhibitory concentration (IC50) measures the amount of siRNA required to silence 50% of the target gene expression. A lower IC50 indicates higher potency.
| Modification Type | Example IC50 (nM) | Change vs. Unmodified | Reference Context |
| Unmodified | 0.5 - 5 nM | Baseline | Varies by target and system |
| 2'-O-Methyl (alternating pattern) | Within 2-fold of unmodified | ↔ (Comparable) | [] |
| 5'-end base analog (6-mCEPh-purine) | ~0.003 nM (vs. ~0.03 nM for unmodified 'A') | ↓ (Potency Increased ~10x) | [11] |
| 2'-F / 2'-OMe (fully modified) | > 50 nM | ↑ (Potency Decreased/Abolished) | General finding |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of modified siRNAs.
Protocol 1: Solid-Phase Synthesis of a 5-Me-dC-Modified Oligonucleotide
This protocol outlines the standard automated cycle for incorporating a phosphoramidite, such as this compound, into a growing oligonucleotide chain on a solid support (e.g., Controlled Pore Glass - CPG).
-
Preparation :
-
Dissolve this compound phosphoramidite and other standard phosphoramidites (A, G, U, C) in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
Load the phosphoramidite solutions onto a compatible automated DNA/RNA synthesizer.
-
Ensure all other required reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and correctly installed.
-
-
Synthesis Cycle : The synthesizer performs the following steps for each nucleotide addition:
-
Step A: Deblocking (Detritylation)
-
The CPG support-bound oligonucleotide is treated with a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
This removes the acid-labile DMT group from the 5'-hydroxyl of the last-added nucleotide, making it available for the next coupling reaction.
-
The column is washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Step B: Coupling
-
The this compound phosphoramidite solution is mixed with an activator (e.g., 5-Ethylthio-1H-tetrazole) and delivered to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group on the growing chain. Coupling efficiency should exceed 99%. For modified amidites, the coupling time may be extended (e.g., 10 minutes) to ensure a complete reaction.[12]
-
-
Step C: Capping
-
Any unreacted 5'-hydroxyl groups ("failure sequences") are permanently blocked to prevent them from participating in subsequent cycles.
-
This is achieved by acetylation using a mixture of acetic anhydride/lutidine/THF (Cap A) and N-methylimidazole in THF (Cap B).[13]
-
-
Step D: Oxidation
-
The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester.
-
This is done using a solution of iodine in a THF/water/pyridine mixture.
-
-
-
Cleavage and Deprotection :
-
After the final sequence is synthesized, the column is treated with a concentrated solution of aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) at an elevated temperature (e.g., 60°C for 1.5 hours).[14]
-
This cleaves the oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (e.g., Bz on cytosine).
-
If 2'-O-TBDMS groups are used for RNA synthesis, an additional deprotection step with a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride) is required.
-
-
Purification :
-
The crude oligonucleotide is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length product.
-
Protocol 2: Assessment of Gene Silencing Efficiency (Dual-Luciferase Reporter Assay)
This assay quantitatively measures both on-target and potential off-target activity of a synthesized siRNA.
-
Plasmid Preparation :
-
On-Target Reporter : Clone the target gene sequence (or a portion of it perfectly complementary to the siRNA) into the 3'-UTR of a reporter gene, such as Renilla luciferase, in a psiCHECK-based vector.
-
Off-Target Reporter : Clone a sequence with partial complementarity (e.g., matching the seed region of the siRNA) into the 3'-UTR of the Renilla luciferase gene.
-
Internal Control : The same vector typically contains a second reporter gene, Firefly luciferase, under a separate promoter to normalize for transfection efficiency and cell viability.
-
-
Cell Culture and Transfection :
-
Seed cells (e.g., HeLa or H1299) in 24- or 96-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Co-transfect the cells with the appropriate reporter plasmid (on- or off-target) and the siRNA duplex using a lipid-based transfection reagent like Lipofamine 2000 or RNAiMAX.[4][15] Include a non-targeting control siRNA as a negative control. Test a range of siRNA concentrations (e.g., 0.05 nM to 50 nM).[4]
-
-
Cell Lysis and Luciferase Measurement :
-
After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.
-
Measure the activity of both Firefly and Renilla luciferase sequentially using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis :
-
For each well, calculate the ratio of Renilla luciferase activity to Firefly luciferase activity.
-
Normalize this ratio to the average ratio obtained from cells transfected with the non-targeting control siRNA.
-
The resulting value represents the relative gene expression. A lower value indicates more potent silencing. Plot the relative expression against siRNA concentration to determine the IC50.
-
Protocol 3: Ago2 Immunoprecipitation for RISC Loading Analysis
This protocol determines how effectively the guide strand of the modified siRNA is loaded into the RNA-Induced Silencing Complex (RISC).[16]
-
Cell Lysis :
-
Transfect cells with the modified siRNA and culture for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in a gentle, RNase-free lysis buffer containing a non-ionic detergent (e.g., NP-40), protease inhibitors, and RNase inhibitors.[17]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation (IP) :
-
Incubate the cleared lysate with a high-specificity anti-Ago2 antibody for several hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the Ago2-antibody complexes.
-
Use a magnetic rack to pellet the beads. Wash the beads multiple times with a low-salt wash buffer to remove non-specifically bound proteins and RNA.[17]
-
-
RNA Extraction and Quantification :
-
Elute the RNA from the immunoprecipitated Ago2 complexes by resuspending the beads in a proteinase K solution or a suitable RNA extraction buffer (e.g., TRIzol).
-
Purify the co-immunoprecipitated RNA.
-
Quantify the amount of the specific siRNA guide strand using a highly sensitive method like stem-loop RT-qPCR.[18] Normalize the result to the amount of siRNA in the input lysate to determine the percentage of siRNA loaded into Ago2.
-
Visualizing Key Workflows in siRNA Development
Diagram 1: The RNA Interference (RNAi) Pathway
Caption: The core mechanism of RNA interference (RNAi) initiated by a modified siRNA duplex.
Diagram 2: Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: The four-step cycle of automated solid-phase synthesis for adding one nucleotide.
Diagram 3: Experimental Workflow for Evaluating Modified siRNA
Caption: A comprehensive workflow for the in vitro evaluation of a newly synthesized modified siRNA.
References
- 2. Small interfering RNA: From designing to therapeutic in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermodynamic Control of Small RNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo activity of nuclease-resistant siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. siRNA potency enhancement via chemical modifications of nucleotide bases at the 5′-end of the siRNA guide strand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Ago2-miRNA-co-IP Assay to Study TGF- β1 Mediated Recruitment of miRNA to the RISC in CFBE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. alfachemic.com [alfachemic.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Relative Quantification of siRNA Strand Loading into Ago2 for Design of Highly Active siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ago2 Immunoprecipitation for RISC-siRNA Quantitation [cgt.medicalbiochemist.com]
- 18. researchgate.net [researchgate.net]
The Stability of 5-Methylcytosine in Synthetic DNA: A Technical Guide for Researchers
The deliberate incorporation of 5-methylcytosine (B146107) (5mC) into synthetic DNA and oligonucleotides is a critical aspect of research in epigenetics, diagnostics, and the development of therapeutic agents. As a key epigenetic marker, the stability of 5mC within these synthetic constructs is paramount to ensure the integrity and functionality of the molecules. This technical guide provides an in-depth overview of the chemical stability of 5-methylcytosine, the factors influencing its degradation, and the analytical methods used for its assessment.
Chemical Stability of 5-Methylcytosine
The stability of 5-methylcytosine in synthetic DNA is primarily influenced by two chemical degradation pathways: hydrolytic deamination and oxidative damage.
Hydrolytic Deamination
The most significant degradation pathway for 5-methylcytosine is spontaneous hydrolytic deamination, which converts 5mC into thymine (B56734) (T). This process is a major source of C-to-T transition mutations in vivo. The rate of deamination of 5mC is notably faster than that of its unmethylated counterpart, cytosine.
Table 1: Spontaneous Hydrolytic Deamination Rates of Cytosine and 5-Methylcytosine in Double-Stranded DNA at 37°C
| Base | Rate Constant (s⁻¹) | Reference |
| Cytosine | 2.6 x 10⁻¹³ | [1][2] |
| 5-Methylcytosine | 5.8 x 10⁻¹³ | [1][2] |
This approximately two-fold increase in the deamination rate for 5-methylcytosine underscores the importance of careful handling and storage of 5mC-containing oligonucleotides to prevent the accumulation of thymine mutations.
Oxidative Damage
5-methylcytosine is also susceptible to oxidative damage from reactive oxygen species (ROS). Hydroxyl radicals, for instance, can attack the 5,6-double bond of the pyrimidine (B1678525) ring or the 5-methyl group. Oxidation of the 5,6-double bond can lead to the formation of 5-methylcytosine glycol, which can further deaminate to thymine glycol. Oxidation of the methyl group can produce 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). These oxidized forms of 5mC are intermediates in active DNA demethylation pathways in vivo but can be considered degradation products in the context of synthetic DNA stability.
Factors Influencing 5-Methylcytosine Stability
Several factors can influence the rate of 5-methylcytosine degradation in synthetic DNA.
-
Temperature: Higher temperatures accelerate the rate of hydrolytic deamination. Therefore, long-term storage of 5mC-containing oligonucleotides at low temperatures (-20°C or -80°C) is crucial.
-
pH: Both acidic and alkaline conditions can increase the rate of deamination. Neutral pH is generally optimal for the stability of DNA. For instance, methylation of cytosine has been shown to expand the pH range for stable triple-helix formation by one pH unit.[3]
-
DNA Structure: The rate of deamination is dependent on whether the 5mC residue is in single-stranded or double-stranded DNA. Deamination is generally faster in single-stranded DNA. The presence of 5mC can also enhance the thermal stability (Tm) of DNA duplexes and triplexes.[4][5][6][7]
-
Enzymatic Activity: In biological systems or in the presence of contaminating enzymes, the stability of 5mC can be affected by DNA methyltransferases, TET enzymes (which oxidize 5mC), and DNA glycosylases that can excise modified bases.
Analytical Methods for 5-Methylcytosine Assessment
Several analytical techniques are available to quantify 5-methylcytosine and its degradation products in synthetic DNA.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
HPLC-MS is a highly sensitive and selective method for the quantitative analysis of 5mC and its oxidized derivatives.[8][9] This technique can accurately determine the levels of these modifications in DNA samples.
Bisulfite Sequencing
Bisulfite sequencing is the gold standard for analyzing DNA methylation patterns at single-base resolution.[10] This method relies on the chemical conversion of unmethylated cytosines to uracil (B121893) by sodium bisulfite, while 5-methylcytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the methylation status of each cytosine.
Enzymatic Assays
Enzymatic methods can also be employed to study 5mC. For example, methylation-sensitive restriction enzymes can be used to digest DNA at specific recognition sites depending on their methylation status. More recent methods, like enzymatic methyl-seq (EM-seq), use a combination of enzymes to directly detect 5mC without the harsh chemical treatment of bisulfite sequencing.
Experimental Protocols
Synthesis and Purification of 5-Methylcytosine Containing Oligonucleotides
Synthetic oligonucleotides containing 5-methylcytosine are typically synthesized using standard phosphoramidite (B1245037) chemistry. The 5-methyl-dC phosphoramidite is incorporated at the desired positions during automated DNA synthesis. Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected. Purification is commonly performed by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity of the final product.
Determination of Hydrolytic Deamination Rate
-
Sample Preparation: Dissolve the purified 5mC-containing oligonucleotide in a buffer of defined pH (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Incubation: Incubate the oligonucleotide solution at a constant, elevated temperature (e.g., 70°C) for various time points.
-
Enzymatic Digestion: At each time point, take an aliquot of the sample and digest it to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
HPLC Analysis: Analyze the resulting nucleoside mixture by reverse-phase HPLC. Quantify the amounts of 5-methyldeoxycytidine and thymidine (B127349) by comparing the peak areas to those of known standards.
-
Data Analysis: Plot the percentage of thymidine formed over time. The rate of deamination can be calculated from the slope of the initial linear portion of the curve.
HPLC-MS Quantification of 5-Methylcytosine
-
Enzymatic Hydrolysis: Digest the DNA sample containing 5mC to its constituent deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Chromatographic Separation: Separate the deoxynucleosides using a reverse-phase HPLC column with a suitable mobile phase gradient.
-
Mass Spectrometric Detection: Detect and quantify the eluted deoxynucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 5-methyldeoxycytidine and other nucleosides are monitored for accurate quantification.
-
Quantification: Determine the amount of 5-methyldeoxycytidine relative to the total amount of cytosine or other nucleosides in the sample.
Bisulfite Conversion of Synthetic DNA
-
Denaturation: Denature the synthetic DNA sample (typically 10-200 ng) with NaOH.
-
Sulfonation: Treat the denatured DNA with a freshly prepared solution of sodium bisulfite and hydroquinone (B1673460) at a specific temperature (e.g., 50-55°C) for a defined period (e.g., 4-16 hours). This step converts unmethylated cytosine to uracil sulfonate.
-
Desalting: Remove the bisulfite and other reagents using a DNA purification column or magnetic beads.
-
Desulfonation: Treat the DNA with NaOH to remove the sulfonate group from the uracil, resulting in uracil.
-
Final Purification: Purify the converted DNA. The DNA is now ready for downstream applications such as PCR and sequencing.
Recommendations for Handling and Storage
To ensure the stability of 5-methylcytosine in synthetic DNA, the following practices are recommended:
-
Storage: Store oligonucleotides containing 5mC at -20°C or -80°C for long-term storage.[11][12] For short-term storage, 4°C is acceptable.
-
Solvent: Resuspend lyophilized oligonucleotides in a slightly basic buffer, such as TE buffer (pH 7.5-8.0), to minimize acid-catalyzed depurination and deamination.[11][12] Nuclease-free water is a suitable alternative if TE buffer interferes with downstream applications.
-
Aliquotting: Aliquot the oligonucleotide solution upon receipt to avoid multiple freeze-thaw cycles, which can lead to degradation.
-
Light Protection: For oligonucleotides labeled with fluorescent dyes, protection from light is necessary to prevent photobleaching.
By understanding the factors that affect the stability of 5-methylcytosine and employing appropriate analytical methods and handling procedures, researchers can ensure the integrity and reliability of their synthetic DNA constructs for a wide range of applications.
References
- 1. Sequence Verification of Oligonucleotides Containing Multiple Arylamine Modifications by Enzymatic Digestion and Liquid Chromatography Mass Spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mz-at.de [mz-at.de]
- 3. The bisulfite genomic sequencing protocol [scirp.org]
- 4. Direct enzymatic sequencing of 5-methylcytosine at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The rate of hydrolytic deamination of 5-methylcytosine in double-stranded DNA. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, thermal stability and resistance to enzymatic hydrolysis of the oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-O-methyluridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The rate of hydrolytic deamination of 5-methylcytosine in double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. Synthesis of Oligonucleotides Containing Trans Mitomycin C DNA Adducts at N6 of Adenine and N2 of Guanine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Application of 5'-O-DMT-N4-Bz-5-Me-dC: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the precise synthesis of modified oligonucleotides is paramount for advancements in epigenetics, diagnostics, and therapeutic development. This in-depth technical guide provides a comprehensive overview of 5'-O-DMT-N4-Bz-5-Me-dC, a key building block for incorporating 5-methylcytosine (B146107) into synthetic DNA. The guide details its suppliers, pricing, and a thorough methodology for its use in automated oligonucleotide synthesis, including subsequent purification and quality control.
This compound is a protected nucleoside meticulously designed for use in solid-phase oligonucleotide synthesis. The 5'-dimethoxytrityl (DMT) group provides a temporary, acid-labile protection for the 5'-hydroxyl group, essential for the stepwise, controlled addition of nucleotides. The N4-benzoyl (Bz) group protects the exocyclic amine of the cytosine base, preventing unwanted side reactions during the synthesis cycle. The 5-methyl modification on the cytosine base is of significant biological importance, playing a crucial role in the epigenetic regulation of gene expression. This modified nucleoside is typically converted into its 3'-CE (cyanoethyl) phosphoramidite (B1245037) form for direct use in automated DNA synthesizers.
Sourcing and Procurement: A Supplier and Pricing Overview
A critical first step for any research endeavor is the procurement of high-quality reagents. Several reputable suppliers offer this compound and its more commonly used derivative, this compound-CE phosphoramidite. The following table summarizes key suppliers and publicly available pricing information to aid in purchasing decisions.
| Supplier | Product Name | CAS Number | Unit Size | Price (USD) |
| BroadPharm | 5'-O-DMT-N4-Benzoyl-2'-Deoxy-5-Methylcytidine-CE Phosphoramidite | 105931-57-5 | 1 g | $120.00 |
| 5 g | $380.00 | |||
| TargetMol Chemicals Inc. | This compound | 104579-03-5 | Inquire | Inquire |
| Cambridge Bioscience | This compound | 104579-03-5 | Inquire | Inquire |
| MedChemExpress | This compound | 104579-03-5 | Inquire | Inquire |
| Hongene | 5-Me-DMT-dC(Bz)-CE-Phosphoramidite | 105931-57-5 | Inquire | Inquire |
| ChemPep | 5-Me-DMT-dC(Bz) Phosphoramidite | 105931-57-5 | Inquire | Inquire |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Experimental Protocol: Automated Synthesis of 5-Methylcytosine-Containing Oligonucleotides
The incorporation of this compound into an oligonucleotide is achieved via its phosphoramidite derivative using a standard automated solid-phase DNA synthesizer. The process follows a cyclical four-step phosphoramidite method.
I. Pre-Synthesis Preparation
-
Phosphoramidite Solution: Prepare a 0.1 M solution of this compound-CE phosphoramidite in anhydrous acetonitrile. Handle the phosphoramidite under an inert atmosphere (e.g., argon) to prevent moisture-induced degradation.
-
Reagent and Column Setup: Ensure all other necessary reagents for DNA synthesis (activator, deblocking agent, capping solutions, and oxidizing agent) are fresh and properly installed on the synthesizer. The synthesis will be performed on a solid support, typically controlled pore glass (CPG), pre-functionalized with the desired 3'-terminal nucleoside.
II. The Four-Step Synthesis Cycle
The following four steps are repeated for each nucleotide addition to the growing oligonucleotide chain.
-
Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, typically a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). The resulting orange-colored trityl cation can be monitored spectrophotometrically to assess coupling efficiency.
-
Coupling: The this compound-CE phosphoramidite solution is delivered to the synthesis column along with an activator, commonly 1H-tetrazole or a more efficient alternative like 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI). The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that is readily attacked by the free 5'-hydroxyl group of the support-bound nucleoside. This reaction forms a phosphite (B83602) triester linkage. Coupling times for modified phosphoramidites may need to be extended slightly compared to standard bases to ensure high efficiency.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. This involves acetylating any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This renders the unreacted chains inert to subsequent coupling steps.
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate (B84403) triester. This is typically accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).
These four steps are repeated until the desired oligonucleotide sequence is synthesized.
III. Post-Synthesis Cleavage and Deprotection
-
Cleavage from Support: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support. This is typically achieved by treating the support with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Base and Phosphate Deprotection: The same basic treatment (ammonium hydroxide or AMA) also removes the protecting groups from the nucleotide bases (including the N4-benzoyl group on the 5-methylcytosine) and the cyanoethyl groups from the phosphate backbone. The deprotection is usually carried out at an elevated temperature (e.g., 55°C) for several hours.
Purification and Quality Control
Following synthesis and deprotection, the crude oligonucleotide mixture contains the full-length product as well as shorter failure sequences. Purification is essential to isolate the desired product.
Purification Methods
| Method | Principle | Best Suited For |
| Desalting | Removes residual salts and small molecules from the cleavage and deprotection steps. | Short oligonucleotides (<35 bases) for non-critical applications like PCR. |
| Cartridge Purification (Reverse-Phase) | Separates the full-length DMT-on oligonucleotide from shorter, DMT-off failure sequences based on hydrophobicity. | Oligonucleotides up to 50 bases requiring a higher purity than desalting. |
| High-Performance Liquid Chromatography (HPLC) | Provides high-resolution separation based on charge (Anion-Exchange HPLC) or hydrophobicity (Reverse-Phase HPLC). | High-purity oligonucleotides for demanding applications like therapeutics, cloning, and diagnostics.[1] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separates oligonucleotides based on size with single-base resolution. | Long oligonucleotides or when very high purity is required. |
Quality Control
The purity and identity of the synthesized oligonucleotide should be confirmed using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Analytical ion-exchange or reverse-phase HPLC is used to assess the purity of the final product.[1]
-
Mass Spectrometry: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the synthesized oligonucleotide, verifying the correct incorporation of all nucleosides, including the 5-methylcytosine modification.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and application of oligonucleotides containing this compound.
Caption: Workflow for the synthesis and processing of 5-methylcytosine-containing oligonucleotides.
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Applications in Research and Development
Oligonucleotides containing 5-methylcytosine are indispensable tools in several areas of research:
-
Epigenetics and DNA Methylation Studies: These modified oligonucleotides serve as probes and primers in techniques like methylation-specific PCR (MSP) and bisulfite sequencing to investigate the role of DNA methylation in gene regulation and disease.
-
Antisense Therapeutics: The inclusion of 5-methylcytosine can enhance the binding affinity and nuclease resistance of antisense oligonucleotides, improving their therapeutic potential.[2]
-
Diagnostics: Methylation patterns are increasingly recognized as biomarkers for various cancers. Oligonucleotides with 5-methylcytosine are crucial for the development of diagnostic assays that detect these epigenetic changes.
-
Structural Biology: The incorporation of 5-methylcytosine allows for the study of its effects on DNA structure, stability, and protein-DNA interactions.
References
Methodological & Application
Application Notes and Protocols for Incorporating 5'-O-DMT-N4-Bz-5-Me-dC into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the incorporation of the modified nucleoside, 5-methyl-2'-deoxycytidine (B118692) (5-Me-dC), into synthetic oligonucleotides using the phosphoramidite (B1245037) 5'-O-DMT-N4-Bz-5-Me-dC. The inclusion of 5-Me-dC in oligonucleotides offers significant advantages, including increased thermal stability of duplexes, modulation of immune responses, and enhanced utility for epigenetic studies and the development of antisense therapeutics.[1][2][3] This protocol details the materials, equipment, and step-by-step procedures for automated solid-phase synthesis, deprotection, purification, and characterization of 5-Me-dC-containing oligonucleotides.
Introduction to 5-Methyl-2'-deoxycytidine (5-Me-dC)
5-Methyl-2'-deoxycytidine is a modified pyrimidine (B1678525) nucleoside that plays a crucial role in the epigenetic regulation of gene expression in mammals.[3] When incorporated into synthetic oligonucleotides, 5-Me-dC imparts several beneficial properties:
-
Increased Duplex Stability: Each incorporation of 5-Me-dC can increase the melting temperature (Tm) of a DNA duplex by approximately 1.3°C, enhancing hybridization efficiency.[1][2]
-
Reduced Immunostimulation: Substitution of cytosine with 5-Me-dC in CpG motifs can significantly reduce the pro-inflammatory immune responses often associated with antisense oligonucleotides (ASOs), a critical consideration for therapeutic applications.[1][3]
-
Enhanced PCR Priming: Oligonucleotides containing 5-Me-dC can be more effective as primers in polymerase chain reactions (PCR), yielding more product and allowing for higher annealing temperatures.[2][4]
-
Epigenetic Research: Oligonucleotides containing 5-Me-dC are invaluable tools for studying DNA methylation patterns and their impact on gene function.[2][3]
The phosphoramidite this compound is a key building block for introducing 5-Me-dC into oligonucleotides via standard automated DNA synthesis.[5] The 5'-O-dimethoxytrityl (DMT) group provides a temporary, acid-labile protecting group for the 5'-hydroxyl, essential for the stepwise synthesis process and for purification. The N4-benzoyl (Bz) group protects the exocyclic amine of the 5-methylcytosine (B146107) base during synthesis.[5]
Experimental Protocols
This section outlines the detailed methodology for incorporating this compound into oligonucleotides, from synthesis to final quality control.
Materials and Equipment
Table 1: Reagents and Consumables
| Reagent/Consumable | Supplier | Purpose |
| This compound-3'-CE Phosphoramidite | Various | Modified nucleoside building block |
| Standard DNA Phosphoramidites (dA, dG, T) | Various | Standard nucleoside building blocks |
| Solid Support (e.g., CPG) | Various | Solid phase for synthesis |
| Activator (e.g., 5-Ethylthiotetrazole) | Various | Catalyzes the coupling reaction |
| Capping Reagents (Acetic Anhydride, N-Methylimidazole) | Various | Blocks unreacted 5'-hydroxyl groups |
| Oxidizer (Iodine solution) | Various | Oxidizes the phosphite (B83602) triester to a phosphate (B84403) triester |
| Deblocking Reagent (e.g., Trichloroacetic acid in DCM) | Various | Removes the 5'-DMT group |
| Acetonitrile (B52724) (Anhydrous, synthesis grade) | Various | Main solvent for synthesis |
| Cleavage and Deprotection Solution (e.g., AMA) | Various | Cleaves from support and removes protecting groups |
| Triethylammonium acetate (B1210297) (TEAA) buffer | Various | HPLC mobile phase component |
| Acetonitrile (HPLC grade) | Various | HPLC mobile phase component |
| Reverse-phase HPLC column (e.g., C18) | Various | Purification of the oligonucleotide |
Table 2: Equipment
| Equipment | Purpose |
| Automated DNA Synthesizer | Solid-phase oligonucleotide synthesis |
| High-Performance Liquid Chromatography (HPLC) System | Purification and analysis of oligonucleotides |
| Mass Spectrometer (ESI or MALDI-TOF) | Determination of molecular weight |
| UV-Vis Spectrophotometer | Quantification of oligonucleotides |
| Centrifugal Evaporator | Drying of oligonucleotide samples |
| Heating Block/Oven | Deprotection step |
Oligonucleotide Synthesis Workflow
The synthesis of oligonucleotides containing 5-Me-dC follows the standard phosphoramidite chemistry cycle.
Figure 1: Automated oligonucleotide synthesis workflow.
Protocol:
-
Preparation: Ensure the this compound phosphoramidite is dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the vial on the DNA synthesizer.
-
Synthesis Cycle: Program the desired oligonucleotide sequence into the synthesizer. The instrument will automatically perform the following steps for each nucleoside addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain using an acidic solution (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the this compound phosphoramidite with an activator (e.g., 5-ethylthiotetrazole) and subsequent coupling to the free 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.
-
-
Final DMT Group: At the end of the synthesis, the final 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification (DMT-on). DMT-on purification is generally recommended for higher purity of the final product.
Cleavage and Deprotection
This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone and the nucleobases. The N4-benzoyl group on 5-Me-dC is more stable than on dC, requiring specific deprotection conditions.
Recommended Deprotection Protocol (using AMA):
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA).
-
Incubate the vial at 65°C for 15-30 minutes. Note: These conditions are generally sufficient for removing the benzoyl group from N4-Bz-5-Me-dC. However, optimization may be required depending on the sequence context.
-
Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
Alternative Deprotection (Ammonium Hydroxide):
-
Incubate the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours. This is a slower method but can be effective.
Caution: The use of acetyl-protected dC (Ac-dC) is recommended if using UltraFAST deprotection protocols, as Bz-dC can be prone to side reactions under these conditions.[6]
Purification
Purification is essential to remove truncated sequences (failure sequences) and by-products from the deprotection step. DMT-on reverse-phase HPLC is a highly effective method.
Figure 2: DMT-on reverse-phase HPLC purification workflow.
Protocol:
-
Sample Preparation: Re-dissolve the dried, crude oligonucleotide in HPLC-grade water or a low-concentration buffer.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B to elute the oligonucleotide. The hydrophobic DMT-on product will elute later than the hydrophilic failure sequences.
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection: Collect the major peak corresponding to the full-length, DMT-on oligonucleotide.
-
DMT Removal: Dry the collected fraction. To remove the DMT group, re-dissolve the oligonucleotide in 80% acetic acid in water and incubate at room temperature for 20-30 minutes.
-
Desalting: Quench the acetic acid with a buffer (e.g., sodium acetate) and precipitate the oligonucleotide with ethanol. Wash the pellet with ethanol to remove salts.
-
Final Product: Dry the purified oligonucleotide pellet. Re-dissolve in nuclease-free water for storage.
Quality Control
Table 3: Quality Control Parameters
| Analysis Method | Parameter Measured | Expected Result |
| UV-Vis Spectrophotometry | Absorbance at 260 nm (A260) | Allows for quantification of the oligonucleotide concentration. |
| Mass Spectrometry (ESI or MALDI-TOF) | Molecular Weight | The measured molecular weight should match the calculated theoretical mass of the desired oligonucleotide sequence.[1] |
| Analytical HPLC or CE | Purity | A single major peak should be observed, indicating high purity of the final product. |
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in an appropriate matrix (for MALDI) or solvent (for ESI).
-
Analysis: Acquire the mass spectrum. The presence of a major peak corresponding to the calculated mass of the 5-Me-dC-containing oligonucleotide confirms the successful synthesis.[1]
Data Presentation
Table 4: Example Data for a 20-mer Oligonucleotide with and without 5-Me-dC
| Oligonucleotide Sequence (5' to 3') | Number of 5-Me-dC | Calculated Mass (Da) | Measured Mass (Da) | Tm (°C) |
| G A A T T C A T C G G T T C A G A G A C | 0 | 6147.1 | 6147.3 | 55.2 |
| G A A T T C A T (5-Me-C) G G T T C A G A G A C | 1 | 6161.1 | 6161.4 | 56.5 |
| G A A T T (5-Me-C) A T (5-Me-C) G G T T (5-Me-C) A G A G A C | 3 | 6189.2 | 6189.5 | 59.1 |
Note: The Tm values are illustrative and will vary depending on the sequence, length, and buffer conditions.
Conclusion
The protocol described provides a robust framework for the successful incorporation of this compound into synthetic oligonucleotides. The use of this modified phosphoramidite in standard automated DNA synthesis, followed by appropriate deprotection and purification, enables the production of high-quality oligonucleotides with enhanced properties for a variety of research and therapeutic applications. Careful attention to the deprotection conditions is crucial to ensure complete removal of the benzoyl group without compromising the integrity of the oligonucleotide. The analytical techniques outlined are essential for verifying the identity and purity of the final product.
References
Application Notes and Protocols for Solid-Phase Synthesis of 5-Methylcytosine Containing DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcytosine (B146107) (5-mC) is a crucial epigenetic modification in DNA that plays a significant role in gene regulation, development, and disease. The ability to synthesize DNA oligonucleotides containing 5-mC at specific positions is essential for a wide range of research applications, from elucidating the mechanisms of epigenetic control to developing novel therapeutic agents. This document provides detailed application notes and protocols for the solid-phase synthesis of DNA containing 5-methylcytosine using phosphoramidite (B1245037) chemistry.
The synthesis of oligonucleotides containing 5-mC is compatible with standard automated DNA synthesis protocols.[1][] The key component for incorporating 5-mC is the corresponding phosphoramidite building block, typically N-Acetyl-5'-O-DMT-5-methyl-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite. The use of an acetyl (Ac) protecting group on the exocyclic amine of 5-methylcytosine is particularly important for rapid deprotection protocols.[3][4][5]
Data Presentation
Table 1: Coupling Efficiency of 5-Methyl-dC Phosphoramidite
Direct quantitative comparisons of coupling efficiency between N-Acetyl-5-methyl-dC and standard dC phosphoramidites are not extensively documented in comparative studies. However, the coupling efficiency of high-quality 5-methyl-dC phosphoramidite is generally accepted to be high and comparable to that of the standard DNA phosphoramidites (dA, dG, dC, and T), which is typically in the range of 98-99.5%.[6][7] Achieving high coupling efficiency is critical for the synthesis of long oligonucleotides to maximize the yield of the full-length product.[6][] Factors such as the purity of the phosphoramidite, anhydrous conditions, and the choice of activator are crucial for optimal coupling.[6][9]
| Phosphoramidite | Protecting Group | Typical Stepwise Coupling Efficiency (%) | Notes |
| 5-Methyl-2'-deoxycytidine | N-Acetyl (Ac) | >98% | Recommended for fast deprotection protocols. |
| 2'-deoxycytidine | N-Acetyl (Ac) | >98% | Standard for fast deprotection protocols. |
| 2'-deoxycytidine | N-Benzoyl (Bz) | >98% | Standard phosphoramidite; not recommended for fast deprotection with AMA. |
Table 2: Deprotection Protocols for 5-Methylcytosine Containing Oligonucleotides
The choice of deprotection conditions depends on the exocyclic amine protecting groups used during synthesis and the presence of other sensitive modifications in the oligonucleotide. For oligonucleotides containing N-Acetyl-5-methyl-dC, both standard and fast deprotection methods can be employed.
| Deprotection Method | Reagent | Temperature (°C) | Time | Key Considerations |
| Standard | Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) | 55 | 8-16 hours | A widely used, traditional method. Effective for standard protecting groups. |
| Fast ("UltraFAST") | Ammonium Hydroxide / 40% Methylamine (B109427) (AMA) (1:1 v/v) | 65 | 5-10 minutes | Significantly reduces deprotection time. Requires N-Acetyl-dC and N-Acetyl-5-methyl-dC to prevent side reactions.[3][4][5][10] |
| Mild | 0.4 M NaOH in Methanol/Water (4:1 v/v) | Room Temperature | 17 hours | Useful for oligonucleotides with base-labile modifications. Avoids the use of amines.[10] |
| UltraMild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | For highly sensitive modifications. Requires UltraMild phosphoramidites and capping reagents.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 5-Methylcytosine Containing Oligonucleotide
This protocol outlines the standard cycle for incorporating a 5-methylcytosine residue into a growing DNA chain on an automated DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Anhydrous acetonitrile.
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Phosphoramidites: Standard DNA phosphoramidites (dA, dG, T) and N-Acetyl-5-methyl-dC phosphoramidite (all at 0.1 M in anhydrous acetonitrile).
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile.
-
Capping solution A: Acetic anhydride (B1165640) in THF/Pyridine.
-
Capping solution B: 16% N-Methylimidazole in THF.
-
Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine.
Procedure (Single Synthesis Cycle):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the terminal nucleoside on the solid support is removed by treating with the deblocking solution. This exposes a free 5'-hydroxyl group for the next coupling reaction. The orange-colored DMT cation released can be monitored to determine coupling efficiency.
-
Coupling: The N-Acetyl-5-methyl-dC phosphoramidite is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 30-90 seconds.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion-mutant sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.
Protocol 2: Cleavage and Deprotection of 5-Methylcytosine Containing Oligonucleotides
Method A: Standard Deprotection with Ammonium Hydroxide
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (typically 1-2 mL).
-
Seal the vial tightly and heat at 55°C for 8-16 hours.
-
Cool the vial to room temperature and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to yield the crude oligonucleotide.
Method B: Fast Deprotection with AMA
Note: This method is only suitable for oligonucleotides synthesized with N-Acetyl-dC and N-Acetyl-5-methyl-dC phosphoramidites. Using benzoyl-protected dC (Bz-dC) with AMA can lead to the formation of N4-methyl-dC as a side product.[3]
-
Transfer the solid support to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) (typically 1-2 mL).
-
Seal the vial tightly and heat at 65°C for 10 minutes.[3]
-
Cool the vial to room temperature and transfer the supernatant to a new tube.
-
Evaporate the AMA solution to obtain the crude oligonucleotide.
Potential Side Reactions
The primary side reaction of concern when using fast deprotection methods with methylamine-containing reagents (like AMA) is the transamination of cytosine bases. If N-benzoyl-dC is used, the methylamine can displace the benzoyl group to form N4-methyl-dC.[3] To avoid this, it is crucial to use N-acetyl-dC and N-acetyl-5-methyl-dC phosphoramidites, as the acetyl group is removed rapidly without this side reaction.[3][4]
Visualizations
Solid-Phase DNA Synthesis Cycle
References
- 1. Automated Chemical Solid-Phase Synthesis and Deprotection of 5-Hydroxymethylcytosine-Containing RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
Application Notes and Protocols for 5'-O-DMT-N4-Bz-5-Me-dC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and coupling conditions for the use of 5'-O-DMT-N4-Bz-5-Me-dC phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. This modified phosphoramidite is a key reagent for introducing 5-methylcytosine (B146107) (5-Me-dC) into synthetic oligonucleotides, which is crucial for research in epigenetics, gene regulation, and the development of nucleic acid-based therapeutics.[1]
5-Methylcytosine is a critical epigenetic modification that plays a significant role in gene silencing and chromatin structure. The benzoyl (Bz) protecting group on the N4 position of cytosine prevents unwanted side reactions during synthesis, while the 5'-O-Dimethoxytrityl (DMT) group allows for efficient, automated synthesis and purification.[1]
Recommended Coupling Conditions
Successful incorporation of this compound phosphoramidite requires optimization of coupling time and activator concentration. While specific conditions can vary based on the synthesizer, reagents, and the specific oligonucleotide sequence, the following tables provide recommended starting points for protocol development.
It is generally recognized that modified phosphoramidites may require longer coupling times compared to standard phosphoramidites to achieve high coupling efficiencies.[2] For standard, unmodified bases, a typical coupling time is around 30 seconds.[2]
Table 1: Recommended Coupling Times for 5-Methylcytosine Phosphoramidites
| Phosphoramidite | Protecting Group | Recommended Coupling Time | Notes |
| 5'-O-DMT-N4-Ac-5-Me-dC-CE Phosphoramidite | Acetyl (Ac) | 90 seconds | Data for the acetyl-protected version suggests a moderately extended coupling time.[3] |
| GuNA[Me] modified 5-methylcytosine phosphoramidite | Benzoyl (Bz) | 16 minutes | This is for a significantly more complex bridged nucleic acid modification and likely represents an upper limit for the required coupling time.[4] |
| This compound Phosphoramidite (Suggested) | Benzoyl (Bz) | 2 - 5 minutes | Based on general recommendations for modified phosphoramidites, a starting range of 2-5 minutes is advised, subject to optimization for your specific system.[2] |
Table 2: Common Activators for Phosphoramidite Coupling
| Activator | Abbreviation | Typical Concentration | pKa | Notes |
| 1H-Tetrazole | Tetrazole | ~0.45 M | 4.8 | A standard and widely used activator. |
| 5-Ethylthio-1H-tetrazole | ETT | 0.25 M - 0.5 M | 4.3 | A more acidic and often more efficient activator than tetrazole. A concentration of 0.5 M was used for the 16-minute coupling of a modified 5-Me-dC phosphoramidite.[2][4] |
| 5-Benzylthio-1H-tetrazole | BTT | 0.3 M | 4.1 | A stronger activator that should be used with caution for long oligonucleotides to avoid side reactions like GG dimer formation.[2][5] |
| 4,5-Dicyanoimidazole | DCI | 0.25 M | 5.2 | A strong, yet less acidic activator than BTT and ETT, which can minimize side reactions. It is recommended for the synthesis of long oligonucleotides to reduce the chance of GG dimer formation.[5] |
Experimental Protocols
The following is a generalized protocol for the incorporation of this compound phosphoramidite in an automated solid-phase oligonucleotide synthesizer. All steps are performed under anhydrous conditions.
Protocol: Single Coupling Cycle for this compound Phosphoramidite
-
Deblocking (Detritylation):
-
The 5'-DMT protecting group of the terminal nucleoside on the solid support is removed by treatment with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-polar solvent like dichloromethane (B109758) (DCM).
-
The reaction is monitored by measuring the absorbance of the released trityl cation, which provides a real-time estimate of the coupling efficiency of the previous cycle.
-
The support is then thoroughly washed with anhydrous acetonitrile (B52724) to remove the acid and the cleaved DMT group.
-
-
Coupling:
-
The this compound phosphoramidite, dissolved in anhydrous acetonitrile to a concentration of 0.1 M, is delivered to the synthesis column along with the activator solution (e.g., 0.25 M ETT or DCI in acetonitrile).
-
A 5-fold molar excess of the phosphoramidite and a 20-fold molar excess of the activator relative to the solid support loading are typically used.[2]
-
The mixture is allowed to react for the optimized coupling time (a starting point of 2-5 minutes is recommended).
-
-
Capping:
-
To prevent the elongation of unreacted 5'-hydroxyl groups in subsequent cycles, which would result in deletion mutations, a capping step is performed.
-
A mixture of acetic anhydride (B1165640) (Cap Mix A) and N-methylimidazole (Cap Mix B) is used to acetylate any unreacted 5'-hydroxyl groups, rendering them inert.[2]
-
The column is then washed with acetonitrile.
-
-
Oxidation:
-
The newly formed phosphite (B83602) triester linkage is unstable and must be oxidized to a more stable phosphate (B84403) triester.
-
This is achieved by treating the support with a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine (B92270) or lutidine.
-
Following oxidation, the support is washed with acetonitrile, completing the cycle.
-
This four-step cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
Workflow and Diagrams
Solid-Phase Oligonucleotide Synthesis Cycle
The following diagram illustrates the key steps in the solid-phase synthesis of oligonucleotides using phosphoramidite chemistry.
Caption: Workflow of the solid-phase oligonucleotide synthesis cycle.
Logical Relationship of Coupling Parameters
The success of the coupling step is dependent on the interplay of several factors. The following diagram illustrates these relationships.
Caption: Key parameters influencing coupling efficiency.
References
- 1. myuchem.com [myuchem.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Deprotection of Oligonucleotides Containing N4-Benzoyl-5-methylcytosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and drug development. 5-methylcytosine (B146107) is a critical epigenetic modification, and its incorporation into synthetic oligonucleotides allows for in-depth studies of its biological roles. During synthesis, the exocyclic amine of 5-methylcytosine is typically protected, with the N4-benzoyl group being a common choice. Efficient and clean removal of this protecting group (deprotection) is paramount to obtaining a final product with high purity and yield.
This document provides detailed application notes and protocols for the deprotection of oligonucleotides containing N4-Benzoyl-5-methylcytosine. It covers standard and rapid deprotection strategies, potential side reactions, and recommended experimental procedures to guide researchers in achieving optimal results.
Deprotection Strategies and Considerations
The deprotection of oligonucleotides is a multi-step process that involves:
-
Cleavage: Release of the oligonucleotide from the solid support.
-
Phosphate (B84403) Deprotection: Removal of the cyanoethyl groups from the phosphate backbone.
-
Base Deprotection: Removal of the protecting groups from the nucleobases, in this case, the N4-benzoyl group from 5-methylcytosine.
The choice of deprotection reagent and conditions is critical and depends on the overall composition of the oligonucleotide, including the presence of other sensitive modifications or dyes. For oligonucleotides containing the robust N4-Benzoyl-5-methylcytosine modification, two primary methods are widely employed: standard deprotection with ammonium (B1175870) hydroxide (B78521) and a more rapid method using a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
A key consideration when using AMA for deprotection of oligonucleotides containing N4-benzoyl protected cytidines is the potential for a side reaction. The methylamine in the AMA solution can act as a nucleophile and lead to transamination, resulting in the formation of N4-methyl-5-methylcytosine. While data for N4-Benzoyl-5-methylcytosine is not extensively published, studies on the closely related N4-benzoyl-cytosine show this transamination can occur at a level of around 5%.[1] Therefore, for applications where the absolute identity of the cytosine base is critical, the standard ammonium hydroxide deprotection is recommended, or the use of an alternative protecting group on the cytosine base if AMA is required for other sensitive residues.
Quantitative Data Summary
The following table summarizes the recommended deprotection conditions and notable outcomes for oligonucleotides containing N4-Benzoyl-5-methylcytosine.
| Deprotection Reagent | Temperature | Time | Key Considerations & Potential Side Reactions |
| Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | Standard, reliable method. Minimizes the risk of side reactions on the N4-position of cytosine. |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 10-15 minutes | Rapid deprotection. Potential for transamination of the N4-benzoyl group to N4-methyl (estimated at ~5% for N4-benzoyl-cytosine).[1] Recommended when speed is critical and a low level of the N4-methyl side product is tolerable. |
Experimental Protocols
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
This protocol is recommended for achieving the highest purity of the final oligonucleotide with minimal side reactions.
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG)
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap, chemically resistant vials
-
Heating block or oven
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Securely seal the vial.
-
Place the vial in a heating block or oven set to 55°C for 8-12 hours.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a SpeedVac or by lyophilization.
-
Resuspend the dried oligonucleotide in an appropriate buffer or water for quantification and downstream applications.
Protocol 2: Rapid Deprotection with Ammonium Hydroxide/Methylamine (AMA)
This protocol is suitable for high-throughput applications where rapid deprotection is required. Be mindful of the potential for a low level of N4-transamination.
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG)
-
Ammonium Hydroxide/40% Methylamine solution (1:1, v/v) (AMA)
-
Screw-cap, chemically resistant vials
-
Heating block
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine in a fume hood.
-
Add 1-2 mL of the freshly prepared AMA solution to the vial, ensuring the support is fully submerged.
-
Securely seal the vial.
-
Place the vial in a heating block set to 65°C for 10-15 minutes.[1]
-
After incubation, immediately place the vial on ice to cool.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a SpeedVac or by lyophilization.
-
Resuspend the dried oligonucleotide in an appropriate buffer or water for quantification and downstream applications.
Visualizations
Caption: Chemical deprotection of N4-Benzoyl-5-methylcytosine.
Caption: Overall experimental workflow for oligonucleotide deprotection.
References
Application Notes and Protocols for Cleavage and Deprotection of 5-Me-dC Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of 5-methylcytosine (B146107) (5-Me-dC) modified oligonucleotides is critically dependent on the final cleavage and deprotection steps. These processes remove the oligonucleotide from the solid support and strip the protecting groups from the phosphate (B84403) backbone and the nucleobases. The choice of deprotection strategy is paramount to preserve the integrity of the 5-Me-dC modification and prevent unwanted side reactions.
This document provides detailed protocols for the cleavage and deprotection of 5-Me-dC modified oligonucleotides, offering both standard and milder conditions to accommodate various experimental needs. The primary consideration for 5-Me-dC is the prevention of side reactions that can occur with standard cytosine protecting groups under certain conditions. Therefore, the use of acetyl-protected 5-Me-dC (Ac-5-Me-dC) phosphoramidite (B1245037) during synthesis is strongly recommended, especially when using amine-based deprotection reagents.
Oligonucleotide deprotection can be conceptually divided into three stages:
-
Cleavage: Release of the oligonucleotide from the solid support.
-
Phosphate Deprotection: Removal of the cyanoethyl groups from the phosphate backbone.
-
Base Deprotection: Removal of the protecting groups from the nucleobases, including the 5-Me-dC.
Recommended Deprotection Strategies
Two primary strategies are presented here: a rapid method using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), and a milder method using potassium carbonate in methanol (B129727) for highly sensitive oligonucleotides.
Strategy 1: UltraFAST Deprotection with AMA
This is the recommended method for routine deprotection of 5-Me-dC modified oligonucleotides synthesized with Ac-5-Me-dC. The use of AMA significantly reduces the deprotection time compared to using ammonium hydroxide alone.[1][2][3]
Key Consideration: It is crucial to use acetyl-protected dC (Ac-dC) and Ac-5-Me-dC phosphoramidites for synthesis when using AMA. The use of benzoyl-protected dC (Bz-dC) can lead to a transamination side reaction, converting cytosine to N4-methylcytosine.[1][2][3]
Experimental Protocols
Protocol 1: UltraFAST Cleavage and Deprotection using AMA
This protocol is suitable for 5-Me-dC modified oligonucleotides synthesized with Ac-5-Me-dC.
Materials:
-
Ammonium hydroxide (30%)
-
Methylamine solution (40% in water)
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare AMA solution: In a fume hood, mix equal volumes of ammonium hydroxide (30%) and methylamine solution (40%). For example, mix 1 mL of ammonium hydroxide with 1 mL of methylamine solution. This mixture is referred to as AMA.[1][2]
-
Cleavage from Support:
-
Transfer the synthesis column containing the 5-Me-dC modified oligonucleotide to a suitable holder.
-
Using a syringe, pass 1 mL of the freshly prepared AMA solution through the column.
-
Collect the eluate in a 2 mL screw-cap microcentrifuge tube.
-
Allow the AMA solution to remain in the column for 5 minutes at room temperature to ensure complete cleavage.[1][2]
-
Push any remaining solution from the column into the collection tube.
-
-
Base and Phosphate Deprotection:
-
Evaporation:
-
After heating, cool the tube to room temperature.
-
Carefully open the tube in a fume hood.
-
Evaporate the AMA solution to dryness using a vacuum concentrator.
-
-
Reconstitution:
-
Resuspend the deprotected oligonucleotide pellet in a desired volume of sterile, nuclease-free water or buffer.
-
Quantify the oligonucleotide concentration using UV-Vis spectrophotometry.
-
Protocol 2: UltraMILD Deprotection using Potassium Carbonate
This protocol is recommended for oligonucleotides containing 5-Me-dC along with other base-labile modifications that are not compatible with AMA. This method requires the use of "UltraMILD" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) during synthesis.[2]
Materials:
-
Potassium carbonate (K₂CO₃)
-
Anhydrous methanol
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare Deprotection Solution: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol. For example, dissolve 69 mg of K₂CO₃ in 10 mL of methanol.
-
Cleavage and Deprotection:
-
Transfer the synthesis column to a suitable holder.
-
Using a syringe, slowly pass 2 mL of the 0.05 M potassium carbonate solution through the column.
-
Collect the eluate in a clean microcentrifuge tube.
-
Seal the tube and let it stand at room temperature for 4-6 hours.[2]
-
-
Neutralization and Desalting:
-
After the incubation, the oligonucleotide solution needs to be desalted to remove the potassium carbonate. This is typically done using a size-exclusion chromatography column (e.g., NAP-10) or through ethanol (B145695) precipitation.
-
-
Evaporation:
-
If desalted via a column, the resulting solution can be used directly or lyophilized. If precipitated, the pellet is washed and then dried.
-
-
Reconstitution:
-
Resuspend the final oligonucleotide pellet in a desired volume of sterile, nuclease-free water or buffer.
-
Data Presentation
Table 1: Comparison of Deprotection Conditions for 5-Me-dC Oligonucleotides
| Parameter | UltraFAST (AMA) | UltraMILD (K₂CO₃/MeOH) |
| Reagent | Ammonium Hydroxide / Methylamine (1:1 v/v) | 0.05 M Potassium Carbonate in Methanol |
| Temperature | 65°C | Room Temperature |
| Time | 10-15 minutes | 4-6 hours |
| Required 5-Me-dC Monomer | Acetyl (Ac) protected | Acetyl (Ac) protected |
| Compatibility | Good for most DNA modifications | Excellent for base-labile modifications |
| Throughput | High | Low |
Visualizations
Workflow for Cleavage and Deprotection of 5-Me-dC Oligonucleotides
Caption: Overall workflow from synthesized oligonucleotide to the final product.
Decision Tree for Choosing a Deprotection Method
Caption: Decision guide for selecting the appropriate deprotection protocol.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Incomplete Deprotection | Insufficient deprotection time or temperature. | Increase incubation time or ensure the temperature is maintained. For AMA, ensure the solution is freshly prepared. |
| Old or degraded deprotection reagents. | Use fresh ammonium hydroxide and methylamine. | |
| Oligonucleotide Degradation | Deprotection conditions are too harsh. | If using AMA, ensure no other highly labile groups are present. Switch to the UltraMILD protocol. |
| Unexpected Mass (Mass Spec) | Side reaction (e.g., transamination of C to N4-Me-C). | Confirm that Ac-5-Me-dC and Ac-dC were used in synthesis if using AMA. |
| Incomplete removal of a protecting group. | Re-treat with the deprotection solution or optimize purification to separate from partially protected species. |
By following these guidelines and protocols, researchers can confidently and efficiently deprotect their 5-Me-dC modified oligonucleotides, ensuring high purity and integrity for downstream applications.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Oligonucleotides with 5-Methyl-2'-deoxycytidine (5-Me-dC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotides, short nucleic acid polymers, are at the forefront of therapeutic innovation, with applications ranging from antisense therapy to gene editing. Chemical modifications are often incorporated into these oligonucleotides to enhance their stability, delivery, and efficacy. One such critical modification is the methylation of deoxycytidine at the 5-position (5-Me-dC), a key epigenetic mark involved in gene regulation. Accurate and robust analytical methods are paramount for the characterization and quantification of these modified oligonucleotides to ensure their quality, safety, and efficacy.
Mass spectrometry (MS), coupled with liquid chromatography (LC) or matrix-assisted laser desorption/ionization (MALDI), has become an indispensable tool for the detailed analysis of oligonucleotides.[1][2] High-resolution mass spectrometry (HRMS) platforms, such as time-of-flight (TOF) and Orbitrap analyzers, provide accurate mass measurements for intact oligonucleotides and their fragments, enabling confident sequence confirmation and identification of modifications.[1][3] This application note provides detailed protocols and data for the analysis of 5-Me-dC-containing oligonucleotides using state-of-the-art mass spectrometry techniques.
Core Concepts in Oligonucleotide Mass Spectrometry
The analysis of oligonucleotides by mass spectrometry presents unique challenges due to their polyanionic nature and high molecular weight. Ion-pair reversed-phase (IP-RP) liquid chromatography is the most common separation technique, utilizing reagents like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) to neutralize the phosphate (B84403) backbone and facilitate retention on a C18 stationary phase.[4][5][6] Electrospray ionization (ESI) is the preferred ionization method for LC-MS, typically in negative ion mode, producing a distribution of multiply charged ions.[7] MALDI-TOF MS offers a complementary approach, particularly for high-throughput screening, by generating predominantly singly charged ions.[2][4]
Tandem mass spectrometry (MS/MS) is employed for sequence verification, where precursor ions are fragmented through techniques like collision-induced dissociation (CID). The resulting fragment ions provide sequence-specific information.[8][9] The presence of modifications such as 5-Me-dC can influence the fragmentation pattern, and careful analysis is required for accurate characterization.[7]
Quantitative Data Summary
The following tables summarize key quantitative performance parameters for the analysis of 5-Me-dC and modified oligonucleotides using mass spectrometry.
Table 1: Performance of LC-MS/MS for 5-Me-dC Nucleoside Quantification
| Parameter | Value | Reference(s) |
| Limit of Detection (LOD) | 0.06 - 1.4 fmol | [10] |
| Limit of Quantification (LOQ) | 0.20 fmol | |
| **Linearity (R²) ** | >0.99 | [3] |
| Intra-day Precision (%CV) | 3.0 - 16.0% | |
| Inter-day Precision (%CV) | < 15% | [10] |
| Accuracy (%RE) | -12.4% to +8.8% |
Table 2: Performance of High-Resolution Mass Spectrometry for Intact Oligonucleotide Analysis
| Parameter | Value | Instrument Type | Reference(s) |
| Mass Accuracy | < 1 - 15 ppm | Q-TOF, Orbitrap | [1][3] |
| Resolution | > 10,000 | TOF | |
| Limit of Quantification (LOQ) | 1 ng/mL | LC-MS/MS | |
| Accuracy | 88 - 99% | LC-MS/MS | |
| Precision (%CV) | < 20% | LC-HRMS | [4] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Intact Oligonucleotides Containing 5-Me-dC
This protocol outlines a general procedure for the analysis of intact oligonucleotides modified with 5-Me-dC using ion-pair reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer.
1. Sample Preparation:
-
Dissolve the oligonucleotide sample in RNase-free water to a final concentration of 1-10 µM.
-
If the sample contains high salt concentrations, perform desalting using a suitable method such as ethanol (B145695) precipitation or a reversed-phase cartridge.
2. Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for oligonucleotide separations (e.g., C18, 1.7-2.5 µm particle size).
-
Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water.[6]
-
Mobile Phase B: Methanol.[6]
-
Gradient: A typical gradient would be from 15% to 40% B over 20-30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized for the specific oligonucleotide.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 50-60 °C to denature secondary structures.
3. Mass Spectrometry:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Range: m/z 400 - 2000.
-
Data Acquisition: Acquire data in full scan mode for intact mass analysis and in tandem MS (MS/MS) mode for sequence confirmation.
-
Fragmentation: For MS/MS, use collision-induced dissociation (CID) with optimized collision energy to generate a rich fragmentation spectrum.
4. Data Analysis:
-
Deconvolute the full scan mass spectrum to determine the intact mass of the oligonucleotide.
-
Compare the measured mass to the theoretical mass to confirm the presence of the 5-Me-dC modification (mass shift of +14.01565 Da per modification).
-
Analyze the MS/MS data to confirm the sequence and locate the position of the 5-Me-dC modification. Fragmentation of methylated oligonucleotides will produce characteristic fragment ions.[7]
Protocol 2: MALDI-TOF MS Analysis of Oligonucleotides with 5-Me-dC
This protocol provides a general method for the rapid analysis of 5-Me-dC containing oligonucleotides using MALDI-TOF mass spectrometry.
1. Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a 50:50 mixture of acetonitrile (B52724) and water.
-
Sample-Matrix Mixture: Mix the oligonucleotide sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
2. Spotting:
-
Spot 0.5 - 1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air dry completely.
3. Mass Spectrometry:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Negative or positive ion mode (negative is often preferred for oligonucleotides).
-
Mass Range: m/z 1000 - 10000 (adjust based on the expected mass of the oligonucleotide).
-
Data Acquisition: Acquire spectra by averaging multiple laser shots across the sample spot.
4. Data Analysis:
-
Identify the peak corresponding to the singly charged ion of the intact oligonucleotide.
-
Compare the measured mass to the theoretical mass to confirm the identity and the presence of the 5-Me-dC modification. MALDI-TOF is particularly useful for high-throughput quality control of synthetic oligonucleotides.[2][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways involving 5-Me-dC and a typical experimental workflow for its analysis.
Conclusion
The mass spectrometric analysis of oligonucleotides containing 5-Me-dC is a powerful approach for their comprehensive characterization. LC-MS and MALDI-TOF MS provide complementary information regarding the identity, purity, and sequence of these modified biomolecules. The protocols and data presented in this application note serve as a guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for 5-Me-dC-containing oligonucleotides, ultimately ensuring the quality and consistency of these promising therapeutic agents. The continued advancement of mass spectrometry technology will further enhance our ability to unravel the complexities of modified oligonucleotides and their roles in biology and medicine.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Regional DNA Methylation by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of regional DNA methylation by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-O-DMT-N4-Bz-5-Me-dC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-DMT-N4-Bz-5-Me-dC phosphoramidite (B1245037) is a critical building block for the chemical synthesis of oligonucleotides containing 5-methylcytosine (B146107) (5-MeC). 5-MeC is a key epigenetic modification in mammals, playing a crucial role in the regulation of gene expression, and its aberrant methylation patterns are associated with various diseases, including cancer.[1] The incorporation of 5-MeC into synthetic oligonucleotides is essential for a wide range of research and therapeutic applications, such as the study of DNA methylation, the development of antisense therapies, and the investigation of DNA-protein interactions.[2][3]
This document provides detailed guidelines for the proper storage, handling, and application of this compound phosphoramidite in automated oligonucleotide synthesis. It includes recommended protocols for its use and subsequent deprotection of the synthesized oligonucleotides, as well as an overview of its application in epigenetic research.
Product Specifications and Storage
This compound phosphoramidite is a white to off-white powder.[4] Proper storage is critical to maintain its reactivity and ensure high coupling efficiency during oligonucleotide synthesis.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [2][5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | [6] |
| Moisture | Store in a desiccated environment | |
| In-solution Stability (Acetonitrile) | Use within 2 days for best results. After 6 hours at room temperature, approximately 91% of a similar azide-modified phosphoramidite remained. After 5 weeks, the purity of standard dC(Bz) phosphoramidite was reduced by 2%.[6][7][8] |
Handling and Preparation for Synthesis
Due to its sensitivity to moisture and oxidation, this compound phosphoramidite requires careful handling in an inert and anhydrous environment.
Protocol for Reagent Preparation:
-
Equilibration: Before opening, allow the vial of phosphoramidite to warm to room temperature inside a desiccator to prevent moisture condensation.
-
Dissolution: Under an inert atmosphere (e.g., in a glove box), dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration, typically 0.1 M. For 5-methylcytosine phosphoramidites, a mixture of acetonitrile and tetrahydrofuran (B95107) (3:1, v/v) or acetonitrile and dichloromethane (B109758) (1:1, v/v) may be required for complete dissolution.[9]
-
Activator: Use a suitable activator, such as 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile. DCI has been shown to result in faster coupling times compared to 1H-tetrazole.
-
Installation: Install the prepared phosphoramidite solution on an automated DNA synthesizer. Ensure all solvent lines are properly purged and primed.
Oligonucleotide Synthesis
The synthesis of oligonucleotides containing 5-MeC follows the standard phosphoramidite cycle. A prolonged coupling time is recommended for this modified phosphoramidite to ensure high coupling efficiency.
Standard Synthesis Cycle Parameters:
| Step | Reagents and Conditions | Recommended Time |
| Deblocking (Detritylation) | 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) | 60-120 seconds |
| Coupling | 0.1 M this compound phosphoramidite and 0.45 M Activator in Acetonitrile | 3-12 minutes[9] |
| Capping | Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF) | 30-60 seconds |
| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30-60 seconds |
References
- 1. researchgate.net [researchgate.net]
- 2. 5'-O-DMT-N4-Benzoyl-2'-Deoxy-5-Methylcytidine-CE Phosphoramidite, 105931-57-5 | BroadPharm [broadpharm.com]
- 3. myuchem.com [myuchem.com]
- 4. hongene.com [hongene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
Application Note: Synthesis of Long Oligonucleotides with Multiple 5-Methyl-dC Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long oligonucleotides with multiple 5-methyl-2'-deoxycytidine (B118692) (5-Me-dC) modifications are of significant interest in various fields, including antisense therapeutics, epigenetic studies, and diagnostics. The incorporation of 5-Me-dC can enhance the thermal stability of oligonucleotide duplexes, increase nuclease resistance, and modulate immune responses, making these molecules valuable tools for research and drug development.[1][2][3] However, the chemical synthesis of long oligonucleotides (>75 nucleotides) presents inherent challenges, which can be further compounded by the inclusion of multiple modifications. This application note provides a detailed overview of the synthesis, purification, and characterization of long oligonucleotides containing multiple 5-Me-dC modifications, along with optimized protocols to achieve high-quality products.
The primary challenges in synthesizing long oligonucleotides are maintaining high coupling efficiency throughout the synthesis and minimizing side reactions such as depurination.[4][5] A decrease in average coupling efficiency from 99.5% to 98% can drastically reduce the yield of the full-length product, especially for oligonucleotides exceeding 100 bases.[6][7] This document outlines strategies to mitigate these challenges and ensure the successful synthesis of long, highly methylated oligonucleotides.
Data Presentation
Table 1: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency and Length
This table illustrates the critical importance of maintaining high coupling efficiency during the synthesis of long oligonucleotides. Even a small drop in efficiency leads to a significant decrease in the theoretical yield of the desired full-length product.
| Oligonucleotide Length (bases) | Average Coupling Efficiency 99.5% | Average Coupling Efficiency 99.0% | Average Coupling Efficiency 98.0% |
| 50 | 78.2% | 61.1% | 37.2% |
| 75 | 69.0% | 47.5% | 22.4% |
| 100 | 60.9% | 37.0% | 13.5% |
| 125 | 53.5% | 28.5% | 8.1% |
| 150 | 47.4% | 22.4% | 4.9% |
| 175 | 41.8% | 17.6% | 3.0% |
| 200 | 36.9% | 13.5% | 1.8% |
Data is calculated based on the formula: Yield = (Average Coupling Efficiency)^(n-1), where n is the number of bases.[8][9]
Table 2: Representative Purification and Yield Data for a 100-mer Oligonucleotide with 25% 5-Me-dC Content (25 modifications)
This table provides representative data for a 1 µmol scale synthesis of a 100-mer oligonucleotide with 25 5-Me-dC modifications, assuming a high average coupling efficiency of 99.5%. The yields are presented post-synthesis and after purification by different methods.
| Parameter | Crude Oligonucleotide | After RP-HPLC Purification | After PAGE Purification |
| Purity (Full-Length Product) | ~60% | >90% | >95% |
| Yield (OD₂₆₀ units) | ~150-200 | ~40-60 | ~20-40 |
| Yield (nmol) | ~15-20 | ~4-6 | ~2-4 |
| Mass Recovery (approximate) | 100% (crude) | 30-40% | 15-25% |
Yields and purities are sequence-dependent and can be affected by the distribution of 5-Me-dC residues. RP-HPLC is suitable for shorter long-oligonucleotides and those with hydrophobic modifications, while PAGE offers higher resolution for very long strands.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Long Oligonucleotides with Multiple 5-Me-dC Modifications
This protocol is based on the standard phosphoramidite (B1245037) chemistry, with optimizations for the synthesis of long oligonucleotides containing a high density of 5-Me-dC modifications.
1. Materials and Reagents:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) or Polystyrene (PS) solid support (2000 Å pore size recommended for oligonucleotides >100 bases)[4]
-
Standard DNA phosphoramidites (dA, dG, dC, T)
-
5-Me-dC-CE Phosphoramidite
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (iodine in THF/water/pyridine)
-
Deblocking solution (3% trichloroacetic acid or dichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
2. Synthesis Cycle:
The synthesis is performed in a 3' to 5' direction following a series of automated steps.
-
Step 1: Deblocking (Detritylation)
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.
-
Optimization for Long Oligos: To minimize depurination, especially at adenosine (B11128) and guanosine (B1672433) residues, use a milder deblocking agent like 3% dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[4][10]
-
-
Step 2: Coupling
-
The next phosphoramidite in the sequence (standard or 5-Me-dC) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Optimization for 5-Me-dC: For the incorporation of 5-Me-dC phosphoramidite, and other modified bases, extend the coupling time to ensure high efficiency. A coupling time of 10-15 minutes is recommended for modified amidites.[11]
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants (n-1 sequences).
-
Optimization for Long Oligos: A highly efficient capping step is crucial to simplify purification. Increasing the delivery volume and time for the capping reagents can enhance capping efficiency to over 99%.[5]
-
-
Step 4: Oxidation
-
The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
These four steps are repeated for each nucleotide in the sequence.
3. Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases are removed using a concentrated ammonium hydroxide solution or a mixture of ammonium hydroxide and methylamine. The specific conditions (time and temperature) will depend on the protecting groups used for the phosphoramidites.
Protocol 2: Purification of Long, Multiply-Methylated Oligonucleotides by Polyacrylamide Gel Electrophoresis (PAGE)
PAGE is recommended for the purification of long oligonucleotides (>50 bases) to achieve high purity.[6]
1. Materials and Reagents:
-
Denaturing polyacrylamide gel (e.g., 8-12% acrylamide, 7M urea)
-
TBE buffer (Tris/Borate/EDTA)
-
Formamide (B127407) loading dye
-
UV shadowing equipment or fluorescent plate
-
Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)
-
Desalting column
2. Procedure:
-
Resuspend the crude, deprotected oligonucleotide in formamide loading dye.
-
Denature the sample by heating at 95°C for 5 minutes and then snap-cool on ice.
-
Load the sample onto the denaturing polyacrylamide gel.
-
Run the gel until the desired separation is achieved.
-
Visualize the oligonucleotide bands using UV shadowing. The longest, most intense band corresponds to the full-length product.
-
Excise the gel slice containing the full-length product.
-
Crush the gel slice and elute the oligonucleotide overnight in elution buffer with gentle agitation.
-
Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation.
-
Desalt the purified oligonucleotide using a desalting column to remove excess salts and urea.
Protocol 3: Quality Control by Mass Spectrometry
Mass spectrometry is a critical tool for confirming the identity and purity of the synthesized oligonucleotide.
1. Sample Preparation:
-
Prepare a dilute solution of the purified oligonucleotide in a suitable solvent, often a mixture of water and acetonitrile with an ion-pairing agent like triethylamine (B128534) and hexafluoroisopropanol for LC-MS analysis.[12][13]
2. Analysis:
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Deconvolute the resulting mass spectrum to obtain the molecular weight of the oligonucleotide.
-
Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the correct synthesis of the target sequence. The presence of peaks corresponding to n-1 deletion products or other adducts can also be assessed.[14]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and processing of long oligonucleotides.
Caption: RNase H-mediated degradation of mRNA by a 5-Me-dC modified antisense oligonucleotide.[15][16][17]
Caption: Enzymatic DNA methylation pathway catalyzed by DNA methyltransferases (DNMTs).[1][2][4][18][19]
Conclusion
The synthesis of long oligonucleotides with multiple 5-Me-dC modifications is a challenging but achievable process with careful optimization of the synthesis and purification protocols. By employing strategies to maximize coupling efficiency, minimize side reactions, and utilizing high-resolution purification techniques, it is possible to obtain high-quality products for a wide range of research and therapeutic applications. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals working with these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. idtdna.com [idtdna.com]
- 4. DNA Methylation | Cell Signaling Technology [cellsignal.com]
- 5. glenresearch.com [glenresearch.com]
- 6. genelink.com [genelink.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. web.colby.edu [web.colby.edu]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Automated DNA Synthesis Using 5'-O-DMT-N4-Bz-5-Me-dC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 5'-O-DMT-N4-Bz-5-Me-dC phosphoramidite (B1245037) in automated solid-phase DNA synthesis. The inclusion of 5-methylcytosine (B146107) (5-Me-dC) in oligonucleotides is of significant interest for various applications, including epigenetic studies, therapeutic antisense oligonucleotides, and diagnostic probes, due to its ability to enhance duplex stability and modulate biological activity.
Introduction
5-Methylcytosine is a critical epigenetic modification in eukaryotes, playing a key role in gene regulation. The chemical synthesis of oligonucleotides containing 5-Me-dC allows for the precise placement of this modified base to study its effects on DNA structure, protein-DNA interactions, and gene expression. The this compound phosphoramidite is a key building block for incorporating 5-Me-dC into synthetic oligonucleotides using standard automated DNA synthesizers. The 5'-dimethoxytrityl (DMT) group provides a temporary protecting group for the 5'-hydroxyl, which is removed at the beginning of each coupling cycle. The N4-benzoyl (Bz) group protects the exocyclic amine of cytosine during synthesis, and the 2-cyanoethyl group protects the phosphite (B83602) triester.
Key Applications
-
Epigenetics Research: Synthesis of DNA probes and substrates to study the mechanisms of DNA methylation and its role in gene silencing and development.
-
Therapeutic Oligonucleotides: Incorporation of 5-Me-dC into antisense oligonucleotides and siRNAs can improve their nuclease resistance and binding affinity to target mRNA, potentially enhancing their therapeutic efficacy.[1]
-
Diagnostic Probes: The increased thermal stability of DNA duplexes containing 5-Me-dC can lead to the development of more sensitive and specific diagnostic probes for various molecular assays.[1]
Data Presentation
Table 1: Phosphoramidite Specifications
| Property | Specification |
| Chemical Name | N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-5-methyl-2'-deoxycytidine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite |
| Molecular Formula | C47H54N5O8P |
| Molecular Weight | 847.93 g/mol |
| Purity (by HPLC) | ≥98% |
| Appearance | White to off-white powder |
| Solubility | Soluble in anhydrous acetonitrile (B52724) |
| Recommended Storage | -20°C under inert atmosphere |
Table 2: Comparison of Coupling Efficiency and Duplex Stability
| Parameter | Standard dC Phosphoramidite | This compound Phosphoramidite | Reference |
| Average Coupling Efficiency | >99% | >99% | [2] |
| Effect on Duplex Stability (ΔTm per substitution) | N/A | +1.3°C | [1] |
Note: Coupling efficiency is highly dependent on the performance of the DNA synthesizer, the quality of reagents, and the synthesis protocols used.
Experimental Protocols
Protocol 1: Automated DNA Synthesis using Phosphoramidite Chemistry
This protocol outlines the standard four-step cycle for solid-phase DNA synthesis on an automated synthesizer.
Materials:
-
This compound phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Standard DNA phosphoramidites (dA, dG, dT, and dC)
-
Activator solution (e.g., 0.45 M Tetrazole or 0.5 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (0.02 M Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile for washing
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Procedure:
The synthesis is performed in a cyclical manner, with each cycle adding one nucleotide to the growing chain in the 3' to 5' direction.[3]
-
Step 1: Deblocking (Detritylation)
-
The CPG column is washed with anhydrous acetonitrile.
-
The deblocking solution is passed through the column to remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group.
-
The column is washed thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. The orange color of the DMT cation can be measured spectrophotometrically to monitor coupling efficiency.[2]
-
-
Step 2: Coupling
-
The this compound phosphoramidite and the activator solution are simultaneously delivered to the CPG column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.
-
A typical coupling time is 60-180 seconds.
-
-
Step 3: Capping
-
To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences), a capping step is performed.
-
Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyls.
-
-
Step 4: Oxidation
-
The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester by treating the column with the oxidizer solution.
-
The column is washed with anhydrous acetonitrile.
-
These four steps are repeated for each subsequent nucleotide in the desired sequence.
Protocol 2: Cleavage and Deprotection of Oligonucleotides Containing N4-Benzoyl-5-Me-dC
Important Note: The N4-benzoyl protecting group on 5-Me-dC is more resistant to cleavage than the standard protecting groups on dA, dG, and dC. Therefore, extended deprotection times or specific reagents are required. Do not use fast deprotection reagents like AMA (ammonium hydroxide (B78521)/methylamine) with N4-benzoyl protected cytidines, as this can lead to incomplete deprotection and side reactions.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (28-30%)
-
Heating block or oven
Procedure:
-
Cleavage from Solid Support and Base Deprotection:
-
After synthesis, dry the CPG support thoroughly.
-
Transfer the CPG to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly and heat at 55°C for 12-16 hours. This extended time is crucial for the complete removal of the N4-benzoyl group from 5-Me-dC.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial and transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the CPG with a small amount of water and combine it with the ammonium hydroxide solution.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Protocol 3: HPLC Purification of Oligonucleotides Containing 5-Me-dC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying synthetic oligonucleotides. The following is a general protocol that can be optimized for specific sequences.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: 100% Acetonitrile
-
Crude, deprotected oligonucleotide pellet dissolved in water
Procedure:
-
Sample Preparation: Dissolve the dried oligonucleotide pellet in an appropriate volume of water or Mobile Phase A.
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the oligonucleotide sample.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 40% Mobile Phase B over 30 minutes. The exact gradient will depend on the length and sequence of the oligonucleotide and should be optimized empirically.[4]
-
Monitor the elution at 260 nm. The full-length product is typically the major peak with the longest retention time.
-
Collect the fractions corresponding to the main peak.
-
-
Post-Purification:
-
Combine the collected fractions.
-
Remove the acetonitrile by vacuum concentration.
-
Lyophilize the remaining aqueous solution to obtain the purified oligonucleotide as a white powder.
-
For applications sensitive to TEAA, a desalting step may be necessary.
-
Visualizations
Caption: The four-step automated DNA synthesis cycle.
References
Application Notes and Protocols for the Use of 5-Me-dC Modified Primers in PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides into synthetic oligonucleotides represents a significant advancement in molecular biology, offering enhanced performance and novel applications for techniques such as the Polymerase Chain Reaction (PCR). Among these modifications, the use of 5-methyl-deoxycytidine (5-Me-dC) in PCR primers has garnered considerable interest. This nucleobase, an epigenetic marker in many organisms, imparts unique properties to oligonucleotides, leading to improved PCR efficiency, specificity, and enabling specialized applications like methylation-specific PCR (MSP).
These application notes provide a comprehensive overview of the utility of 5-Me-dC modified primers in PCR-based assays. We will delve into the underlying principles of their function, present data on their performance, and provide detailed protocols for their application in research and drug development.
Principle of 5-Me-dC Modified Primers
The substitution of deoxycytidine (dC) with 5-Me-dC in a primer sequence introduces a methyl group at the 5th position of the pyrimidine (B1678525) ring. This modification has several key consequences that enhance PCR performance:
-
Increased Duplex Stability: The methyl group is hydrophobic and, when present in the major groove of the DNA duplex, it displaces water molecules. This leads to a more stable primer-template duplex. Each 5-Me-dC substitution can increase the melting temperature (Tm) of the primer-template hybrid, allowing for the use of higher annealing temperatures in PCR. This increased stringency reduces non-specific primer binding and the formation of primer-dimers, leading to higher specificity.
-
Improved Priming Efficiency: The enhanced stability of the primer-template duplex results in more efficient initiation of DNA synthesis by the polymerase. This can lead to a higher yield of the desired PCR product.[1]
-
Modulation of Enzyme Interactions: The presence of 5-Me-dC can influence the interaction of DNA with various enzymes. For instance, it can protect the primer from cleavage by certain restriction enzymes, a property that can be exploited in various cloning and analytical workflows.
Applications of 5-Me-dC Modified Primers
The unique properties of 5-Me-dC modified primers lend themselves to a variety of applications:
-
Methylation-Specific PCR (MSP): This is a principal application for investigating DNA methylation patterns, which are crucial in gene regulation and the pathogenesis of diseases like cancer. In MSP, genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Two pairs of primers are then used for PCR: one specific for the methylated sequence (containing 5-Me-dC) and another for the unmethylated sequence (containing thymine (B56734) instead of cytosine). The amplification of a product with the methylation-specific primers indicates the presence of methylation at that locus.
-
Enhanced PCR Specificity and Yield: For GC-rich templates or those with complex secondary structures, standard PCR can be challenging. The increased Tm of 5-Me-dC modified primers allows for higher annealing temperatures, which can help to denature secondary structures and prevent non-specific amplification, resulting in a cleaner and more abundant PCR product.[1]
-
SNP Analysis and Allele-Specific PCR: The enhanced discriminatory power of 5-Me-dC modified primers can be advantageous in assays that require distinguishing between closely related sequences, such as in the detection of single nucleotide polymorphisms (SNPs).
-
Protection from Restriction Enzyme Digestion: Incorporating 5-Me-dC at specific sites within a primer can render the resulting PCR product resistant to cleavage by methylation-sensitive restriction enzymes. This can be useful in cloning strategies and other molecular biology techniques.
Data Presentation
The following tables summarize the impact of 5-Me-dC modification on PCR primer characteristics and performance. While direct quantitative comparisons in the literature are often descriptive, the following represents a synthesis of the reported advantages.
Table 1: Physicochemical and Performance Characteristics of 5-Me-dC Modified Primers
| Parameter | Unmodified Primers | 5-Me-dC Modified Primers | Reference |
| Melting Temperature (Tm) | Standard calculation | Increased | [1] |
| Duplex Stability | Standard | Higher | [1] |
| Priming Efficiency | Baseline | Higher | [1] |
| PCR Product Yield | Variable | Generally Higher | [1] |
| Specificity | Prone to non-specific amplification at lower annealing temperatures | Higher, allows for increased annealing temperatures | [1] |
| Primer-Dimer Formation | More likely, especially with suboptimal conditions | Reduced due to higher annealing temperatures |
Table 2: Application-Specific Advantages of 5-Me-dC Modified Primers
| Application | Advantage of using 5-Me-dC Modified Primers | Reference |
| Methylation-Specific PCR (MSP) | Enables specific amplification of bisulfite-converted methylated DNA. | [2][3][4] |
| Amplification of GC-rich templates | Higher Tm allows for increased annealing temperatures to melt secondary structures. | [1] |
| SNP Detection | Improved discrimination between alleles. | |
| Restriction Site Protection | PCR product is resistant to cleavage by methylation-sensitive restriction enzymes. |
Experimental Protocols
Protocol 1: Methylation-Specific PCR (MSP) for the Analysis of Gene Promoter Methylation
This protocol provides a general framework for MSP. Specific primer sequences and annealing temperatures will need to be optimized for the gene of interest. Here, we use the p53 tumor suppressor gene as an example.[2][3][4]
1. Bisulfite Treatment of Genomic DNA:
-
Isolate high-quality genomic DNA from the sample of interest.
-
Perform sodium bisulfite conversion of the genomic DNA using a commercially available kit, following the manufacturer's instructions. This step converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
Quantify the converted DNA.
2. MSP Primer Design:
-
Design two pairs of primers for the target region of the p53 promoter.
-
Methylated-specific primers (M-primers): These primers are designed to be complementary to the bisulfite-converted sequence where cytosines in CpG dinucleotides were methylated (and thus remained cytosine). These primers will contain 5-Me-dC at the CpG sites.
-
Unmethylated-specific primers (U-primers): These primers are designed to be complementary to the bisulfite-converted sequence where cytosines in CpG dinucleotides were unmethylated (and thus converted to uracil, which is then amplified as thymine).
-
-
Ensure that the primers for both methylated and unmethylated sequences have similar annealing temperatures. Online primer design tools that account for bisulfite-converted DNA are recommended.
3. PCR Amplification:
-
Set up two separate PCR reactions for each DNA sample: one with the M-primers and one with the U-primers.
-
A typical 25 µL reaction mixture is as follows:
| Component | Final Concentration | Volume |
| 5x PCR Buffer | 1x | 5 µL |
| dNTP Mix (10 mM each) | 200 µM | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Bisulfite-treated DNA | ~50 ng | 2 µL |
| Nuclease-free water | - | to 25 µL |
-
Thermal Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 5 min | 1 |
| Denaturation | 95°C | 30 sec | 35-40 |
| Annealing | Optimized Tm | 30 sec | |
| Extension | 72°C | 30 sec | |
| Final Extension | 72°C | 7 min | 1 |
| Hold | 4°C | ∞ |
* The annealing temperature must be optimized for each primer set.
4. Analysis of PCR Products:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis (2-3% agarose gel).
-
Interpretation:
-
A band in the reaction with M-primers indicates methylation.
-
A band in the reaction with U-primers indicates no methylation.
-
Bands in both reactions suggest partial methylation or a heterogeneous cell population.
-
Appropriate positive (methylated and unmethylated control DNA) and negative (no template) controls are essential for accurate interpretation.
-
Protocol 2: General PCR with 5-Me-dC Modified Primers for Enhanced Specificity
This protocol is for applications where 5-Me-dC primers are used to improve the specificity and yield of a standard PCR, particularly for difficult templates.
1. Primer Design and Synthesis:
-
Design primers for the target sequence as you would for a standard PCR.
-
During oligonucleotide synthesis, specify the substitution of all or specific cytosine bases with 5-methylcytosine (B146107). The location and number of substitutions can be optimized depending on the sequence and desired Tm increase.
2. PCR Amplification:
-
Set up the PCR reaction as you would for a standard PCR. A typical 50 µL reaction is as follows:
| Component | Final Concentration | Volume |
| 5x High-Fidelity PCR Buffer | 1x | 10 µL |
| dNTP Mix (10 mM each) | 200 µM | 1 µL |
| 5-Me-dC Forward Primer (10 µM) | 0.5 µM | 2.5 µL |
| 5-Me-dC Reverse Primer (10 µM) | 0.5 µM | 2.5 µL |
| High-Fidelity DNA Polymerase | 1-2 units | 0.5 µL |
| Template DNA | 1-100 ng | 1-5 µL |
| Nuclease-free water | - | to 50 µL |
-
Thermal Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | 30-35 |
| Annealing | Tm + 3°C | 30 sec | |
| Extension | 72°C | 30 sec/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
* The annealing temperature should be calculated based on the modified primer sequence and is typically higher than for unmodified primers.
3. Analysis of PCR Products:
-
Analyze the PCR products by agarose gel electrophoresis.
-
The use of 5-Me-dC modified primers is expected to result in a single, sharp band of the correct size with minimal or no primer-dimers or other non-specific products.
Visualizations
Caption: Workflow for Methylation-Specific PCR (MSP).
Caption: Simplified pathway of gene silencing via DNA methylation.
Caption: Wnt signaling pathway and the role of MSP in analyzing inhibitor methylation.
Conclusion
5-Me-dC modified primers are a valuable tool for researchers, offering significant advantages in terms of PCR performance and enabling powerful applications such as methylation-specific PCR. The increased duplex stability and priming efficiency afforded by this modification can lead to more robust and reliable PCR results, particularly for challenging templates. The ability to specifically amplify methylated DNA sequences has made MSP an indispensable technique in the field of epigenetics and cancer research. By understanding the principles behind 5-Me-dC modified primers and utilizing optimized protocols, researchers can significantly enhance the quality and scope of their molecular analyses.
References
- 1. Oligonucleotides containing 2-aminoadenine and 5-methylcytosine are more effective as primers for PCR amplification than their nonmodified counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TP53 Promoter Methylation in Primary Glioblastoma: Relationship with TP53 mRNA and Protein Expression and Mutation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Methylation-Specific PCR for the Mouse p53 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5'-O-DMT-N4-Bz-5-Me-dC Coupling Efficiency
Welcome to the technical support center for troubleshooting low coupling efficiency with 5'-O-DMT-N4-Bz-5-Me-dC. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a modified deoxynucleoside phosphoramidite (B1245037). It is a critical building block for the synthesis of oligonucleotides containing 5-methylcytosine, a key epigenetic modification.[1] The key structural features are:
-
5-Methylcytosine: Provides enhanced epigenetic stability and resistance to enzymatic degradation.[1]
-
N4-Benzoyl (Bz) protection: Prevents side reactions at the exocyclic amine during synthesis, ensuring high selectivity.[1]
-
5'-O-Dimethoxytrityl (DMT) group: An acid-labile protecting group that facilitates purification and monitoring of the synthesis progression.[1][2]
It is widely used in the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics and diagnostics.[1]
Q2: What is a typical acceptable coupling efficiency?
For standard phosphoramidites, a coupling efficiency of >99% is expected.[3] However, modified phosphoramidites, like this compound, can sometimes exhibit lower coupling efficiencies. An efficiency below 95-97% for a modified base warrants investigation and troubleshooting.[4] Even a small drop in coupling efficiency can significantly impact the yield of the full-length product, especially for longer oligonucleotides.[5][6]
Q3: How does low coupling efficiency affect the final product?
Low coupling efficiency leads to a higher proportion of truncated sequences (n-1, n-2, etc.) in the final product.[3] These impurities can be difficult to separate from the desired full-length oligonucleotide, potentially impacting the performance of the oligo in downstream applications.[5] To prevent these truncated sequences from elongating further, a capping step is employed to block the unreacted 5'-hydroxyl groups.[3][7]
Troubleshooting Guide
Low coupling efficiency of this compound can arise from several factors related to reagents, instrumentation, and the chemical properties of the phosphoramidite itself. Follow this guide to diagnose and resolve the issue.
Issue 1: Reagent Quality and Handling
The most common cause of poor coupling is the degradation of the phosphoramidite or the presence of contaminants in the reagents.
Possible Causes & Solutions:
-
Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Water can hydrolyze the phosphoramidite to the corresponding H-phosphonate, rendering it inactive for coupling.[6]
-
Solution: Use anhydrous acetonitrile (B52724) (<30 ppm water, preferably <10 ppm) for phosphoramidite dissolution and on the synthesizer.[6][8] Purchase acetonitrile in septum-sealed bottles and use a fresh bottle when installing new amidites.[6] Dry the argon or helium gas used on the synthesizer with an in-line filter.[6]
-
-
Phosphoramidite Degradation: Over time, especially if not stored properly, the phosphoramidite can degrade.
-
Solution: Use fresh, high-quality phosphoramidite. Store phosphoramidites under argon or nitrogen at the recommended temperature (typically 2-8°C).[9] Allow the vial to warm to room temperature before opening to prevent condensation.
-
-
Activator Issues: The activator plays a crucial role in the coupling reaction.
Experimental Protocols
Protocol 1: Anhydrous Acetonitrile Preparation
For optimal results, the water content in acetonitrile should be minimized.
Materials:
-
DNA synthesis grade acetonitrile
-
3Å molecular sieves
-
Anhydrous, sealed bottle
Procedure:
-
Purchase high-quality DNA synthesis grade acetonitrile.
-
Add a layer of activated 3Å molecular sieves to the bottom of a dry, inert-gas-flushed bottle.[8]
-
Carefully transfer the acetonitrile to the bottle containing the molecular sieves.
-
Seal the bottle and allow it to stand for at least 24 hours before use.[8]
-
Use a titration device, such as a Karl Fischer titrator, to confirm the water content is below 30 ppm.[8]
Issue 2: Synthesizer and Protocol Parameters
Incorrect synthesizer settings or a suboptimal protocol can lead to inefficient coupling.
Possible Causes & Solutions:
-
Inadequate Coupling Time: Modified phosphoramidites, due to their bulkier protecting groups, may require longer coupling times than standard A, C, G, and T amidites.[8]
-
Solution: Increase the coupling time for the this compound monomer. A doubling of the standard coupling time is a good starting point for troubleshooting.
-
-
Suboptimal Activator Concentration/Choice: The type and concentration of the activator can significantly impact coupling efficiency.
-
Reagent Delivery Issues: Clogged lines or improperly calibrated reagent delivery can lead to insufficient amounts of phosphoramidite or activator reaching the synthesis column.
-
Solution: Perform regular maintenance on your DNA synthesizer. Check for blockages in the reagent lines and ensure that the reagent delivery volumes are accurate.
-
Data Presentation
Table 1: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield
This table illustrates how a small decrease in average coupling efficiency can dramatically reduce the theoretical yield of the full-length oligonucleotide, especially for longer sequences.[5][6]
| Oligo Length (bases) | Average Coupling Efficiency | Theoretical FLP Yield (%) |
| 20 | 99.0% | 82.6% |
| 20 | 98.0% | 68.0%[6] |
| 50 | 99.0% | 61.0% |
| 50 | 98.0% | 36.4% |
| 100 | 99.0% | 36.6% |
| 100 | 98.0% | 13.3%[6] |
Table 2: Common Activators in Oligonucleotide Synthesis
The choice of activator can influence the kinetics and efficiency of the coupling reaction.
| Activator | pKa | Common Concentration | Notes |
| 1H-Tetrazole | 4.8 | 0.45 M | Standard activator, but can be acidic enough to cause minor detritylation.[12][13] |
| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3 | 0.25 M - 0.6 M | More acidic and often used for RNA synthesis.[14] |
| 4,5-Dicyanoimidazole (B129182) (DCI) | 5.2 | 0.1 M - 1.0 M | Less acidic and more nucleophilic; can double the coupling speed compared to tetrazole.[10][11][12] Highly soluble in acetonitrile.[7] |
Mandatory Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low coupling efficiency of this compound.
References
- 1. myuchem.com [myuchem.com]
- 2. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. dA (Bz)-5' CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 10. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Incomplete deprotection of N4-Benzoyl group on 5-Me-dC
Troubleshooting Guide: Incomplete Deprotection of N4-Benzoyl Group on 5-Me-dC
This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete deprotection of the N4-Benzoyl (Bz) group on 5-methyl-2'-deoxycytidine (B118692) (5-Me-dC) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of incomplete deprotection of the N4-Benzoyl group on 5-Me-dC?
A1: Incomplete deprotection of the N4-Benzoyl group on 5-Me-dC is typically identified through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Reverse-Phase HPLC (RP-HPLC): Analysis of the crude, deprotected oligonucleotide will show a later-eluting peak compared to the main product peak. This is because the benzoyl group is hydrophobic, increasing the retention time of the incompletely deprotected species on the C18 column.[1]
-
Mass Spectrometry (MS): ESI or MALDI-TOF mass spectrometry will reveal a mass addition of 104 Da for each remaining benzoyl group on the oligonucleotide.[2] For an oligonucleotide containing a single 5-Me-dC residue, you would observe a peak with a mass of (Expected Mass + 104 Da).
Q2: Why is the N4-Benzoyl group on 5-Me-dC sometimes difficult to remove compared to the benzoyl group on standard dC?
Q3: Are there specific deprotection reagents that are known to be problematic with N4-Benzoyl-5-Me-dC?
A3: Yes, certain common deprotection reagents can be problematic with N4-Benzoyl-5-Me-dC.
-
Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA): This popular "UltraFAST" deprotection reagent is not recommended for oligonucleotides containing N4-Benzoyl-5-Me-dC. The use of AMA can lead to a significant side reaction, resulting in the formation of an N4-methyl-5-Me-dC modification in approximately 7% of the cases. This occurs through the displacement of the benzamide (B126) by methylamine.[3]
-
Potassium Carbonate in Methanol: This is an "UltraMild" deprotection condition often used for sensitive bases. However, the N4-benzoyl group is generally too stable to be removed under these mild conditions.[3]
Q4: What is the recommended alternative for efficient deprotection of oligonucleotides containing 5-Me-dC?
A4: To avoid the issues associated with the N4-benzoyl protecting group on 5-Me-dC, the recommended solution is to use N4-acetyl-5-methyl-2'-deoxycytidine (Ac-5-Me-dC) phosphoramidite (B1245037) during oligonucleotide synthesis.[3] The acetyl group is much more labile and can be efficiently removed under a wider range of deprotection conditions, including AMA and UltraMild methods, without the formation of side products.[3][4]
Troubleshooting Workflow
If you suspect incomplete deprotection of the N4-Benzoyl group on 5-Me-dC, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete N4-Benzoyl-5-Me-dC deprotection.
Data Summary
The following table summarizes the compatibility of different deprotection methods with N4-Benzoyl-dC and N4-Benzoyl-5-Me-dC.
| Deprotection Reagent | N4-Benzoyl-dC | N4-Benzoyl-5-Me-dC | Key Considerations |
| Ammonium Hydroxide | Standard, effective | Generally effective, but may require extended reaction times | Ensure fresh, concentrated ammonium hydroxide is used.[5] |
| AMA | Transamination to N4-Me-dC (~5%)[6] | Transamination to N4-Me-5-Me-dC (~7%)[3] | Not recommended. Use Ac-dC or Ac-5-Me-dC to avoid this side reaction.[3][4] |
| Potassium Carbonate in Methanol | Ineffective | Ineffective | Benzoyl group is too stable for these "UltraMild" conditions.[3] |
| Sodium Hydroxide in Methanol/Water | Effective | Effective | Can be a good alternative for sensitive oligonucleotides.[7] |
Experimental Protocols
Protocol 1: Standard Deprotection using Concentrated Ammonium Hydroxide
This protocol is suitable for oligonucleotides containing N4-Benzoyl-5-Me-dC, although longer deprotection times may be necessary compared to standard dC.
-
Cleavage from Support:
-
Place the synthesis column containing the CPG-bound oligonucleotide in a vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%).
-
Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
-
Deprotection:
-
Transfer the ammonium hydroxide solution containing the oligonucleotide to a screw-cap vial.
-
Seal the vial tightly.
-
Heat the vial at 55°C for 8-16 hours. For oligonucleotides with a high content of 5-Me-dC, extending the deprotection time to the upper end of this range is recommended.
-
-
Work-up:
-
Cool the vial to room temperature.
-
Remove the ammonium hydroxide by lyophilization or evaporation in a SpeedVac.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water for analysis and purification.
-
Protocol 2: AMA Deprotection for Oligonucleotides Containing N4-Acetyl-5-Me-dC
This "UltraFAST" protocol is recommended when using the acetyl-protected version of 5-Me-dC.
-
Preparation of AMA:
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Caution: This should be done in a well-ventilated fume hood.
-
-
Cleavage and Deprotection:
-
Add 1-2 mL of the freshly prepared AMA solution to the CPG-bound oligonucleotide in a vial.
-
Seal the vial tightly.
-
Heat at 65°C for 10-15 minutes.
-
-
Work-up:
-
Cool the vial to room temperature.
-
Evaporate the AMA solution to dryness.
-
Resuspend the oligonucleotide for further use.
-
Protocol 3: Analysis of Deprotection by RP-HPLC
-
Sample Preparation:
-
Resuspend a small aliquot of the deprotected oligonucleotide in the HPLC mobile phase A.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge C18, 2.5 µm, 4.6 x 50 mm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Interpretation:
-
The main peak corresponds to the fully deprotected oligonucleotide.
-
A later-eluting peak, if present, is indicative of the benzoyl group-containing species.
-
Protocol 4: Analysis of Deprotection by Mass Spectrometry
-
Sample Preparation:
-
Desalt the crude deprotected oligonucleotide using an appropriate method (e.g., ethanol (B145695) precipitation or a desalting column).
-
Resuspend in a suitable solvent for MS analysis (e.g., 50:50 acetonitrile:water).
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum using either ESI-MS or MALDI-TOF MS in negative ion mode.
-
Deconvolute the raw data to obtain the zero-charge mass of the oligonucleotide.
-
-
Interpretation:
-
Compare the observed mass to the calculated mass of the fully deprotected oligonucleotide.
-
A mass addition of 104 Da per modification indicates the presence of a residual benzoyl group.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified chemical pathway of N4-Benzoyl group deprotection.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis with 5'-O-DMT-N4-Bz-5-Me-dC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5'-O-DMT-N4-Bz-5-Me-dC in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the N4-benzoyl (Bz) protecting group on 5-Me-dC?
The N4-benzoyl group is an exocyclic amine protecting group. Its main function is to prevent the nucleophilic N4-amino group of the cytosine base from participating in undesirable side reactions during the phosphoramidite (B1245037) coupling and oxidation steps of oligonucleotide synthesis. This ensures the fidelity of the growing oligonucleotide chain.
Q2: Are there any known side reactions specifically associated with the N4-benzoyl group on 5-Me-dC during synthesis?
The most significant side reaction involving the N4-benzoyl group occurs during the final deprotection step, not during the synthesis cycle itself. The primary concern is the potential for transamination, especially when using amine-based deprotection reagents.
Q3: What is transamination and when does it occur?
Transamination is a chemical reaction where an amine group from the deprotection solution displaces the benzoyl group on the N4 position of cytosine, leading to a modified base in the final oligonucleotide. This is particularly problematic when using deprotection agents containing primary amines, such as methylamine (B109427) in Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA) solutions. The use of AMA with N4-benzoyl-dC can lead to the formation of N4-methyl-dC as a byproduct.[1][2][3][4][5]
Q4: Can I use standard ammonium hydroxide for deprotection with N4-Bz-5-Me-dC?
Yes, standard deprotection with concentrated ammonium hydroxide is a common method for oligonucleotides containing N4-Bz-5-Me-dC. However, prolonged heating or harsh conditions can still lead to a low level of side reactions, including potential depurination of purine (B94841) bases within the sequence.
Q5: What are the common impurities observed during oligonucleotide synthesis in general?
Common impurities include:
-
n-1 sequences (deletions): Shorter oligonucleotides resulting from incomplete coupling at a given cycle.
-
Depurination products: Loss of purine bases (A or G) due to repeated exposure to the acidic deblocking solution.
-
N+1 sequences (insertions): Though less common, these can arise from side reactions.
-
Products of side reactions during deprotection: Such as the aforementioned transamination.
-
Acrylonitrile adducts: Modification of thymine (B56734) bases by acrylonitrile, a byproduct of cyanoethyl phosphate (B84403) protecting group removal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low final yield of full-length oligonucleotide | 1. Low coupling efficiency: The this compound phosphoramidite may not be coupling efficiently. 2. Inefficient capping: Failure to cap unreacted 5'-hydroxyl groups leads to the growth of n-1 and shorter failure sequences. 3. Depurination: Loss of purine bases during synthesis reduces the yield of the full-length product. | 1. Optimize coupling: Ensure the phosphoramidite and activator solutions are fresh and anhydrous. Consider extending the coupling time for the modified base. 2. Check capping reagents: Ensure capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. 3. Minimize depurination: Use a less acidic deblocking agent if possible. Employ dmf-protected dG, which is more resistant to depurination. |
| Mass spectrometry shows unexpected peaks (e.g., +14 Da) | 1. Transamination: If using an amine-based deprotection reagent (like AMA), the N4-benzoyl group may have been replaced by a methylamino group, resulting in a +14 Da mass shift (CH2). | 1. Modify deprotection protocol: For rapid deprotection, it is highly recommended to use 5'-O-DMT-N4-Ac -5-Me-dC phosphoramidite instead of the benzoyl version when using AMA. If you must use the benzoyl version, deprotect with concentrated ammonium hydroxide at 55°C for an extended period (e.g., 8-16 hours). |
| Poor peak shape or multiple peaks on HPLC analysis | 1. Incomplete deprotection: Residual protecting groups on the bases or phosphate backbone can lead to multiple peaks. 2. Secondary structures: The oligonucleotide sequence may be forming stable secondary structures. 3. Presence of failure sequences: A high proportion of n-1 and other truncated sequences will result in a complex chromatogram. | 1. Ensure complete deprotection: Follow the recommended deprotection times and temperatures diligently. 2. Denaturing HPLC: Perform HPLC analysis under denaturing conditions (e.g., elevated temperature, high pH) to disrupt secondary structures. 3. Optimize synthesis: Improve coupling and capping efficiencies to minimize failure sequences. Consider purification methods with higher resolution like PAGE or ion-exchange HPLC. |
| Presence of +53 Da adducts in mass spectrometry | 1. Acrylonitrile modification: Acrylonitrile, a byproduct of cyanoethyl protecting group removal, can alkylate thymine bases, leading to a +53 Da mass addition. | 1. Post-synthesis wash: Before cleavage and deprotection, wash the solid support with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile (B52724) for 5-10 minutes to scavenge residual acrylonitrile. |
Quantitative Data on Side Reactions
The extent of side reactions can vary based on the specific synthesis conditions, the sequence of the oligonucleotide, and the deprotection protocol used. The following table summarizes potential side reactions and their estimated occurrence.
| Side Reaction | Affected Base | Deprotection Condition | Approximate Occurrence | Mitigation Strategy |
| Transamination | N4-Bz-dC | AMA (Ammonium Hydroxide/Methylamine) | ~5% for N4-Bz-dC[1] | Use N4-Ac-dC phosphoramidite with AMA deprotection. |
| Depurination | dG | Standard synthesis cycle (acidic deblocking) | Varies with sequence and exposure time | Use dmf-protected dG; minimize deblocking time. |
| Acrylonitrile Adduct Formation | T | Standard deprotection | Can be significant in long syntheses | Pre-cleavage wash with 10% DEA in acetonitrile. |
Note: The quantitative data for transamination is based on studies with N4-benzoyl-deoxycytidine (N4-Bz-dC). While the 5-methyl group may have a minor electronic effect, similar behavior is expected for N4-Bz-5-Me-dC.
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for oligonucleotides containing N4-Bz-5-Me-dC when rapid deprotection is not required.
-
Cleavage from Solid Support:
-
Place the synthesis column containing the controlled pore glass (CPG) support in a sealed vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the CPG is fully submerged.
-
Allow the vial to stand at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
-
Deprotection of Protecting Groups:
-
Heat the sealed vial at 55°C for 8 to 16 hours. The exact time will depend on the other protecting groups present in the oligonucleotide.
-
After the incubation, cool the vial to room temperature.
-
-
Work-up:
-
Carefully open the vial and transfer the ammonium hydroxide solution containing the oligonucleotide to a new tube.
-
Wash the CPG with nuclease-free water and combine the washes with the original solution.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and analysis.
-
Protocol 2: Minimizing Acrylonitrile Adducts
This protocol includes a pre-cleavage wash to reduce the formation of thymine-acrylonitrile adducts.
-
Post-Synthesis Wash:
-
Following the completion of the oligonucleotide synthesis on the automated synthesizer, and before initiating the cleavage and deprotection program, perform a manual or automated wash of the synthesis column.
-
Prepare a solution of 10% diethylamine (DEA) in anhydrous acetonitrile.
-
Slowly pass 2-3 mL of the DEA solution through the column over a period of 5-10 minutes.
-
Wash the column with anhydrous acetonitrile to remove residual DEA.
-
-
Cleavage and Deprotection:
-
Proceed with your standard cleavage and deprotection protocol (e.g., Protocol 1 with ammonium hydroxide or an alternative method).
-
Visualizations
Caption: Standard phosphoramidite oligonucleotide synthesis cycle.
Caption: Transamination side reaction with methylamine.
References
Optimizing activator concentration for 5-Me-dC phosphoramidite
Welcome to the technical support center for 5-Me-dC phosphoramidite (B1245037). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their oligonucleotide synthesis protocols and troubleshooting common issues encountered during the use of 5-Methyl-2'-deoxycytidine (5-Me-dC) phosphoramidite.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using 5-Me-dC phosphoramidite in oligonucleotide synthesis?
A1: The C-5 methyl group on the cytosine base is known to increase the stability of the resulting oligonucleotide duplex. This enhanced stability is attributed to the hydrophobic nature of the methyl group, which helps to exclude water molecules from the duplex structure.[1] This property is particularly beneficial for applications requiring high binding affinity, such as in antisense oligonucleotides and siRNA.
Q2: Which activator is recommended for coupling 5-Me-dC phosphoramidite?
A2: Several activators can be used for coupling 5-Me-dC phosphoramidite, and the optimal choice often depends on the scale of the synthesis and the desired coupling efficiency. Commonly used activators include 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (B129182) (DCI).[2][3] For routine small-scale synthesis, ETT or BTT are often recommended. For larger scale synthesis or for longer oligonucleotides where high efficiency is critical, DCI can be advantageous due to its higher nucleophilicity and solubility in acetonitrile (B52724).[4]
Q3: What is the recommended concentration for the activator solution?
A3: The optimal activator concentration is influenced by the specific activator being used and the synthesis scale. It is crucial that the activator remains fully dissolved in acetonitrile to prevent crystallization, which can lead to synthesis failure.[5] For routine, small-scale syntheses (<15 µmoles), a 0.25 M concentration of DCI is considered optimal.[4][6] ETT is more soluble than 1H-tetrazole and can be used at concentrations up to 0.75 M.[4] Always refer to the manufacturer's recommendations for the specific activator you are using.
Q4: How can I improve low coupling efficiency when using 5-Me-dC phosphoramidite?
A4: Low coupling efficiency can be caused by several factors. Here are some key areas to address:
-
Moisture Control: Ensure all reagents, especially the acetonitrile (ACN) and the phosphoramidite solution, are anhydrous.[7] The presence of water will react with the activated phosphoramidite, reducing the amount available to couple with the growing oligonucleotide chain.[7]
-
Activator Choice and Concentration: Consider switching to a more potent activator like DCI, especially for longer oligonucleotides.[4] Ensure the activator concentration is optimal and that it is completely dissolved.
-
Coupling Time: For sterically hindered phosphoramidites, increasing the coupling time can improve efficiency. A standard coupling time of 90 seconds is often recommended for 5-Me-dC phosphoramidites, but this may need to be optimized.[1] For some modified phosphoramidites, coupling times of up to 15 minutes may be necessary.[8]
-
Phosphoramidite Quality: Use fresh, high-quality 5-Me-dC phosphoramidite. Frequent thawing and exposure to air can lead to degradation and reduced coupling efficiency.[2]
-
Double Coupling: For critical positions or if coupling efficiency is consistently low, performing a double coupling step can significantly increase the yield of the full-length product.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of full-length oligonucleotide | 1. Low coupling efficiency.[7] 2. Incomplete capping of unreacted 5'-hydroxyl groups.[2] 3. Degradation of the phosphoramidite.[2] | 1. Optimize activator concentration and coupling time. Use a more nucleophilic activator like DCI.[4] Ensure anhydrous conditions.[7] 2. Check the freshness and concentration of your capping reagents (Acetic Anhydride and N-Methylimidazole). 3. Use fresh phosphoramidite and dissolve it under an anhydrous atmosphere just before use.[7] |
| Presence of n+1 species in the final product | Formation of a dimer phosphoramidite due to premature detritylation of the monomer by an overly acidic activator.[4] | Switch to a less acidic activator like DCI, especially for large-scale synthesis.[4][6] |
| Blocked lines or synthesizer failure | Crystallization of the activator in the synthesizer lines.[5] | Ensure the activator concentration is below its solubility limit in acetonitrile at the operating temperature.[5] Consider using a more soluble activator like DCI.[4] |
| Inconsistent coupling efficiency across the sequence | Steric hindrance from the growing oligonucleotide chain, particularly in purine-rich sequences.[] | Increase the coupling time for difficult couplings. Consider using a stronger activator or a higher concentration of the phosphoramidite. |
Experimental Protocols
Protocol 1: Optimization of Activator Concentration for 5-Me-dC Phosphoramidite Coupling
Objective: To determine the optimal concentration of a chosen activator (e.g., DCI) for maximizing the coupling efficiency of 5-Me-dC phosphoramidite in a small-scale synthesis.
Materials:
-
5-Me-dC-CE Phosphoramidite
-
Activator (e.g., 4,5-dicyanoimidazole - DCI)
-
Anhydrous acetonitrile (ACN)
-
Controlled pore glass (CPG) solid support with the initial nucleoside
-
Standard oligonucleotide synthesis reagents (capping, oxidation, deblocking solutions)
-
Automated DNA/RNA synthesizer
-
HPLC system for analysis
Procedure:
-
Prepare a fresh stock solution of 5-Me-dC phosphoramidite in anhydrous ACN at the manufacturer's recommended concentration (typically 0.1 M).
-
Prepare a series of activator solutions at different concentrations (e.g., 0.1 M, 0.25 M, and 0.5 M DCI in anhydrous ACN). Ensure the activator is fully dissolved at each concentration.
-
Synthesize a short test oligonucleotide (e.g., a 10-mer) containing at least one 5-Me-dC incorporation. Program the synthesizer to use one of the prepared activator concentrations.
-
Repeat the synthesis for each activator concentration, keeping all other synthesis parameters (e.g., coupling time, phosphoramidite concentration, temperature) constant.
-
After synthesis, cleave the oligonucleotides from the solid support and deprotect them according to standard protocols.
-
Analyze the crude product from each synthesis by reverse-phase HPLC.
-
Calculate the coupling efficiency for the 5-Me-dC addition for each activator concentration by comparing the peak area of the full-length product to the peak areas of any failure sequences (n-1).
-
The optimal activator concentration is the one that yields the highest percentage of the full-length product.
Data Presentation
Table 1: Common Activators for Phosphoramidite Chemistry
| Activator | Abbreviation | Typical Concentration | pKa | Key Characteristics |
| 1H-Tetrazole | - | 0.45 M[5] | 4.8[6] | Traditional activator, but less soluble and can be explosive.[5] |
| 5-Ethylthio-1H-tetrazole | ETT | 0.25 M[5] | More acidic than 1H-Tetrazole | More soluble in acetonitrile than 1H-tetrazole.[4] Good for general purpose synthesis. |
| 5-Benzylthio-1H-tetrazole | BTT | 0.25 M[5] | More acidic than 1H-Tetrazole | Often recommended for RNA synthesis.[4] |
| 4,5-Dicyanoimidazole | DCI | 0.25 M[4] | 5.2[6] | Less acidic but more nucleophilic than tetrazoles, highly soluble in acetonitrile.[6] Recommended for long oligos and large-scale synthesis.[4] |
Visualizations
Caption: Workflow of the automated phosphoramidite oligonucleotide synthesis cycle.
Caption: Troubleshooting logic for low coupling efficiency of 5-Me-dC phosphoramidite.
References
- 1. dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. alfachemic.com [alfachemic.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Synthesis of 5-Methylcytosine-Containing Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-methylcytosine (B146107) (5mC) during the chemical synthesis of oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-methylcytosine (5mC) during oligonucleotide synthesis?
A1: The two main degradation pathways for 5mC during synthesis and deprotection are:
-
Deamination: The exocyclic amine group on the 5mC base can be hydrolyzed, converting 5mC into thymine. This results in a T:G mismatch in the final duplex and is a common source of transition mutations.[1]
-
Oxidation: The methyl group of 5mC is susceptible to oxidation, which can lead to the formation of 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[1][2] This is a greater concern during the oxidation step of the synthesis cycle if harsh or prolonged oxidation conditions are used.
Q2: Which protecting group is best for the exocyclic amine of 5mC phosphoramidite (B1245037)?
A2: The choice of protecting group for the N4 position of 5-methyl-2'-deoxycytidine (B118692) (5-Me-dC) is critical. The two most common options are Benzoyl (Bz) and Acetyl (Ac).
-
Bz-5-Me-dC: This is a traditional protecting group. However, its removal requires prolonged treatment with ammonium (B1175870) hydroxide (B78521) at elevated temperatures, which can increase the risk of deamination.
-
Ac-5-Me-dC: This is often the preferred choice for modern, faster deprotection strategies. The acetyl group is more labile and can be removed under milder conditions, such as with AMA (a mixture of ammonium hydroxide and methylamine), which significantly reduces the deprotection time and minimizes the risk of 5mC degradation.[3][4][5]
Q3: Can standard deprotection conditions be used for oligonucleotides containing 5mC?
A3: While standard conditions can be used, they must be optimized to ensure the integrity of the 5mC base. Prolonged heating in ammonium hydroxide should be avoided. For oligonucleotides containing 5mC, it is advisable to use the mildest deprotection conditions that are sufficient to remove all other protecting groups. Using Ac-protected amidites for all cytosine and 5-methylcytosine residues allows for the use of faster and milder deprotection reagents like AMA.[3][4]
Q4: How should 5mC-containing phosphoramidites be stored and handled?
A4: Like all phosphoramidites, 5mC phosphoramidites are sensitive to moisture and oxidation.[6] They should be stored at low temperatures (-20°C) under an inert atmosphere (argon or nitrogen).[6] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis of the phosphoramidite. The stability of phosphoramidites in solution is similar to standard dA, dC, dG, and dT monomers.[7]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Oligonucleotide
| Potential Cause | Troubleshooting Step |
| Degradation of 5mC Phosphoramidite | Ensure the phosphoramidite is fresh and has been stored properly under inert gas at -20°C. Allow the vial to equilibrate to room temperature before opening.[6] |
| Suboptimal Coupling Efficiency | The coupling efficiency for 5mC phosphoramidite should be comparable to standard phosphoramidites (>98%). If a drop in coupling efficiency is observed after adding the 5mC monomer, consider increasing the coupling time slightly or using a fresh batch of activator (e.g., Tetrazole, DCI). |
| Depurination during Detritylation | While less common for pyrimidines, repeated exposure to acidic conditions during detritylation can lead to some degradation. Ensure the detritylation step is not unnecessarily long. |
| Cleavage from Solid Support | Inefficient cleavage from the solid support can lead to lower yields. Ensure the cleavage reagent is fresh and the reaction is allowed to proceed for the recommended time.[8] |
Issue 2: Presence of Unexpected Masses in Final Product (Mass Spectrometry Analysis)
| Potential Cause | Troubleshooting Step |
| Deamination of 5mC to Thymine | This will result in a product with a mass difference of +1 Da for each deaminated 5mC. To mitigate this, use milder deprotection conditions (e.g., lower temperature, shorter time). Consider using Ac-5-Me-dC phosphoramidite with AMA deprotection.[3][4][5] |
| N4-Methylation Side Reaction | When using AMA (ammonium hydroxide/methylamine) for deprotection, a small percentage (4-5%) of a side product, 5-Methyl-N4-methyl-dC, can be formed.[5] If this is a concern, deprotection with ammonium hydroxide alone at a moderate temperature is an alternative, though it will require a longer reaction time. |
| Incomplete Removal of Protecting Groups | If masses corresponding to the oligonucleotide with protecting groups still attached are observed, the deprotection was incomplete. Increase the deprotection time or temperature, but be mindful of the potential for 5mC degradation. Ensure the deprotection solution is fresh.[3] |
| Formation of Adducts | Acrylonitrile, a byproduct of cyanoethyl phosphate (B84403) protecting group removal, can form adducts with bases if not properly scavenged. Standard deprotection with ammonium hydroxide is usually sufficient to prevent this. |
Data Presentation
Table 1: Comparison of Common Deprotection Reagents for 5mC-Containing Oligonucleotides
| Deprotection Reagent | Typical Conditions | Advantages | Disadvantages |
| Ammonium Hydroxide | 55°C for 8-12 hours | Traditional method, effective for Bz-protected bases. | Long deprotection time at elevated temperatures increases the risk of 5mC deamination.[3] |
| AMA (Ammonium Hydroxide / 40% Methylamine 1:1) | 65°C for 10-15 minutes | Very fast deprotection, minimizes thermal stress on the oligonucleotide.[4] | Requires the use of Ac-protected dC and 5-Me-dC to avoid side reactions. Can cause a minor N4-methylation of 5-Me-dC.[5] |
| Tert-Butylamine/Water (1:3) | 60°C for 6 hours | Milder than ammonium hydroxide, can be used for some sensitive modifications. | Slower than AMA, may not be suitable for all protecting group combinations.[3] |
Experimental Protocols
Protocol: Solid-Phase Synthesis of a 5mC-Containing DNA Oligonucleotide
This protocol outlines the key steps for synthesizing an oligonucleotide containing 5-methylcytosine using the phosphoramidite method on an automated DNA synthesizer.
1. Reagent Preparation:
- Phosphoramidites: Dissolve 5-Me-dC phosphoramidite (and other standard phosphoramidites) in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer. It is recommended to use Ac-5-Me-dC for compatibility with milder deprotection.[5]
- Activator: Prepare a solution of an activator, such as 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) or 0.45 M 1H-tetrazole in anhydrous acetonitrile.
- Oxidizer: Prepare a solution of 0.02 M iodine in a mixture of THF/water/pyridine.
- Capping Reagents: Prepare Cap A (acetic anhydride (B1165640) in THF/lutidine) and Cap B (N-methylimidazole in THF).
- Deblocking (Detritylation) Reagent: Prepare a solution of 3% trichloroacetic acid (TCA) in dichloromethane.
2. Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction. Each cycle of nucleotide addition consists of the following steps:
- Step i: Deblocking (Detritylation): The 5'-DMT protecting group is removed from the nucleotide bound to the solid support by treatment with the deblocking reagent.[9]
- Step ii: Coupling: The 5mC phosphoramidite (or other nucleotide) is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[]
- Step iii: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.[9]
- Step iv: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.[11]
3. Cleavage and Deprotection:
- After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
- Recommended Method (for Ac-5-Me-dC): Use AMA at 65°C for 15 minutes. This will cleave the oligo from the support and remove the acetyl protecting group from 5mC, as well as other base and phosphate protecting groups.[4]
- Alternative Method (for Bz-5-Me-dC): Use concentrated ammonium hydroxide at 55°C for 8-12 hours.[3]
4. Purification:
- The choice of purification method depends on the length of the oligonucleotide and the required purity.
- Desalting: Removes residual salts and by-products. Suitable for short oligos (<35 bases) used in non-critical applications like PCR.
- Reverse-Phase (RP) HPLC: A good method for purifying oligonucleotides up to 50-60 bases. It separates based on hydrophobicity. Purification can be done with the 5'-DMT group on (DMT-on), which significantly increases the hydrophobicity of the full-length product, allowing for excellent separation from shorter failure sequences.[12][13]
- Anion-Exchange (AEX) HPLC: Separates based on charge (i.e., length of the oligonucleotide). It is very effective for purifying longer oligonucleotides.[13]
- Polyacrylamide Gel Electrophoresis (PAGE): Provides the highest resolution and is suitable for purifying long oligonucleotides or when very high purity is required.
Visualizations
Caption: Key degradation pathways of 5-methylcytosine.
Caption: Workflow for 5mC-oligonucleotide synthesis.
References
- 1. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 8. blog.biolytic.com [blog.biolytic.com]
- 9. atdbio.com [atdbio.com]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. atdbio.com [atdbio.com]
- 13. labcluster.com [labcluster.com]
Navigating the Nuances of 5-Me-dC Oligonucleotide Purification: A Technical Support Guide
For researchers, scientists, and drug development professionals, the purification of synthetic oligonucleotides is a critical step to ensure the accuracy and reliability of their experimental outcomes. The incorporation of modified bases, such as 5-methyl-deoxycytidine (5-Me-dC), while crucial for various applications including epigenetic studies and the development of therapeutic antisense oligonucleotides, can introduce unique challenges during purification. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Dimethoxytrityl (DMT)-on purification of 5-Me-dC containing oligonucleotides.
The DMT-on strategy is a widely used method for the purification of synthetic oligonucleotides. It leverages the hydrophobic 4,4'-dimethoxytrityl (DMT) group, which is left on the 5' end of the full-length oligonucleotide product. This allows for effective separation from shorter, "failure" sequences that lack the DMT group, primarily through reversed-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE) cartridges. However, the introduction of 5-Me-dC can alter the physicochemical properties of the oligonucleotide, necessitating adjustments to standard purification protocols.
Frequently Asked Questions (FAQs)
Q1: How does the presence of 5-Me-dC affect the retention time of my oligonucleotide during RP-HPLC purification?
A1: The 5-methyl group on the cytosine base increases the overall hydrophobicity of the oligonucleotide.[1] In reversed-phase HPLC, where separation is based on hydrophobicity, this increased hydrophobicity will lead to a longer retention time compared to an analogous oligonucleotide containing only standard dC.[2] The exact shift in retention time will depend on the number and position of the 5-Me-dC modifications, the overall sequence, and the specific HPLC conditions (e.g., column type, gradient). It is advisable to run a pilot experiment with a small amount of the crude product to determine the optimal elution gradient.
Q2: I am observing a lower yield after DMT-on purification of my 5-Me-dC oligonucleotide compared to a standard oligo. What could be the cause?
A2: Lower yields can stem from several factors. One common reason is incomplete elution from the purification column or cartridge due to the increased hydrophobicity of the 5-Me-dC containing oligonucleotide. You may need to increase the concentration of the organic solvent (e.g., acetonitrile) in your elution buffer. Additionally, oligonucleotides with high G and C content, including 5-Me-dC, can be more prone to forming secondary structures like hairpins or G-quadruplexes, which can interfere with purification and lead to product loss.[2]
Q3: What is depurination, and am I at a higher risk with 5-Me-dC oligonucleotides during the final DMT removal step?
A3: Depurination is the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar, creating an abasic site in the oligonucleotide chain.[3] This is a known side reaction that can occur during the acidic conditions required to remove the 5'-DMT group. While the presence of 5-Me-dC itself does not directly increase the rate of depurination of adjacent purines, any issues that prolong the required acid treatment, such as incomplete detritylation due to steric hindrance or secondary structure, could indirectly increase the risk of depurination.[3][4] It is crucial to use the mildest acidic conditions and the shortest exposure time necessary for complete detritylation.
Q4: Can I use the same detritylation protocol for 5-Me-dC and standard oligonucleotides?
A4: While the fundamental principle of acidic cleavage of the DMT group remains the same, you might need to optimize the conditions for your 5-Me-dC containing oligonucleotide. Factors such as the sequence context and the potential for secondary structure formation could influence the accessibility of the DMT group to the acid. It is recommended to perform a time-course experiment to determine the optimal detritylation time that ensures complete DMT removal without causing significant depurination. Monitoring the reaction by HPLC or mass spectrometry is advisable.
Troubleshooting Guide
This guide addresses specific issues that may arise during the DMT-on purification of 5-Me-dC oligonucleotides.
Problem 1: Broad or Split Peaks in the HPLC Chromatogram
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Secondary Structure Formation | 5-Me-dC can stabilize duplex and hairpin structures.[1] These structures can exist in multiple conformations, leading to peak broadening or splitting during chromatography. | - Increase the column temperature during HPLC to 50-60°C to disrupt secondary structures.[2]- Add a denaturing agent, such as 20% formamide, to the mobile phase.- For anion-exchange HPLC, purification at a high pH (around 12) can eliminate hydrogen bonding and secondary structures.[2] |
| Incomplete Detritylation during Synthesis | If detritylation is incomplete during the synthesis cycles, it can lead to the formation of (n-1) failure sequences that still possess a 5'-DMT group. These can co-elute with the full-length product. | Review and optimize the detritylation step in your synthesis protocol. Ensure sufficient time and fresh detritylating agent are used. |
| On-Column Detritylation | Partial removal of the DMT group while the oligonucleotide is on the purification column can lead to a pre-peak or a broadened main peak. | Ensure the mobile phases are free of any acidic contaminants. If performing on-column detritylation, ensure the acid delivery is uniform and the reaction goes to completion. |
Problem 2: Low Purity of the Final Product
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Co-elution of DMT-on Failure Sequences | Inefficient capping during synthesis can lead to failure sequences that are subsequently extended in later cycles, resulting in DMT-on impurities that are difficult to separate from the full-length product. | Optimize the capping step during oligonucleotide synthesis to ensure all failure sequences are effectively terminated. |
| Incomplete Removal of Protecting Groups | Incomplete removal of base-protecting groups can result in more hydrophobic species that may co-elute with the DMT-on product. | Ensure complete deprotection of the oligonucleotide after synthesis by following the recommended deprotection times and temperatures for the specific phosphoramidites used. |
| Depurination Products | Acidic conditions during detritylation can cause depurination, leading to impurities that may be difficult to resolve from the main product. | Use a milder acid (e.g., 3% dichloroacetic acid in dichloromethane) for detritylation and minimize the exposure time.[3] Consider on-column detritylation with a carefully controlled acid wash step. |
Experimental Protocols
General Protocol for DMT-on RP-HPLC Purification of a 5-Me-dC Oligonucleotide
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile (B52724)/water.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B over 20-30 minutes. The optimal gradient will need to be determined empirically but may require a higher final concentration of acetonitrile compared to non-methylated oligos due to increased hydrophobicity.
-
Flow Rate: 1 mL/min for an analytical column.
-
Temperature: 50-60°C to minimize secondary structures.[2]
-
Detection: UV absorbance at 260 nm.
-
Post-Purification Detritylation:
-
Collect the DMT-on peak.
-
Evaporate the solvent.
-
Resuspend the oligonucleotide in 80% acetic acid in water.
-
Incubate at room temperature for 15-30 minutes (optimize this time).
-
Quench the reaction with a buffer (e.g., TEAA).
-
Desalt the final product using a suitable method (e.g., gel filtration or ethanol (B145695) precipitation).
-
Mass Spectrometry Analysis of Purified 5-Me-dC Oligonucleotides
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the identity of the purified oligonucleotide and identifying any impurities.
-
Sample Preparation: Dilute a small aliquot of the purified and desalted oligonucleotide in a solution of 50:50 acetonitrile:water with a small amount of a volatile base like triethylamine.
-
Instrumentation: Use a high-resolution mass spectrometer capable of negative ion mode detection.
-
Data Analysis: The deconvoluted mass spectrum should show a major peak corresponding to the calculated molecular weight of the full-length 5-Me-dC oligonucleotide. Common adducts to look for include sodium (+22 Da) and potassium (+38 Da). Impurities to screen for include:
-
n-1, n-2, etc. failure sequences: Shorter oligonucleotides with lower molecular weights.
-
Depurination products: Loss of an adenine (B156593) (-134 Da) or guanine (B1146940) (-150 Da) base.
-
Incompletely deprotected species: Addition of protecting group masses (e.g., isobutyryl for dG, +70 Da; benzoyl for dA and dC, +104 Da).[5]
-
Visualizing the Workflow and Logic
To aid in understanding the purification process and troubleshooting logic, the following diagrams are provided.
Caption: Workflow for DMT-on purification of 5-Me-dC oligonucleotides.
Caption: Troubleshooting logic for common purification issues.
References
- 1. 5-Me dC Oligo Modifications from Gene Link [genelink.com]
- 2. atdbio.com [atdbio.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.colby.edu [web.colby.edu]
Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of 5-Methylcytosine Modified Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of oligonucleotides containing 5-methylcytosine (B146107) modifications.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unexpected peaks in my HPLC chromatogram when analyzing 5-methylcytosine modified oligonucleotides?
Unexpected peaks, often referred to as "ghost peaks" or artifacts, can arise from several sources. These can be broadly categorized as:
-
System-related issues: Contamination from the mobile phase, pump seals, injector, or column.[1][2]
-
Sample-related issues: Impurities in the synthesized oligonucleotide, degradation of the oligonucleotide, or contaminants introduced during sample preparation.
-
Method-related issues: An unoptimized gradient, inappropriate mobile phase composition, or issues with the detector settings.[2]
-
Degradation of 5-methylcytosine: The 5-methylcytosine modification itself can be susceptible to chemical degradation under certain HPLC conditions, leading to new, unexpected peaks.
Q2: I see a small, sharp peak that appears even when I inject a blank. What is this and how can I get rid of it?
This is a classic example of a "ghost peak" and it is likely originating from your HPLC system or mobile phase.[1][2] Common culprits include:
-
Contaminated mobile phase: Even HPLC-grade solvents can contain trace impurities that concentrate on the column and elute as a peak during a gradient run.[1][3]
-
Leaching from system components: Worn pump seals, tubing, or valve components can release contaminants into the mobile phase flow path.
-
Carryover from previous injections: Residual sample from a prior analysis may be retained in the injector or on the column and elute in a subsequent run.[1]
To troubleshoot this, run a blank gradient without an injection. If the peak persists, the issue is with the system or mobile phase. Try preparing fresh mobile phase with high-purity solvents and purging the system thoroughly.[1][2]
Q3: My main oligonucleotide peak is broad and asymmetrical. What could be the cause?
Peak broadening and asymmetry (tailing or fronting) can be caused by a variety of factors:
-
Column degradation: A decline in column performance due to age, contamination, or harsh mobile phase conditions can lead to poor peak shape.
-
Secondary structure formation: Oligonucleotides can form secondary structures like hairpins or duplexes, which can result in broadened peaks. Running the HPLC at an elevated temperature (e.g., 60-80°C) can help to denature these structures.
-
Inappropriate mobile phase: The choice and concentration of the ion-pairing reagent and organic modifier are critical for good peak shape in oligonucleotide analysis.
-
Column overload: Injecting too much sample can lead to peak distortion.[2]
Q4: I am observing a new peak that elutes close to my main peak, and its area increases over time. What could this be?
This scenario suggests a potential degradation of your 5-methylcytosine modified oligonucleotide. Two likely chemical transformations could be occurring under typical HPLC conditions:
-
Deamination: 5-methylcytosine can undergo deamination to form thymine (B56734). This reaction can be accelerated by elevated temperatures and neutral to alkaline pH.[4] The resulting oligonucleotide, now containing a thymine in place of a 5-methylcytosine, will have a slightly different retention time.
-
Oxidation: The methyl group of 5-methylcytosine is susceptible to oxidation, which can lead to the formation of 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5foC), and 5-carboxylcytosine (5caC).[3][5][6] These oxidized species will also exhibit different chromatographic behavior compared to the parent oligonucleotide.
To investigate this, consider analyzing a freshly prepared sample and comparing it to one that has been stored or left on the autosampler for an extended period.
Troubleshooting Guides
Guide 1: Investigating Ghost Peaks
This guide provides a systematic approach to identifying and eliminating extraneous peaks that are not related to your sample.
Troubleshooting Workflow for Ghost Peaks
Caption: A stepwise workflow for troubleshooting ghost peaks in HPLC.
Guide 2: Addressing Peaks from 5-Methylcytosine Degradation
If you suspect that the unexpected peaks are due to the degradation of your oligonucleotide, follow this guide.
Potential Degradation Pathways of 5-Methylcytosine
Caption: Chemical degradation pathways of 5-methylcytosine in oligonucleotides.
Troubleshooting Steps for Degradation:
-
Temperature Optimization: If possible, try reducing the column temperature. However, be aware that this may lead to peak broadening due to secondary structure formation. A balance must be found.
-
pH Control of Mobile Phase: Ensure the pH of your mobile phase is well-controlled and slightly acidic if your methodology allows, as alkaline conditions can promote deamination.[4]
-
Sample Stability: Analyze samples immediately after preparation. If using an autosampler, ensure it is temperature-controlled to minimize degradation over time.
-
Protect from Light: Store samples and standards in amber vials to protect them from light-induced degradation.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant to the mobile phase or sample diluent may help to reduce oxidative damage.
Experimental Protocols
Standard HPLC Method for Modified Oligonucleotides
This is a general starting point for a protocol. Optimization will be required for specific oligonucleotides.
Table 1: Typical HPLC Operating Conditions
| Parameter | Recommended Setting | Notes |
| Column | Reversed-phase (e.g., C18) with a particle size of 1.7-2.7 µm | Specifically designed for oligonucleotide analysis. |
| Mobile Phase A | Ion-pairing reagent (e.g., 10-15 mM Triethylamine, TEA) and a counter-ion (e.g., 100-400 mM Hexafluoroisopropanol, HFIP) in water. | The concentration of the ion-pairing reagent is crucial for resolution. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier elutes the oligonucleotide from the column. |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B | Typically over 15-30 minutes, depending on the length and sequence of the oligo. |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on the column dimensions. |
| Column Temperature | 60 - 80 °C | Helps to denature secondary structures. |
| Detection | UV Absorbance at 260 nm | |
| Injection Volume | 1 - 10 µL | Dependent on sample concentration. |
Sample Preparation Protocol:
-
Reconstitute the lyophilized oligonucleotide in nuclease-free water or a suitable buffer (e.g., 10 mM Tris, pH 7.5) to a stock concentration of 100 µM.
-
Vortex briefly and centrifuge to ensure the pellet is fully dissolved.
-
Dilute the stock solution to the desired working concentration (e.g., 1-10 µM) using the initial mobile phase composition as the diluent. This helps to prevent peak distortion.
-
If necessary, filter the sample through a 0.22 µm syringe filter compatible with aqueous/organic mixtures.
-
Transfer the sample to an appropriate HPLC vial for analysis.
By following these guidelines and systematically troubleshooting, researchers can identify the source of unexpected peaks and improve the accuracy and reliability of their HPLC analysis of 5-methylcytosine modified oligonucleotides.
References
- 1. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heat- and alkali-induced deamination of 5-methylcytosine and cytosine residues in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of oxidation products of 5-methylcytosine in plants by chemical derivatization coupled with liquid chromatography/tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of 5-Me-dC Containing Oligonucleotides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with mass spectrometry (MS) analysis of oligonucleotides containing 5-methyl-dC (5-Me-dC).
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed in the mass spectra of oligonucleotides containing 5-Me-dC?
A1: Oligonucleotides containing 5-Me-dC are susceptible to the same common adducts as unmodified oligonucleotides. The most prevalent are alkali metal adducts, particularly sodium (+22 Da) and potassium (+38 Da).[1][2] These positively charged ions are electrostatically attracted to the negatively charged phosphate (B84403) backbone of the oligonucleotide.[1] Other potential adducts can arise from components of the mobile phase, such as triethylamine (B128534) (TEA) (+101 Da), or from incomplete removal of protecting groups used during synthesis.[3][4]
Q2: Does the presence of 5-methyl-dC lead to any unique or specific adducts?
A2: Currently, there is no strong evidence in the scientific literature to suggest that the 5-methyl group on cytosine directly leads to the formation of unique and commonly observed adducts during standard electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The primary adducts observed are those common to all oligonucleotides, mainly alkali metal salts.[1][5]
Q3: What are the peaks I see that are heavier than my target oligonucleotide?
A3: Peaks with a higher mass than your expected product can be due to several factors:
-
Metal Adducts: As mentioned, sodium (+22 Da), potassium (+38 Da), or multiple additions of these can lead to higher mass peaks.[1]
-
Incomplete Deprotection: During oligonucleotide synthesis, protecting groups are used on the primary amines of dA, dC, and dG to prevent side reactions.[3][4] Incomplete removal of these groups will result in a product with a higher mass. For example, a residual benzoyl group on dC adds 104 Da, and an isobutyryl group on dG adds 70 Da.[4]
-
N+1 Additions: These are impurities from the synthesis process where an extra nucleotide has been added.[6]
Q4: What are the peaks I see that are lighter than my target oligonucleotide?
A4: Peaks with a lower mass than your expected product are often due to:
-
N-1 Deletions: These are common synthesis impurities where a single nucleotide is missing. The mass difference will depend on which base was deleted.[3]
-
Depurination: The loss of a purine (B94841) base (adenine or guanine) can occur, particularly in MALDI-TOF MS due to laser-induced heating in an acidic matrix, or in ESI-MS from heating in the transport region.[3][4] This results in peaks that are approximately 135 Da (for dA) or 151 Da (for dG) lighter than the main peak.[3][4]
-
In-source Decay/Fragmentation: Fragmentation of the oligonucleotide can occur in the mass spectrometer's source, leading to a "ladder" of peaks with lower masses.[7][8]
Troubleshooting Guides
Issue 1: High Levels of Sodium (+22 Da) and Potassium (+38 Da) Adducts
Symptoms:
-
The intensity of the main peak for the target oligonucleotide is significantly reduced.
-
Multiple peaks are observed, each separated by ~22 Da or ~38 Da from the main peak or other adduct peaks.
-
Complex spectra that are difficult to interpret.
Root Causes:
-
Contamination from glassware.
-
Trace alkali metal salts in mobile phases and reagents.[1][2]
-
Carryover from previous analyses in the LC-MS system.[5]
-
Insufficient desalting of the oligonucleotide sample.
Solutions:
-
Thoroughly clean all glassware used for sample and mobile phase preparation.
-
Use high-purity solvents and reagents for mobile phase preparation.
-
Perform a system wash with a low pH mobile phase (e.g., containing 0.1% formic acid) to displace metal cations from the fluidic path.[2][9]
-
Implement a robust desalting protocol for your oligonucleotide sample prior to MS analysis.
Issue 2: Presence of Unknown Adducts
Symptoms:
-
Peaks are observed that do not correspond to common alkali metal adducts or known synthesis impurities.
Root Causes:
-
Use of incompatible mobile phase additives.
-
Co-elution of impurities with the main oligonucleotide peak.
-
Sample degradation.
Solutions:
-
Review the composition of your mobile phase. Some ion-pairing reagents, while beneficial for chromatography, can form adducts. For example, triethylamine (TEA) can form a +101 Da adduct.
-
Optimize chromatographic separation to resolve the main peak from any impurities.
-
Ensure proper storage of your oligonucleotide samples to prevent degradation.
Quantitative Data Summary
The following table summarizes the mass additions of common adducts and modifications seen in the mass spectrometry of oligonucleotides.
| Adduct/Modification | Nominal Mass Change (Da) | Notes |
| Sodium (Na+) | +22 | Can form multiple adducts (e.g., M+2Na-H, M+3Na-2H). |
| Potassium (K+) | +38 | Similar to sodium, can form multiple adducts. |
| Triethylamine (TEA) | +101 | From mobile phase. |
| Acrylonitrile | +53 | Can form on N3 of thymine (B56734) or uridine (B1682114) during deprotection.[10] |
| Incomplete Deprotection (dG-isobutyryl) | +70 | Residual protecting group from synthesis.[4] |
| Incomplete Deprotection (dC/dA-benzoyl) | +104 | Residual protecting group from synthesis.[4] |
Experimental Protocols
Protocol 1: Oligonucleotide Desalting using Spin Columns
This protocol is suitable for the rapid desalting of oligonucleotides greater than approximately 20 nucleotides in length.
Materials:
-
Diafiltration spin column with an appropriate molecular weight cutoff (e.g., 3 kDa for oligos ≤ 30 nt).[11]
-
Nuclease-free water.
-
Microcentrifuge.
Methodology:
-
Pre-rinse the spin column by adding 500 µL of nuclease-free water and centrifuging according to the manufacturer's instructions. Discard the flow-through. This step helps remove any potential preservatives or contaminants from the column membrane.
-
Dissolve your lyophilized oligonucleotide sample in a suitable volume (e.g., 100-500 µL) of nuclease-free water.
-
Load the dissolved oligonucleotide sample onto the pre-rinsed spin column.
-
Centrifuge at the manufacturer's recommended speed and time (e.g., 15,000 x g for 5-10 minutes).[11]
-
Discard the flow-through, which contains the salts.
-
Add 500 µL of nuclease-free water to the column to wash the retained oligonucleotide.
-
Repeat the centrifugation step (step 4) and discard the flow-through (step 5). Repeat this wash step 2-3 times for efficient salt removal.
-
To recover the desalted oligonucleotide, invert the spin column into a clean collection tube, and centrifuge for 2-3 minutes at a lower speed (e.g., 1,000 x g) as per the manufacturer's instructions.
-
The desalted oligonucleotide is now in the collection tube.
Protocol 2: System Passivation and Cleaning for LC-MS
This protocol helps to reduce background adduct formation from the LC system itself.
Materials:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Standard Ion-Pairing Mobile Phases
Methodology:
-
System Flush (Aqueous): Flush all LC pump lines with 100% Mobile Phase A for at least 30 minutes at a flow rate of 0.5-1.0 mL/min.
-
System Flush (Organic): Flush all LC pump lines with 100% Mobile Phase B for at least 30 minutes at a flow rate of 0.5-1.0 mL/min.
-
Acidic Wash: Before switching to your ion-pairing mobile phase for oligonucleotide analysis, wash the entire system, including the column, with an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) for an extended period.[9] This helps to displace non-specifically bound metal cations.
-
Equilibration: Equilibrate the system thoroughly with your initial ion-pairing mobile phase conditions before injecting your first sample.
-
Regular Maintenance: Incorporate a short, low-pH wash step at the end of each chromatographic run or analytical batch to maintain a low-adduct environment.[2][9]
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating common adducts.
References
- 1. chimia.ch [chimia.ch]
- 2. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. web.colby.edu [web.colby.edu]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Enhanced in-source fragmentation in MALDI-TOF-MS of oligonucleotides using 1,5-diaminonapthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies | MDPI [mdpi.com]
- 10. anacura.com [anacura.com]
- 11. Characterization of Oligodeoxynucleotides and Modifications by 193 nm Photodissociation and Electron Photodetachment Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methylcytosine-Rich Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and quality of 5-methylcytosine (B146107) (5-Me-dC) rich oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is 5-methylcytosine (5-Me-dC) and why is it used in oligonucleotides?
5-methylcytosine is a modified DNA base, a derivative of cytosine with a methyl group attached to the 5th carbon of the pyrimidine (B1678525) ring. Its incorporation into synthetic oligonucleotides is advantageous for several reasons:
-
Increased Thermal Stability: The methyl group enhances the thermal stability (Tm) of the DNA duplex. This is due to the hydrophobic nature of the methyl group, which helps to exclude water molecules from the duplex.[1]
-
Enhanced Hybridization: 5-Me-dC can improve the hybridization efficiency of oligonucleotides to their target sequences.
-
Therapeutic Applications: In the context of therapeutic oligonucleotides, 5-Me-dC modifications can increase nuclease resistance and reduce the immunostimulatory profile of certain DNA sequences.
Q2: What is the expected coupling efficiency for 5-Me-dC phosphoramidite (B1245037)?
The coupling efficiency for 5-Me-dC phosphoramidite is generally high, comparable to standard DNA phosphoramidites. Published data for a modified 5-methylcytosine phosphoramidite shows a coupling efficiency of 95-99%. Factors that can influence coupling efficiency include the quality of the phosphoramidite, the activator used, coupling time, and the presence of moisture in the reagents.
Q3: How does the presence of multiple 5-Me-dC residues affect the overall synthesis yield?
While the coupling efficiency of 5-Me-dC is high, the synthesis of oligonucleotides rich in this modification, especially those with high GC content, can be challenging. The overall yield is a product of the coupling efficiency at each step. Even a small decrease in average coupling efficiency can significantly reduce the yield of the full-length product, particularly for longer oligonucleotides. For example, a 0.5% decrease in average coupling efficiency from 99.5% to 99.0% for a 50-mer oligonucleotide can result in a significant drop in the theoretical yield of the full-length product.
Q4: Which deprotection strategy is recommended for 5-Me-dC rich oligonucleotides?
The choice of deprotection strategy depends on the other components of the oligonucleotide, such as other modifications or dyes that may be base-sensitive.
-
Standard Deprotection (Ammonium Hydroxide): Concentrated ammonium (B1175870) hydroxide (B78521) is a traditional and effective deprotection reagent. However, it requires longer incubation times (e.g., 8-16 hours at 55°C).[2]
-
Fast Deprotection (AMA): A mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA) allows for significantly faster deprotection (e.g., 10 minutes at 65°C).[3][4] When using AMA, it is crucial to use acetyl-protected dC (Ac-dC) to prevent transamination, which can lead to the formation of N4-Me-dC.[3][4]
-
Alternative Fast Deprotection (APA): For situations where methylamine is not desirable, a mixture of ammonium hydroxide, propylamine, and water (APA) can be used. It is a good substitute for AMA, although with slightly slower kinetics.[3]
-
Mild Deprotection: For oligonucleotides containing base-sensitive modifications, milder deprotection conditions, such as using tert-butylamine/water or potassium carbonate in methanol, may be necessary.[5][6]
Q5: What is the best purification method for 5-Me-dC rich oligonucleotides?
High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying 5-Me-dC rich oligonucleotides to achieve high purity.[7][8]
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a widely used method that separates oligonucleotides based on their hydrophobicity.[7] The "trityl-on" strategy, where the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length product, is highly effective for separating the desired product from truncated failure sequences.[9]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of phosphate (B84403) groups and is particularly useful for resolving sequences with secondary structures.[9]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the final oligonucleotide product.
-
Presence of a high proportion of truncated sequences (n-1, n-2, etc.) in the crude product analysis (e.g., by HPLC or mass spectrometry).
Possible Causes and Solutions:
| Cause | Solution |
| Moisture in Reagents | Ensure all reagents, especially acetonitrile (B52724) (ACN) and the phosphoramidite solutions, are anhydrous. Use fresh, high-quality reagents. Consider using molecular sieves to dry solvents. |
| Degraded Phosphoramidites | Use fresh phosphoramidites. Store them under inert gas (argon or nitrogen) at the recommended temperature. Avoid repeated warming and cooling of the phosphoramidite vials. |
| Inefficient Activator | Use a fresh activator solution. Optimize the activator concentration and type for your specific synthesis conditions. |
| Suboptimal Coupling Time | Increase the coupling time in small increments to ensure the reaction goes to completion, especially for sterically hindered or modified bases. |
| Poor Reagent Flow | Check the synthesizer for any blockages in the lines or valves. Ensure proper delivery of all reagents to the synthesis column. |
Issue 2: Incomplete Deprotection
Symptoms:
-
Presence of additional peaks in the HPLC or mass spectrometry analysis of the purified product, corresponding to incompletely deprotected species.
-
Reduced biological activity of the oligonucleotide.
Possible Causes and Solutions:
| Cause | Solution |
| Deprotection Time/Temperature Too Low | Ensure the deprotection is carried out for the recommended time and at the correct temperature for the chosen deprotection reagent. For example, standard ammonium hydroxide deprotection may require overnight incubation at 55°C. |
| Old or Degraded Deprotection Reagent | Use fresh deprotection reagents. Concentrated ammonium hydroxide can lose its potency over time. |
| Incompatible Protecting Groups | Ensure the protecting groups on the nucleobases and any modifications are compatible with the chosen deprotection method. Some modifications require milder deprotection conditions. |
| Use of Benzoyl-dC with AMA | When using AMA for deprotection, always use acetyl-protected dC (Ac-dC) phosphoramidite to avoid the formation of N4-methyl-dC.[3][4] |
Issue 3: Low Yield After Purification
Symptoms:
-
Significant loss of product during the purification step, resulting in a low final yield despite a good crude synthesis.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal HPLC Conditions | Optimize the HPLC gradient, flow rate, and column temperature to achieve good separation between the full-length product and impurities. For oligonucleotides with secondary structures, increasing the column temperature can improve peak shape.[9] |
| Precipitation of Oligonucleotide | Ensure the oligonucleotide is fully dissolved in the injection buffer before loading onto the HPLC column. |
| Loss During Desalting | If desalting is performed after HPLC, ensure the chosen method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation) is appropriate for the scale and length of the oligonucleotide to minimize loss. |
| "Trityl-on" Purification Issues | If using "trityl-on" purification, ensure the final detritylation step after purification is complete. Incomplete detritylation will result in the desired product still having the DMT group attached. |
Quantitative Data
Table 1: Typical Coupling Efficiencies in Oligonucleotide Synthesis
| Parameter | Value | Reference |
| Standard DNA Phosphoramidites | >99% | |
| Modified 5-Methylcytosine Phosphoramidite | 95-99% |
Table 2: Comparison of Deprotection Methods (Qualitative)
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Standard | Concentrated Ammonium Hydroxide | 8-16 hours at 55°C | Robust and well-established. | Slow. |
| Fast (AMA) | Ammonium Hydroxide / Methylamine (1:1) | 10 minutes at 65°C | Very fast.[3][4] | Requires Ac-dC to avoid side reactions.[3][4] Methylamine is a regulated chemical in some regions.[3] |
| Fast (APA) | Ammonium Hydroxide / Propylamine / Water (2:1:1) | Slower than AMA, but faster than standard | Good alternative to AMA where methylamine is not preferred.[3] | Slower kinetics than AMA.[3] |
| Mild | tert-Butylamine / Water (1:3) | 6 hours at 60°C | Suitable for base-sensitive modifications.[5] | Slower than AMA/APA. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 5-Me-dC Rich Oligonucleotide
This protocol outlines the general steps for solid-phase synthesis using phosphoramidite chemistry on an automated DNA synthesizer.
-
Sequence Design and Reagent Preparation:
-
Design the desired 5-Me-dC rich oligonucleotide sequence.
-
Prepare fresh, anhydrous solutions of phosphoramidites (A, G, T, and 5-Me-dC), activator (e.g., DCI or ETT), capping reagents, oxidizing agent, and deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
-
Synthesizer Setup:
-
Install the appropriate solid support column (e.g., CPG) with the first nucleoside pre-attached.
-
Prime all reagent lines on the synthesizer to ensure proper delivery.
-
-
Synthesis Cycle: The following steps are repeated for each nucleotide addition:
-
Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleotide chain with the deblocking solution. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.
-
Coupling: Activation of the incoming phosphoramidite with the activator and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate triester using an oxidizing agent (e.g., iodine/water/pyridine).
-
-
Final Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using one of the deprotection methods described in Table 2.
-
Protocol 2: IP-RP-HPLC Purification of a "Trityl-on" 5-Me-dC Rich Oligonucleotide
-
Sample Preparation:
-
After deprotection (without the final acid wash to remove the DMT group), evaporate the deprotection solution to dryness.
-
Resuspend the crude "trityl-on" oligonucleotide in an appropriate buffer (e.g., 0.1 M TEAA, pH 7.0).
-
-
HPLC System and Column:
-
Use a reverse-phase HPLC column (e.g., C18 or C8).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50).
-
-
Purification:
-
Inject the dissolved sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The hydrophobic "trityl-on" full-length product will elute later than the "trityl-off" failure sequences.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection and Detritylation:
-
Collect the peak corresponding to the "trityl-on" product.
-
Evaporate the collected fraction to dryness.
-
Remove the DMT group by treating the dried oligonucleotide with 80% acetic acid for 20-30 minutes.
-
Quench the acid and desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column).
-
-
Analysis:
-
Analyze the final product for purity and identity using analytical HPLC and mass spectrometry.
-
Visualizations
References
- 1. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. atdbio.com [atdbio.com]
Minimizing depurination during detritylation of 5-Me-dC oligos
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of oligonucleotides containing 5-methyl-2'-deoxycytidine (B118692) (5-Me-dC), with a focus on minimizing depurination during the detritylation step.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a significant issue during oligonucleotide synthesis?
Depurination is a chemical reaction where the β-N-glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar is cleaved, resulting in the loss of the base and the formation of an apurinic (AP) site in the DNA chain.[1] This is a major concern during the chemical synthesis of oligonucleotides, particularly during the acid-catalyzed removal of the 5'-dimethoxytrityl (DMT) protecting group, a step known as detritylation.[2][3] The acidic conditions required for detritylation can inadvertently lead to depurination.[4] These resulting apurinic sites are unstable and can lead to chain cleavage during the final basic deprotection step, which in turn reduces the yield of the desired full-length oligonucleotide and complicates purification.[5]
Q2: Why might 5-Me-dC containing oligonucleotides be susceptible to base loss?
While the term "depurination" specifically refers to the loss of purine bases, the underlying chemical mechanism of glycosidic bond cleavage can be exacerbated in modified nucleosides. The electron-donating nature of the methyl group at the 5-position of cytosine can influence the electronic properties of the base and the stability of the glycosidic bond, potentially making it more labile under acidic conditions compared to standard dA, dG, dC, and T. The protonation of the N7 of purines is a key step in depurination, and while the mechanism for pyrimidine (B1678525) loss is slower, any modification that increases the electron density in the heterocyclic ring could potentially increase the rate of acid-catalyzed hydrolysis.
Q3: What are the common indicators of significant depurination in my synthesized oligonucleotides?
Significant depurination during synthesis will typically manifest in the following ways:
-
Reduced yield of the full-length product: Since apurinic sites often lead to strand cleavage, the overall yield of the desired oligonucleotide will be lower than expected.
-
Presence of shorter fragments: Analysis of the crude or purified oligonucleotide by methods such as HPLC, UPLC, or gel electrophoresis will show a distribution of shorter DNA fragments.[5][6]
-
Mass spectrometry anomalies: Mass spectrometry (MS) analysis may reveal the presence of species with masses corresponding to the full-length product minus one or more bases, confirming depurination events.[7]
Q4: What are the standard conditions for detritylation?
Standard detritylation during automated solid-phase oligonucleotide synthesis is typically performed using a 2-3% solution of a haloacetic acid, such as trichloroacetic acid (TCA) (pKa ≈ 0.7) or dichloroacetic acid (DCA) (pKa ≈ 1.5), in an anhydrous solvent like dichloromethane (B109758) (DCM).[8][9]
Q5: How can the standard detritylation protocol be modified to minimize depurination for sensitive oligos like those containing 5-Me-dC?
To minimize depurination, especially for sensitive sequences, several modifications to the standard protocol can be implemented:
-
Use a weaker acid: Dichloroacetic acid (DCA) is generally preferred over the more acidic trichloroacetic acid (TCA) as it leads to less depurination.[9][10]
-
Lower the acid concentration: Reducing the concentration of the acid can decrease the rate of depurination.[9]
-
Reduce the exposure time: Minimizing the time the oligonucleotide is in contact with the acid is crucial.
-
Incorporate additives: The addition of a small amount of a lower alcohol (e.g., methanol (B129727) or ethanol) or 1H-pyrrole to the detritylation solution has been shown to reduce depurination.[3]
-
Employ milder, buffered systems: For post-synthesis, solution-phase detritylation, using a mildly acidic buffer (e.g., pH 4.5-5.0) and slightly elevated temperature (e.g., 40°C) can effectively remove the DMT group with minimal depurination.[8][11]
Q6: Are there any alternatives to Trichloroacetic Acid (TCA) for detritylation?
Yes, several alternatives to the highly acidic TCA are commonly used:
-
Dichloroacetic Acid (DCA): As mentioned, DCA is a weaker acid than TCA and is a widely used alternative to reduce depurination.[3][9]
-
Difluoroacetic Acid (DFA): Recent studies have shown that difluoroacetic acid can be a suitable alternative to DCA, offering comparable deprotection efficiency.[12][13]
-
Zinc Bromide (ZnBr₂): This Lewis acid can be used for detritylation under non-protic conditions, which avoids the issue of proton-driven depurination. However, its efficiency can decrease with longer oligonucleotides.[3]
Q7: How do temperature and pH affect depurination during solution-phase detritylation?
Both temperature and pH play critical roles in the rates of detritylation and depurination.
-
pH: The rate of detritylation increases as the pH decreases (i.e., higher acidity).[8] However, lower pH also accelerates depurination. Finding an optimal pH that allows for efficient detritylation while minimizing depurination is key. For sensitive oligos, a pH in the range of 4.5 to 5.5 is recommended for solution-phase detritylation.[11]
-
Temperature: Increasing the temperature can enhance the rate of detritylation, allowing for the use of milder acidic conditions (higher pH).[8] A common strategy for sensitive oligos is to perform the detritylation at a slightly elevated temperature (e.g., 35-40°C) in a mildly acidic buffer.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of full-length oligonucleotide. | Excessive depurination leading to strand cleavage during final deprotection. | • Switch from TCA to DCA for on-synthesis detritylation. • Reduce the concentration and/or exposure time of the acid. • For post-synthesis detritylation, use a milder buffered system (e.g., pH 5.0) with gentle heating.[8][11] • Consider adding scavengers like lower alcohols to the detritylation mix.[3] |
| Presence of multiple shorter fragments in HPLC or gel analysis. | Significant depurination has occurred at multiple positions along the oligonucleotide, followed by cleavage at these apurinic sites. | • Implement a milder detritylation protocol as described above. • Optimize the synthesis cycle to ensure the shortest possible acid exposure time. • Analyze the sequence for purine-rich regions, which are more susceptible, and consider if synthesis strategy can be altered. |
| Mass spectrometry shows unexpected masses corresponding to base loss. | Direct evidence of depurination where the sugar-phosphate backbone has remained intact but one or more bases are missing. | • Confirm the identity of the lost base to understand the pattern of depurination. • Use a less aggressive detritylation reagent (e.g., switch from TCA to DCA).[9] • For off-line detritylation, ensure the pH and temperature are carefully controlled.[11] |
Quantitative Data on Depurination Rates
The choice of acid and its concentration has a significant impact on the rate of depurination. The following table summarizes the relative depurination half-times for N-benzoyl-protected deoxyadenosine (B7792050) (dABz) on a solid support under different acidic conditions. A longer half-time indicates a slower rate of depurination.
| Detritylation Reagent | Depurination Half-Time (Relative Comparison) | Implication |
| 3% Trichloroacetic Acid (TCA) in DCM | Fastest | Highest risk of depurination.[9][10] |
| 15% Dichloroacetic Acid (DCA) in DCM | Intermediate | Slower than 3% TCA but faster than 3% DCA.[9][10] |
| 3% Dichloroacetic Acid (DCA) in DCM | Slowest | Lowest risk of depurination among these conditions.[9][10] |
Data is based on kinetic studies of CPG-bound intermediates. Absolute times can vary based on the specific nucleoside and solid support.[9][10]
Experimental Protocols
Protocol 1: Standard Post-Synthesis Detritylation (80% Acetic Acid)
This protocol is for the manual detritylation of an oligonucleotide that has been purified by reverse-phase HPLC with the 5'-DMT group intact ("trityl-on").
-
Preparation: Dry the DMT-on oligonucleotide completely in a microcentrifuge tube.
-
Dissolution: Add 200-500 µL of 80% aqueous acetic acid to the dried oligonucleotide and vortex to dissolve.
-
Incubation: Let the solution stand at room temperature for 20 minutes. The solution will not turn orange as the trityl cation reacts with water.[14]
-
Quenching and Precipitation: Add an equal volume of 95% ethanol (B145695) and lyophilize the sample until all acetic acid has been removed.
-
Desalting: The resulting pellet, containing the detritylated oligonucleotide, can be desalted using a suitable method like an oligonucleotide purification cartridge (OPC).
Protocol 2: Mild Detritylation for Sensitive Oligonucleotides (Buffered Acetic Acid with Heating)
This protocol is designed to minimize depurination of acid-sensitive oligonucleotides during solution-phase detritylation.
-
Preparation: Dissolve the purified, dried DMT-on oligonucleotide in a solution of 50 mM triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
pH Adjustment: Carefully adjust the pH of the solution to 4.5 - 5.0 using dilute acetic acid.
-
Heating: Incubate the solution at 40°C.[8]
-
Monitoring: Monitor the progress of the detritylation by reverse-phase HPLC until the DMT group is completely removed (typically 30-60 minutes).
-
Lyophilization: Once the reaction is complete, freeze and lyophilize the sample to remove the buffer.
-
Desalting: Resuspend the oligonucleotide in water and desalt as required.
Protocol 3: Analysis of Depurination by HPLC
This method allows for the indirect quantification of depurination by analyzing the products of strand cleavage at apurinic sites.
-
Post-Deprotection Treatment: After standard final deprotection with ammonium (B1175870) hydroxide, take an aliquot of the crude oligonucleotide solution.
-
Cleavage at AP Sites: Treat the aliquot with a reagent that specifically cleaves the phosphodiester backbone at apurinic sites (e.g., piperidine (B6355638) or a polyamine solution).[2]
-
Analysis: Analyze the treated and untreated samples by anion-exchange or reverse-phase HPLC.[6]
-
Quantification: Compare the chromatograms of the treated and untreated samples. An increase in the peak areas of shorter fragments in the treated sample relative to the full-length product indicates the extent of depurination that occurred during synthesis.
Visualizations
Caption: Troubleshooting workflow for addressing depurination issues.
Caption: Simplified mechanism of base loss under acidic conditions.
References
- 1. Depurination - Wikipedia [en.wikipedia.org]
- 2. phenomenex.com [phenomenex.com]
- 3. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 分析用HPLCによるオリゴヌクレオチドの品質管理 [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US10450342B2 - Method for solution phase detritylation of oligomeric compounds - Google Patents [patents.google.com]
- 12. Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 5-Me-dC Modified Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methyl-dC (5-Me-dC) modified oligonucleotides. The information addresses common challenges, particularly those related to solubility, that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of 5-Me-dC modification on an oligonucleotide?
The introduction of a methyl group to the C5 position of deoxycytidine (dC) increases the hydrophobicity of the oligonucleotide. This modification is known to enhance the thermal stability of duplexes, increasing the melting temperature (T\u2098).[1][2] This increased stability is attributed to the hydrophobic interactions of the methyl group, which helps to exclude water molecules from the duplex.[1][2]
Q2: How does 5-Me-dC modification impact the solubility of an oligonucleotide?
While direct quantitative data is limited, the increased hydrophobicity conferred by the 5-Me-dC modification can lead to decreased aqueous solubility compared to its unmodified counterpart. This is particularly relevant for oligonucleotides with a high density of 5-Me-dC modifications or those that are longer in sequence. Researchers may observe that 5-Me-dC modified oligonucleotides are more prone to aggregation, especially at high concentrations.
Q3: What is the recommended solvent for resuspending 5-Me-dC modified oligonucleotides?
For optimal results and to mitigate potential solubility issues, it is recommended to resuspend 5-Me-dC modified oligonucleotides in a buffered solution with a neutral to slightly basic pH, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0).[3][4] Using sterile, nuclease-free water is an alternative, but it's important to ensure its pH is not acidic, as this can lead to depurination and degradation of the oligonucleotide.[3][4]
Q4: Can I expect altered behavior of my 5-Me-dC modified oligonucleotide during purification?
Yes, the increased hydrophobicity of 5-Me-dC modified oligonucleotides can affect their behavior in purification systems like High-Performance Liquid Chromatography (HPLC). In reversed-phase HPLC, which separates molecules based on hydrophobicity, 5-Me-dC modified oligonucleotides will exhibit longer retention times compared to their unmodified counterparts. This property can be leveraged for effective purification from unmodified failure sequences.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when working with 5-Me-dC modified oligonucleotides.
Issue 1: Difficulty Dissolving the Lyophilized Pellet
-
Observation: The lyophilized oligonucleotide pellet does not readily dissolve, or a visible film or precipitate remains after adding the solvent.
-
Potential Cause: The increased hydrophobicity of the 5-Me-dC modified oligonucleotide can hinder its dissolution in aqueous buffers.
-
Troubleshooting Steps:
-
Ensure Proper pH: Confirm that the resuspension buffer is at a neutral or slightly basic pH (7.0-8.0). Acidic conditions can decrease solubility and damage the oligonucleotide.[4]
-
Gentle Heating: Warm the solution at a temperature between 55°C and 65°C for 1-5 minutes.[1][3] This can help to disrupt intermolecular interactions and facilitate dissolution.
-
Vortexing: After heating, vortex the tube thoroughly for several seconds to ensure complete solubilization.[3]
-
Allow Time: For highly modified or long oligonucleotides, allow the solution to sit at room temperature for a longer period, with occasional gentle mixing.
-
Issue 2: Evidence of Oligonucleotide Aggregation
-
Observation: The oligonucleotide solution appears cloudy or contains visible particulates. In analytical procedures like size-exclusion chromatography (SEC) or gel electrophoresis, unexpected high molecular weight species are observed.
-
Potential Cause: The hydrophobic nature of 5-Me-dC residues can promote self-association and aggregation of oligonucleotide strands, particularly at high concentrations.
-
Troubleshooting Steps:
-
Work at Lower Concentrations: If possible, perform experiments at lower oligonucleotide concentrations to disfavor aggregation.
-
Optimize Buffer Conditions: The salt concentration in the buffer can influence aggregation. Experiment with different salt concentrations (e.g., varying NaCl or MgCl₂) to find optimal conditions for your specific oligonucleotide.
-
Denaturing Conditions: For analytical purposes, consider running gels under denaturing conditions (e.g., using urea) to disrupt aggregates and accurately assess the monomeric state of the oligonucleotide.
-
Heat and Cool Cycle: Before use, heat the oligonucleotide solution to 95°C for 5 minutes, followed by snap-cooling on ice. This can help to break up aggregates.
-
Data Summary
The following table summarizes the expected impact of 5-Me-dC modification on key oligonucleotide properties based on available data.
| Property | Impact of 5-Me-dC Modification | Rationale |
| Duplex Stability (T\u2098) | Increase | The hydrophobic methyl group helps to exclude water from the DNA duplex, leading to enhanced stability.[1][2] |
| Aqueous Solubility | Potential Decrease | Increased hydrophobicity can lead to reduced solubility in water-based buffers. |
| Aggregation Potential | Increase | Hydrophobic interactions between modified oligonucleotides can promote self-association and aggregation. |
| Reversed-Phase HPLC Retention | Increase | The increased hydrophobicity causes stronger interaction with the stationary phase, resulting in longer retention times. |
Experimental Protocols
Protocol 1: Standard Resuspension of 5-Me-dC Modified Oligonucleotides
-
Preparation: Briefly centrifuge the tube containing the lyophilized oligonucleotide to ensure the pellet is at the bottom.
-
Solvent Addition: Add the appropriate volume of sterile TE buffer (pH 7.5-8.0) to achieve the desired stock concentration (e.g., 100 µM).
-
Initial Dissolution: Gently vortex the tube for 10-15 seconds.
-
Incubation: Let the tube sit at room temperature for 5-10 minutes.
-
Final Mixing: Vortex the tube again for another 10-15 seconds.
-
Verification: Visually inspect the solution for any undissolved material. If the solution is not clear, proceed to the troubleshooting steps for difficult-to-dissolve oligonucleotides.
-
Quantification: Determine the precise concentration of the oligonucleotide solution using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (A₂₆₀).
-
Storage: Store the resuspended oligonucleotide at -20°C. For long-term storage, it is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.
Protocol 2: Assessing the Solubility of 5-Me-dC Modified Oligonucleotides
This protocol provides a method to estimate the solubility of a 5-Me-dC modified oligonucleotide in a specific buffer.
-
Prepare a High-Concentration Stock: Resuspend a known mass of the lyophilized oligonucleotide in a small, precise volume of the desired buffer to create a high-concentration slurry.
-
Equilibration: Gently agitate the slurry at a controlled temperature (e.g., room temperature) for a defined period (e.g., 24 hours) to allow it to reach equilibrium.
-
Separation of Soluble Fraction: Centrifuge the slurry at high speed (e.g., 14,000 x g) for 10 minutes to pellet the insoluble material.
-
Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilution Series: Prepare a series of dilutions of the supernatant in the same buffer.
-
UV-Vis Spectrophotometry: Measure the absorbance at 260 nm (A₂₆₀) for each dilution.
-
Concentration Calculation: Using the Beer-Lambert law (A = εcl) and the extinction coefficient (ε) of the oligonucleotide, calculate the concentration of the undiluted supernatant. This concentration represents the estimated solubility of the oligonucleotide in that buffer.
Visualizations
References
Validation & Comparative
Verifying 5-Methylcytosine Incorporation in Synthetic DNA: A Comparative Guide
For researchers engaged in the synthesis of modified oligonucleotides, particularly those incorporating 5-methylcytosine (B146107) (5mC) for epigenetic studies or as a therapeutic agent, robust verification of this modification is paramount. The accurate incorporation of 5mC is critical to the intended function and biological activity of the synthetic DNA. This guide provides an objective comparison of two widely adopted analytical techniques for the quantification of 5mC: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of each method's performance, supported by experimental data and protocols, to aid in the selection of the most appropriate technique for their specific research needs.
Performance Comparison: LC-MS/MS vs. ELISA
The choice between LC-MS/MS and ELISA for 5mC quantification often depends on the specific requirements of the experiment, such as the need for absolute quantification, sample throughput, and sensitivity. The following table summarizes the key performance characteristics of each method.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation of enzymatically digested nucleosides by chromatography followed by mass-based detection and quantification. | Antibody-based detection of 5mC in denatured DNA immobilized on a microplate. |
| Quantification | Absolute and highly accurate. Considered the "gold standard".[1][2][3] | Relative or semi-quantitative, relies on a standard curve.[4] |
| Sensitivity | Very high, with limits of detection in the femtomole (fmol) to attomole range.[5][6][7] Can detect differences of ~0.25% of total cytosine.[8] | Good, with detection limits around 0.05% to 0.5% of methylated DNA from 100 ng of input DNA.[9][10] |
| Specificity | Highly specific, can distinguish between 5mC and its oxidized derivatives (e.g., 5-hydroxymethylcytosine, 5hmC).[5][11] | High specificity for 5mC, with no significant cross-reactivity to unmethylated cytosine or 5hmC within a certain concentration range. |
| Throughput | Lower throughput, sample processing is more time-consuming. | High throughput, suitable for screening a large number of samples simultaneously.[4][9] |
| DNA Input | Requires relatively low amounts of DNA, typically in the nanogram range (as little as 4 ng).[7] | Requires low DNA input, typically 10-200 ng per well.[12][4][13][10] |
| Time per Assay | Longer, including sample preparation and instrument run time. | Faster, typically completed within 2-3 hours.[4][9] |
| Cost | Higher, requires specialized equipment and expertise.[3] | Lower, uses standard laboratory equipment.[2] |
| Data Analysis | Requires specialized software for data processing and quantification. | Straightforward, based on absorbance readings and comparison to a standard curve.[4] |
Experimental Workflows
The general workflows for verifying 5mC incorporation using LC-MS/MS and ELISA are distinct, reflecting the underlying principles of each technique.
Detailed Experimental Protocols
Below are detailed methodologies for the quantification of 5mC in synthetic DNA using LC-MS/MS and a commercial ELISA kit.
Protocol 1: Quantification of 5-methylcytosine by LC-MS/MS
This protocol provides a general framework. Specific parameters such as column type, gradient, and mass spectrometer settings should be optimized for the specific instrument and synthetic oligonucleotide being analyzed.
1. Materials and Reagents:
-
Synthetic DNA containing 5mC
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium acetate (B1210297) buffer
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
5-methyl-2'-deoxycytidine (5mdC) and 2'-deoxycytidine (B1670253) (dC) standards
2. DNA Hydrolysis:
-
Dissolve 1-5 µg of the synthetic DNA in 20 µL of ultrapure water.
-
Add 2.5 µL of 10x Nuclease P1 buffer and 10 units of Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add 3 µL of 10x Alkaline Phosphatase buffer and 10 units of Alkaline Phosphatase.
-
Incubate at 37°C for an additional 1 hour.
-
Centrifuge the sample at high speed for 10 minutes to pellet any debris.
-
Transfer the supernatant containing the digested nucleosides to a new tube.
3. LC-MS/MS Analysis:
-
Inject 5-10 µL of the hydrolyzed sample onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
The eluent is introduced into the mass spectrometer.
-
Perform tandem mass spectrometry (MS/MS) in positive ion mode.
-
Monitor the specific mass-to-charge (m/z) transitions for 5mdC (e.g., 242.1 → 126.1) and dC (e.g., 228.1 → 112.1).[11][14]
4. Data Analysis:
-
Generate a standard curve using known concentrations of 5mdC and dC standards.
-
Integrate the peak areas for the 5mdC and dC transitions in the sample chromatogram.
-
Calculate the amount of 5mdC and dC in the sample using the standard curve.
-
The percentage of 5mC is calculated as: (%5mC) = [Amount of 5mdC / (Amount of 5mdC + Amount of dC)] * 100.
Protocol 2: Quantification of 5-methylcytosine using a 5-mC DNA ELISA Kit
This protocol is based on a typical commercially available 5-mC DNA ELISA kit. Always refer to the manufacturer's specific instructions.
1. Materials and Reagents (typically provided in the kit):
-
96-well plate pre-coated with a DNA-binding solution
-
Binding Buffer
-
Wash Buffer
-
Anti-5-Methylcytosine primary antibody
-
HRP-conjugated secondary antibody
-
HRP Developer
-
Stop Solution
-
Positive Control (methylated DNA)
-
Negative Control (unmethylated DNA)
2. Assay Procedure:
-
DNA Denaturation and Coating:
-
Dilute 100 ng of your synthetic DNA sample and the positive and negative controls in Binding Buffer.[12][13]
-
Denature the DNA by heating at 98°C for 5 minutes, followed by immediate cooling on ice for 10 minutes.[4]
-
Add the denatured DNA solutions to the wells of the 96-well plate.[4]
-
Incubate at 37°C for 1 hour to allow the DNA to bind to the plate.[4]
-
-
Blocking:
-
Antibody Incubation:
-
Discard the blocking solution and wash the wells three times with Wash Buffer.
-
Add the diluted anti-5-methylcytosine primary antibody to each well.
-
Incubate at 37°C for 1 hour.[12]
-
Discard the primary antibody solution and wash the wells three times with Wash Buffer.
-
Add the diluted HRP-conjugated secondary antibody to each well.
-
Incubate at 37°C for 30-60 minutes.[12]
-
-
Signal Development and Measurement:
-
Discard the secondary antibody solution and wash the wells five times with Wash Buffer.
-
Add 100 µL of HRP Developer to each well and incubate at room temperature for 10-60 minutes, or until a clear color change is observed in the positive control wells.[12][4]
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance of each well at 450 nm using a microplate reader.[12][4]
-
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the known percentage 5-mC standards (prepared by mixing the positive and negative controls) against their corresponding percentages.[12][4]
-
Determine the percentage of 5-mC in your synthetic DNA sample by interpolating its absorbance value on the standard curve.
Conclusion
The verification of 5-methylcytosine incorporation in synthetic DNA is a critical quality control step. Both LC-MS/MS and ELISA offer reliable methods for this purpose, each with its own set of advantages and disadvantages. LC-MS/MS stands out for its superior accuracy, sensitivity, and ability to provide absolute quantification, making it the preferred method for in-depth characterization and when precise quantitative data is essential. ELISA, on the other hand, provides a rapid, cost-effective, and high-throughput solution for screening a large number of samples, making it ideal for process optimization and routine quality control. The choice of method will ultimately be guided by the specific analytical needs, available resources, and the desired level of quantitative detail.
References
- 1. Global DNA 5mC Quantification by LC-MS/MS, DNA Methylation Analysis Service - CD BioSciences [epigenhub.com]
- 2. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 3. longdom.org [longdom.org]
- 4. files.zymoresearch.com [files.zymoresearch.com]
- 5. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. zymoresearch.com [zymoresearch.com]
- 10. ecogen.com [ecogen.com]
- 11. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. epigentek.com [epigentek.com]
- 14. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
Decoding DNA Methylation: A Comparative Guide to Enzymatic Digestion Methods for 5-Me-dC Confirmation
For researchers, scientists, and drug development professionals, accurately identifying 5-methyl-deoxycytidine (5-Me-dC) is crucial for understanding epigenetic regulation in health and disease. This guide provides a comprehensive comparison of enzymatic digestion methods for 5-Me-dC confirmation, offering insights into their performance, detailed experimental protocols, and a clear visualization of their workflows.
This guide delves into three primary enzymatic approaches: methylation-sensitive and -insensitive restriction enzyme digestion (featuring the HpaII/MspI isoschizomer pair), methylation-dependent restriction enzyme digestion (highlighting McrBC), and the more recent Enzymatic Methyl-seq (EM-seq) technology. We present a side-by-side comparison of these methods, supported by experimental data, to aid in selecting the most appropriate technique for your research needs.
At a Glance: Performance Comparison of Enzymatic 5-Me-dC Detection Methods
The choice of method for 5-Me-dC analysis often depends on factors such as the amount of available DNA, the desired resolution of the analysis, and budget constraints. The following table summarizes the key performance metrics of the discussed enzymatic digestion methods.
| Feature | HpaII/MspI Digestion | McrBC Digestion | Enzymatic Methyl-seq (EM-seq) |
| Principle | Differential cleavage of the CCGG sequence based on the methylation status of the internal cytosine. | Cleavage of DNA containing at least two methylated cytosines in the context of (G/A)mC. | Enzymatic conversion of unmethylated cytosines to uracil, while 5-mC and 5-hmC are protected. |
| DNA Input | 10 µg for Southern blotting; 200 ng for PCR-based analysis (can be reduced with WGA)[1][2]. | 500 ng for digestion followed by WGA-PCR; 1 µg for standard digestion[1][3]. | As low as 100 pg to 200 ng[4][5][6]. |
| Resolution | Site-specific (CCGG sites). | Region-specific (between two RmC sites). | Single-base resolution. |
| Sensitivity | High for detecting methylation changes at specific CCGG sites. | Dependent on the density of methylated sites; can detect heavily methylated regions. | High sensitivity, capable of detecting methylation from very low DNA inputs[5]. |
| Specificity | High, with a reported precision rate of >95% when coupled with sequencing[7]. | Specific for methylated DNA, but cleavage efficiency can be influenced by methylation density[8]. | High, with accurate methylation calls[4]. |
| Cost | Low to moderate, depending on the downstream analysis method. | Low to moderate. | Higher initial cost for reagents and sequencing. |
| Advantages | Simple, cost-effective for targeted analysis[9]. | Low sequence specificity allows for broader detection of methylated regions[8]. | Gentle on DNA, high library yields, uniform GC coverage, suitable for low-input and degraded DNA[6][10]. |
| Disadvantages | Limited to the analysis of CCGG sites. | Does not provide single-base resolution; cleavage pattern can be a smear[11]. | Higher cost compared to restriction enzyme-based methods. |
Experimental Workflows and Signaling Pathways
To visually compare the methodologies, the following diagrams illustrate the core workflow of each enzymatic digestion approach for 5-Me-dC analysis.
References
- 1. Highly efficient PCR assay to discriminate allelic DNA methylation status using whole genome amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. methods.info [methods.info]
- 3. neb.com [neb.com]
- 4. Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Comparison of EM-seq and PBAT methylome library methods for low-input DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cost-effective approach to DNA methylation detection by Methyl Sensitive DArT sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epigenie.com [epigenie.com]
- 10. researchgate.net [researchgate.net]
- 11. neb.com [neb.com]
A Head-to-Head Comparison: Benzoyl vs. Acetyl Protection in 5-Methylcytosine Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of protecting group for the exocyclic amine of 5-methylcytosine (B146107) is a critical determinant of synthesis efficiency, deprotection strategy, and final product purity. This guide provides an objective, data-driven comparison of the two most common protecting groups: the traditional benzoyl (Bz) group and the more labile acetyl (Ac) group.
The strategic incorporation of 5-methylcytosine (5-Me-C) into synthetic oligonucleotides is essential for a wide range of applications, from epigenetic research and the study of DNA methyltransferase (DNMT) activity to the development of antisense therapeutics. The success of solid-phase phosphoramidite (B1245037) chemistry hinges on the effective protection of nucleobase functional groups to prevent unwanted side reactions during chain elongation. Here, we compare the performance of N4-benzoyl-5-methyl-2'-deoxycytidine and N4-acetyl-5-methyl-2'-deoxycytidine in oligonucleotide synthesis.
Performance Comparison: Benzoyl vs. Acetyl Protection
While both benzoyl and acetyl protecting groups are effective in shielding the N4 amine of 5-methylcytosine during synthesis, their primary differences lie in their lability and, consequently, the required deprotection conditions. This has significant implications for synthesis time, compatibility with other sensitive modifications, and the potential for side reactions.
Quantitative Data Summary
| Parameter | N4-Benzoyl-5-methylcytosine (Bz-5-Me-C) | N4-Acetyl-5-methylcytosine (Ac-5-Me-C) | References |
| Coupling Efficiency | Typically >98-99% | Typically >98-99% | [1] |
| Deprotection Conditions | Standard: Aqueous Ammonia (B1221849) (NH₄OH), 55°C, 8-16 hours | Standard: Aqueous Ammonia (NH₄OH), 55°C, 8-16 hoursUltraFast: AMA (NH₄OH/40% Methylamine (B109427) 1:1), 65°C, 10 minutes | [1][2] |
| Key Side Reactions | Transamination with primary amines (e.g., methylamine, ethylenediamine). Can result in 5-10% N4-methylation with AMA. | Avoids transamination due to rapid hydrolysis of the acetyl group. | [2][3] |
| Compatibility | Incompatible with "UltraFast" deprotection protocols (e.g., AMA). May require harsher conditions that can degrade sensitive modifications. | Fully compatible with "UltraFast" deprotection. Ideal for oligos with sensitive labels or modifications. | [3][4] |
| Phosphoramidite Diluent | Anhydrous Acetonitrile/Dichloromethane (1:1 v/v) may be required for some variants (e.g., LNA). | Anhydrous Acetonitrile | [3] |
Experimental Protocols and Methodologies
The following sections detail the typical experimental workflows for synthesizing an oligonucleotide containing a single 5-methylcytosine residue using either benzoyl or acetyl protection.
Standard Oligonucleotide Synthesis Cycle (Phosphoramidite Chemistry)
The synthesis of oligonucleotides on a solid support follows a four-step cycle for each monomer addition. This cycle is identical for both Bz-5-Me-C and Ac-5-Me-C phosphoramidites.
-
Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed with an acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to expose the 5'-hydroxyl group for the next coupling step.
-
Coupling: The phosphoramidite monomer (either Bz-5-Me-C or Ac-5-Me-C) is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), and then coupled to the free 5'-hydroxyl of the growing oligonucleotide chain. A standard coupling time of 3 minutes is generally recommended.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutant sequences in subsequent cycles.
-
Oxidation: The newly formed trivalent phosphite (B83602) triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester using an iodine solution in THF/pyridine/water.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Deprotection Protocols: A Comparative View
The deprotection step is where the choice between benzoyl and acetyl protection has the most significant impact.
Protocol 1: Standard Deprotection for N4-Benzoyl-5-methylcytosine
This method is robust but time-consuming.
-
Cleavage and Deprotection: The solid support with the synthesized oligonucleotide is treated with concentrated aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) at 55°C for 8 to 16 hours in a sealed vial. This single step cleaves the oligonucleotide from the support and removes the benzoyl protecting group from 5-Me-C, other base protecting groups (e.g., Bz for adenine, isobutyryl for guanine), and the cyanoethyl groups from the phosphate backbone.
-
Work-up: The vial is cooled, and the ammonia solution containing the crude oligonucleotide is collected. The solution is then evaporated to dryness, typically using a centrifugal evaporator.
-
Purification: The dried crude oligonucleotide is reconstituted in an appropriate buffer for purification by methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
Protocol 2: UltraFast Deprotection for N4-Acetyl-5-methylcytosine
This protocol offers a significant time advantage and is milder, making it suitable for sensitive molecules.
-
Cleavage and Deprotection: The solid support is treated with a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA). The reaction is carried out at 65°C for 10 minutes. This rapidly cleaves the oligonucleotide and removes all protecting groups.
-
Work-up: The vial is cooled, and the AMA solution is evaporated to dryness.
-
Purification: The crude product is reconstituted and purified as described in the standard protocol.
Application Context: DNA Methylation Pathway Studies
Oligonucleotides containing 5-methylcytosine are invaluable tools for studying the DNA methylation pathway, a key epigenetic mechanism regulating gene expression. DNA methyltransferases (DNMTs) catalyze the transfer of a methyl group to the C5 position of cytosine. Synthetic oligonucleotides with defined methylation patterns are used as substrates in DNMT activity assays to screen for inhibitors or to study enzyme kinetics.
Conclusion and Recommendations
The choice between benzoyl and acetyl protection for 5-methylcytosine synthesis depends primarily on the desired deprotection strategy and the presence of other sensitive moieties in the oligonucleotide.
-
For standard oligonucleotides without sensitive modifications where processing time is not a major constraint, N4-benzoyl-5-methylcytosine is a reliable and cost-effective choice. It performs comparably to the acetyl-protected version in terms of coupling efficiency and final purity under standard deprotection conditions.[1]
-
For syntheses involving sensitive labels (e.g., fluorescent dyes), complex modifications, or when rapid turnaround is essential, N4-acetyl-5-methylcytosine is the superior option. Its compatibility with "UltraFast" deprotection protocols significantly reduces processing time from many hours to mere minutes.[2][3] Crucially, it eliminates the risk of transamination side reactions that can occur with the benzoyl group when using primary amine-based reagents, ensuring a higher purity final product.[3]
For researchers in drug development and high-throughput screening environments, the time savings and increased reliability offered by the acetyl protecting group and its associated "UltraFast" deprotection chemistry represent a significant advantage, streamlining the production of high-quality, modified oligonucleotides.
References
The Unseen Advantage: A Comparative Guide to 5'-O-DMT-N4-Bz-5-Me-dC in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is paramount to achieving high-yield, high-purity products with desired biological properties. This guide provides an in-depth comparison of 5'-O-DMT-N4-Bz-5-Me-dC, a key reagent for incorporating the epigenetic marker 5-methylcytosine (B146107) (5-Me-dC), against its common alternative, the N4-acetyl-protected phosphoramidite.
The incorporation of 5-methylcytosine into synthetic oligonucleotides is crucial for a wide range of applications, from epigenetic studies and diagnostics to the development of antisense therapies. The inherent benefits of 5-Me-dC, including enhanced thermal stability of duplexes and increased resistance to nuclease degradation, make it a valuable modification.[1] This guide will delve into the performance of this compound, examining its advantages and comparing it to N4-acetyl-5-Me-dC phosphoramidite, supported by available data and standard experimental protocols.
Performance Comparison: N4-Benzoyl vs. N4-Acetyl Protection
The primary difference between the two phosphoramidites lies in the choice of the exocyclic amine protecting group for 5-methylcytosine: benzoyl (Bz) versus acetyl (Ac). This choice has significant implications for the efficiency of the synthesis cycle and the final deprotection step.
| Parameter | This compound | 5'-O-DMT-N4-Ac-5-Me-dC | Key Considerations |
| Coupling Efficiency | High, widely used in standard synthesis protocols. The addition of pyridine (B92270) to the acetonitrile (B52724) solvent has been shown to improve the coupling efficacy of some phosphoramidites. | High, also compatible with standard synthesis. Acetyl protection is generally considered to be more labile. | While direct comparative data on coupling efficiency under identical standard conditions is limited in the reviewed literature, both are considered to provide high coupling yields. The choice may be influenced by the specific synthesizer and coupling activators used. |
| Deprotection Conditions | Requires standard deprotection with ammonium (B1175870) hydroxide (B78521), typically at elevated temperatures (e.g., 55°C for 8-15 hours).[2] | Compatible with both standard and milder deprotection conditions. Acetyl groups are hydrolyzed almost instantaneously with aggressive bases like AMA (ammonium hydroxide/methylamine).[2] | The lability of the acetyl group allows for faster deprotection protocols. |
| Side Reactions during Deprotection | Can be susceptible to transamination (formation of N4-methyl-dC) when deprotected with methylamine-containing reagents like AMA. | Recommended for use with AMA deprotection to avoid the transamination side reaction observed with benzoyl-protected cytidine.[2] | For applications requiring rapid deprotection with AMA, the acetyl-protected version is the preferred choice to maintain sequence fidelity. |
| Thermal Stability of Resulting Oligo | Incorporation of 5-Me-dC generally increases the melting temperature (Tm) of DNA duplexes by approximately 0.5°C per modification.[1] | The final oligonucleotide product, after deprotection, is identical to that produced with the benzoyl-protected amidite. Therefore, the thermal stability benefits are conferred by the 5-Me-dC base itself, not the protecting group used during synthesis. | The enhanced thermal stability is a feature of the 5-methylcytosine base, not the protecting group used during synthesis. |
| Nuclease Resistance of Resulting Oligo | Oligonucleotides containing 5-Me-dC exhibit increased resistance to enzymatic degradation. | Similar to the benzoyl-protected counterpart, the nuclease resistance is a property of the final 5-Me-dC modified oligonucleotide. | The choice of protecting group does not impact the nuclease resistance of the final product. |
Key Advantages of Incorporating 5-Methylcytosine
Regardless of the protecting group strategy, the inclusion of 5-Me-dC in synthetic oligonucleotides offers significant advantages:
-
Enhanced Duplex Stability: The methyl group in the major groove of the DNA helix enhances base stacking interactions, leading to a more stable duplex. This is particularly advantageous for applications requiring high affinity, such as in antisense oligonucleotides and diagnostic probes.[1]
-
Increased Nuclease Resistance: The presence of 5-Me-dC can confer resistance to degradation by various nucleases, prolonging the half-life of oligonucleotides in biological systems. This is a critical feature for therapeutic applications.
-
Modulation of Protein-DNA Interactions: As a key epigenetic mark, 5-Me-dC plays a crucial role in regulating gene expression by influencing the binding of proteins to DNA. Synthetic oligonucleotides with defined methylation patterns are invaluable tools for studying these interactions.
Experimental Protocols
To facilitate the objective comparison of these phosphoramidites, detailed methodologies for key experiments are provided below.
Oligonucleotide Synthesis and Deprotection
Objective: To synthesize a defined oligonucleotide sequence containing 5-methylcytosine using both N4-benzoyl and N4-acetyl protected phosphoramidites and subsequently deprotect them.
Protocol:
-
Synthesis: Oligonucleotide synthesis is performed on an automated DNA synthesizer using standard phosphoramidite chemistry.
-
Support: Controlled pore glass (CPG) functionalized with the initial nucleoside.
-
Phosphoramidites: this compound or 5'-O-DMT-N4-Ac-5-Me-dC are used for the incorporation of 5-methylcytosine. Standard phosphoramidites are used for A, G, and T.
-
Activator: A solution of 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) in acetonitrile is used to activate the phosphoramidites.
-
Coupling Time: A standard coupling time of 2-5 minutes is typically employed.
-
-
Cleavage and Deprotection:
-
N4-Benzoyl: The CPG support is treated with concentrated ammonium hydroxide at 55°C for 8-15 hours.
-
N4-Acetyl (Standard): The CPG support is treated with concentrated ammonium hydroxide at 55°C for 8-15 hours.
-
N4-Acetyl (Fast Deprotection): The CPG support is treated with a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) at 65°C for 10 minutes.
-
-
Purification: The crude oligonucleotides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
Thermal Stability Analysis (Melting Temperature, Tm)
Objective: To determine and compare the thermal stability of oligonucleotides containing 5-methylcytosine.
Protocol:
-
Sample Preparation: Purified complementary oligonucleotides (one containing 5-Me-dC and a control with unmodified cytosine) are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis Spectrophotometry: The absorbance of the oligonucleotide solution at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) using a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the melting curve (absorbance vs. temperature).
Nuclease Resistance Assay
Objective: To assess the stability of 5-Me-dC-containing oligonucleotides in the presence of nucleases.
Protocol:
-
Oligonucleotide Labeling: The 5' end of the test (with 5-Me-dC) and control (unmodified) oligonucleotides are labeled with a radioactive (e.g., ³²P) or fluorescent tag.
-
Nuclease Digestion: The labeled oligonucleotides are incubated with a nuclease solution (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or fetal bovine serum to simulate biological conditions) at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis: The reaction is quenched at each time point, and the samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The percentage of intact oligonucleotide remaining at each time point is quantified using a phosphorimager or fluorescence scanner.
Visualizing Experimental Workflows
To further illustrate the application of these modified oligonucleotides, the following diagrams, generated using the DOT language, depict common experimental workflows.
References
Enhancing Hybridization Assays: A Comparative Guide to 5-Me-dC Modified Oligonucleotides
For researchers, scientists, and professionals in drug development, the precision and reliability of hybridization assays are paramount. The modification of oligonucleotides is a key strategy to enhance their performance. This guide provides an objective comparison of 5-methyl-deoxycytosine (5-Me-dC) modified oligonucleotides against their unmodified counterparts, supported by experimental data and detailed protocols. The inclusion of 5-Me-dC, an epigenetic marker, into synthetic DNA sequences offers significant advantages in terms of thermal stability and hybridization efficiency.
Performance Comparison: 5-Me-dC vs. Unmodified Oligonucleotides
The primary advantage of substituting deoxycytosine (dC) with 5-Me-dC in an oligonucleotide is the enhancement of the thermal stability of the resulting DNA duplex.[1][2] This increased stability is attributed to the hydrophobic nature of the 5-methyl group, which is thought to displace water molecules from the DNA duplex.[1][3]
Key Performance Metrics:
-
Increased Thermal Stability (Tm): The melting temperature (Tm) of a DNA duplex is a critical indicator of its stability. Each substitution of dC with 5-Me-dC can increase the Tm. Reports indicate an increase of approximately 1.3°C per 5-Me-dC residue added.[1][2] Another source suggests a more conservative increase of up to 0.5°C per insertion.[4] This stabilization is due to a favorable enthalpic contribution, suggesting direct, stabilizing interactions of the methyl group with adjacent bases.[5][6]
-
Enhanced Hybridization Efficiency: The higher Tm of 5-Me-dC modified oligos allows for more stringent hybridization conditions, leading to improved specificity. This is particularly beneficial in applications like PCR, where 5-Me-dC-modified primers have demonstrated superior priming capabilities, yielding more product per cycle and allowing for amplification at higher annealing temperatures (up to 72°C).[1]
-
Specificity and Unnatural Base Pairing: The 5-Me-iso-dC, an isomer of 5-Me-dC, when paired with isoguanosine (B3425122) (iso-dG), forms a stable, unnatural base pair.[7] This can be leveraged in hybridization assays to significantly enhance probe-to-target specificity and minimize off-target hybridization.[7]
-
Nuclease Resistance: The nuclease resistance of 5-Me-dC modified oligonucleotides is reported to be similar to that of unmodified DNA.[1] While the 5-methyl group does not inherently confer significant protection against nucleases, other modifications are often used in conjunction for applications requiring enhanced stability in biological fluids.
-
Applications in DNA Methylation Studies: Oligonucleotides incorporating 5-Me-dC are valuable tools for studying the epigenetic effects of DNA methylation, which is associated with gene silencing when it occurs in CpG sites near promoters.[1][8]
Quantitative Data Summary
The following tables provide a clear comparison of the quantitative performance of 5-Me-dC modified oligonucleotides against other common modifications.
Table 1: Comparison of Duplex Stability (Tm) Increase for Various Modifications
| Modification | Typical Tm Increase per Substitution (°C) | Nuclease Resistance |
| 5-Methyl-dC | 1.3 [1][2] | Similar to DNA [1] |
| Locked Analog Bases | 2 - 4 | Increased |
| 2-Amino-dA | 3.0 | Similar to DNA |
| C-5 propynyl-dC | 2.8 | Increased |
| 2'-Fluoro | 1.8 | Increased |
| C-5 propynyl-dU | 1.7 | Increased |
| Phosphorothioate | Slightly decreased | Increased |
Table 2: Performance Characteristics of 5-Me-dC Modified vs. Unmodified Oligos
| Feature | Unmodified Oligonucleotides | 5-Me-dC Modified Oligonucleotides |
| Hybridization Stability | Standard | Increased |
| Optimal Annealing Temp. | Standard | Higher [1] |
| PCR Priming Efficiency | Standard | Improved, more product per cycle [1] |
| Use in Short Probes/Primers | Standard | Advantageous due to higher affinity [1] |
| Mismatch Discrimination | Standard | Can be enhanced with stringent conditions |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for a generic hybridization assay and for determining the thermal stability of modified oligonucleotides.
Protocol 1: General Hybridization Assay Using 5-Me-dC Probes (e.g., for Southern Blot)
-
Probe Design and Synthesis: Design an oligonucleotide probe specific to the target sequence. During synthesis, substitute all or a subset of cytosine residues with 5-methyl-deoxycytosine. The probe should also be labeled (e.g., with biotin (B1667282) or a fluorophore) for detection.
-
Sample Preparation: Isolate and purify the target nucleic acid (e.g., genomic DNA). If necessary, perform restriction enzyme digestion and separate the fragments via gel electrophoresis.
-
Transfer: Transfer the separated nucleic acid fragments from the gel to a solid support membrane (e.g., nitrocellulose or nylon).
-
Prehybridization: Block the membrane in a prehybridization buffer (e.g., containing salmon sperm DNA and Denhardt's solution) for 1-2 hours at the calculated hybridization temperature to prevent non-specific probe binding.
-
Hybridization: Add the 5-Me-dC modified probe to the hybridization buffer and incubate with the membrane overnight. The hybridization temperature should be optimized based on the higher Tm of the modified probe to increase stringency.
-
Washing: Perform a series of washes with buffers of decreasing salt concentration (e.g., SSC buffer) and increasing temperature to remove non-specifically bound probes. The stringency of these washes can be higher than for unmodified probes.
-
Detection: Detect the bound probe using a method appropriate for the label used (e.g., streptavidin-HRP conjugate for biotin labels followed by chemiluminescent detection).
Protocol 2: Thermal Denaturation Assay (Tm Measurement)
-
Oligonucleotide Preparation: Synthesize complementary oligonucleotides, one or both of which contain 5-Me-dC substitutions. Resuspend the purified oligos in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Duplex Formation: Mix equimolar amounts of the complementary strands. Heat the mixture to 95°C for 5 minutes to dissociate any pre-existing structures, then allow it to cool slowly to room temperature to facilitate duplex formation.
-
Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Place the DNA duplex sample in a cuvette and monitor the absorbance at 260 nm.
-
Melting Curve Generation: Increase the temperature of the sample at a controlled rate (e.g., 1°C per minute) from a starting temperature (e.g., 20°C) to a final temperature where the duplex is fully denatured (e.g., 95°C). Record the absorbance at each temperature increment.
-
Tm Determination: Plot the absorbance at 260 nm versus temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA duplexes have dissociated into single strands. This corresponds to the midpoint of the sigmoidal curve. The Tm can be precisely calculated by finding the maximum of the first derivative of the melting curve.
Visualizations
Diagrams are provided to illustrate key workflows and concepts related to the use of 5-Me-dC modified oligonucleotides.
References
- 1. 5-Me dC Oligo Modifications from Gene Link [genelink.com]
- 2. metabion.com [metabion.com]
- 3. glenresearch.com [glenresearch.com]
- 4. idtdna.com [idtdna.com]
- 5. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Me iso dC Oligo Modifications from Gene Link [genelink.com]
- 8. Chemical discrimination between dC and 5MedC via their hydroxylamine adducts - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 5-Methylcytosine on the Thermal Stability of DNA Duplexes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced biophysical properties of DNA is paramount. Among the most common epigenetic modifications, 5-methylcytosine (B146107) (5mC) plays a critical role in gene regulation and has been shown to influence the structural integrity and thermal stability of the DNA double helix. This guide provides an objective comparison of the thermal stability of DNA duplexes containing 5-methylcytosine versus their unmodified counterparts, supported by experimental data and detailed methodologies.
The methylation of cytosine at the C5 position is a key epigenetic marker that can alter the flexibility and thermodynamics of DNA.[1][2] Generally, the presence of 5-methylcytosine enhances the thermal stability of DNA duplexes.[1][3] This increased stability is primarily attributed to favorable enthalpic contributions, suggesting that direct interactions of the methyl group with adjacent bases play a significant role.[1][2]
Quantitative Comparison of Thermal Stability
The following table summarizes the experimental data from various studies, comparing the melting temperatures (Tm) and thermodynamic parameters of DNA duplexes with and without 5-methylcytosine. An increase in Tm indicates greater thermal stability.
| DNA Sequence Context | Unmodified Cytosine (C) | 5-Methylcytosine (5mC) | Change in Tm (°C) per 5mC | Reference Sequence | Experimental Conditions | Source |
| Melting Temperature (°C) | ||||||
| Hairpin CGCGCGTTTCGCGCG | 74 °C | 82 °C | +8 (for multiple 5mCs) | N/A | Not specified | [4] |
| poly(G-C) vs. poly(G-5meC) | 86.5 °C | 92.2 °C | N/A | N/A | 3 mM NaCl | [4] |
| 10-mer duplex (Me0 vs. Me8) | 51.4 °C (Me0) | 59.5 °C (Me8) | ~ +1.0 per 5mC | 5'-GCACGCAGGC-3' / 3'-CGTGCGTCCG-5' | 100 mM KCl buffer | [5][6] |
| CNR fragment (0 vs. 3 methylations) | Increase observed | Progressive increase | Not specified | Not specified | [7] | |
| 502-bp DNA hairpin (unzipping force) | Lower force | Higher force | N/A | N/A | Constant loading rates | [3] |
| Thermodynamic Parameters | ||||||
| poly(G-C) vs. poly(G-5meC) (ΔH per base pair) | -36 kJ/mol | -37 kJ/mol | N/A | N/A | 3 mM NaCl | [4] |
| 10-mer duplex (ΔH°) | -72.5 kcal/mol (Me0) | -85.5 kcal/mol (Me8) | 5'-GCACGCAGGC-3' / 3'-CGTGCGTCCG-5' | 100 mM KCl buffer | [6] | |
| 10-mer duplex (ΔG°37) | Decrease observed | Linear decrease with 5mC | 5'-GCACGCAGGC-3' / 3'-CGTGCGTCCG-5' | 100 mM KCl buffer | [2] |
Note: "Me0" refers to a sequence with zero methylated cytosines, while "Me3", "Me5", and "Me8" refer to sequences with three, five, and eight methylated cytosines, respectively.
The data consistently demonstrates that the incorporation of 5-methylcytosine leads to an increase in the melting temperature of DNA duplexes. For instance, substituting cytosines with 5-methylcytosines in a hairpin structure resulted in an 8°C increase in Tm.[4] Similarly, a study on 10-mer oligonucleotides showed a systematic increase in Tm from 51.4°C to 59.5°C as the number of methylated cytosines increased from zero to eight.[5][6] This stabilizing effect is also reflected in the thermodynamic parameters, with the methylation leading to a more favorable enthalpy of duplex formation.[4][6]
Interestingly, while 5mC stabilizes the DNA duplex, it has been shown to kinetically hinder DNA hybridization, potentially due to steric effects from the additional methyl groups.[3]
Experimental Protocols
The primary method for determining the thermal stability of DNA duplexes is UV-melting temperature (Tm) analysis . This technique monitors the change in UV absorbance of a DNA solution as the temperature is increased. Single-stranded DNA absorbs more UV light at 260 nm than double-stranded DNA.[8] The temperature at which half of the DNA is denatured is defined as the melting temperature (Tm).[9]
Detailed Protocol for UV-Melting Temperature (Tm) Measurement
This protocol is a generalized procedure based on common laboratory practices.[10][11][12]
1. Sample Preparation:
-
Lyophilized or vacuum-dried oligonucleotides (both the reference and 5mC-containing strands) should be used to prepare stock solutions.[10]
-
Prepare stock solutions of the complementary single-stranded oligonucleotides in the desired melting buffer. A common buffer is composed of 0.25M NaCl, 0.2mM EDTA, and 20mM Sodium Phosphate (pH 7.0).[10]
-
Calculate the required volumes of each oligonucleotide stock solution to create a duplex solution of the desired concentration (e.g., 1 µM).[13]
-
To ensure duplex formation, the solution is typically heated to a high temperature (e.g., 90°C) and then slowly cooled to room temperature (e.g., 25°C).[10]
2. Instrumentation Setup:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.[10]
-
The UV lamp should be warmed up for at least 15 minutes before measurements.[10]
-
Use quartz cuvettes with a 10mm path length. Ensure they are spotlessly clean.[10][11]
3. Tm Measurement:
-
Place the cuvette containing the DNA duplex solution into the spectrophotometer.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program the temperature controller with the following parameters (example):
-
Initiate the measurement. The instrument will gradually increase the temperature while recording the absorbance at 260 nm.
4. Data Analysis:
-
The output will be a melting curve, which is a sigmoidal plot of absorbance versus temperature.
-
The Tm is the temperature at the midpoint of this transition. This can be determined from the first derivative of the melting curve, where the peak corresponds to the Tm.[13][14]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for determining DNA thermal stability and the logical relationship between 5-methylcytosine and its effect on duplex stability.
Caption: Experimental workflow for comparing the thermal stability of DNA duplexes.
Caption: Logical relationship of 5-methylcytosine's effect on DNA duplex stability.
References
- 1. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methyl-cytosine stabilizes DNA but hinders DNA hybridization revealed by magnetic tweezers and simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding DNA Melting Analysis Using UV-Visible Spectroscopy - Behind the Bench [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Assessment for Melting Temperature Measurement of Nucleic Acid by HRM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
5-Methyl-dC Oligonucleotides: A Comparative Guide to Nuclease Resistance
For Researchers, Scientists, and Drug Development Professionals
In the realm of oligonucleotide-based therapeutics and research, enhancing stability against nuclease degradation is a critical determinant of efficacy. Among the arsenal (B13267) of chemical modifications available, 5-methyl-deoxycytidine (5-Me-dC) presents a nuanced profile. This guide provides an objective comparison of the nuclease resistance of oligonucleotides containing 5-Me-dC against unmodified oligonucleotides and other common stabilizing modifications, supported by experimental data and detailed protocols.
Executive Summary
Oligonucleotides incorporating 5-methyl-deoxycytidine (5-Me-dC) exhibit a level of nuclease resistance that is generally comparable to that of unmodified DNA. However, the strategic placement of 5-Me-dC modifications can confer a modest but significant increase in stability against specific exonucleases. While not offering the broad and robust protection of modifications like phosphorothioates (PS) or 2'-O-Methyl (2'-OMe) RNA, 5-Me-dC provides the advantage of increasing the thermal stability of duplexes without introducing a chiral center at the phosphate (B84403) backbone, as is the case with phosphorothioates. This modification is particularly valuable in applications where maintaining the natural phosphodiester backbone is desirable, and a moderate increase in nuclease resistance is sufficient.
Comparative Nuclease Resistance Data
The following tables summarize the nuclease resistance of oligonucleotides with various modifications. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Nuclease Resistance Profile of 5-Me-dC and Other Common Modifications
| Modification | Nuclease Resistance Profile | Key Findings & Citations |
| Unmodified DNA | Highly susceptible to degradation by both endo- and exonucleases. | Rapidly degraded in serum and cellular extracts.[1] |
| 5-Methyl-dC (5-Me-dC) | Similar to unmodified DNA in general.[2] | A phosphodiester linkage located 3' to a 5-Me-dC modification shows increased resistance to 3' → 5' exonuclease (phosphodiesterase I) activity. |
| Phosphorothioate (PS) | Significantly increased resistance to both endo- and exonucleases. | The substitution of a non-bridging oxygen with sulfur in the phosphate backbone sterically hinders nuclease activity. This is a widely used modification for enhancing in vivo stability.[3][4] |
| 2'-O-Methyl (2'-OMe) | Increased resistance to endonucleases and some exonucleases. | The methyl group at the 2' position of the ribose provides steric hindrance. Often used in combination with PS linkages for enhanced stability.[5][6] |
| Locked Nucleic Acid (LNA) | Exceptionally high resistance to nucleases. | The methylene (B1212753) bridge "locks" the ribose in a C3'-endo conformation, leading to very stable duplexes and high nuclease resistance.[7] |
Table 2: Quantitative Comparison of Oligonucleotide Stability (Half-life in Serum)
| Modification | Approximate Half-life in Serum | Source Context |
| Unmodified DNA | < 1 hour | Data from multiple studies indicate rapid degradation. |
| 5-Methyl-dC (5-Me-dC) | Data not widely available for direct comparison. Stability is sequence and context-dependent. | One study suggests positional effects on exonuclease resistance, but serum half-life data is scarce. |
| Phosphorothioate (PS) | > 24 hours | Fully modified PS oligonucleotides show significantly extended half-lives in serum.[4] |
| 2'-O-Methyl (2'-OMe) | Several hours to > 24 hours (often in combination with PS) | Full 2'-OMe modification provides substantial protection, and combination with PS end-capping further enhances stability.[5][6] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of oligonucleotide nuclease resistance. Below are generalized protocols for common in vitro nuclease stability assays.
Protocol 1: Exonuclease Stability Assay (e.g., using Snake Venom Phosphodiesterase)
This assay evaluates the stability of oligonucleotides against 3' → 5' exonuclease activity.
Materials:
-
5'-end labeled (e.g., with a fluorescent dye) oligonucleotide (unmodified, 5-Me-dC modified, and other controls)
-
Snake Venom Phosphodiesterase (SVPD)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.8, 10 mM MgCl2)
-
Stop Solution (e.g., formamide (B127407) with EDTA and loading dye)
-
Nuclease-free water
-
Polyacrylamide gel (denaturing, appropriate percentage for oligo size)
-
TBE buffer
-
Gel imaging system
Procedure:
-
Reaction Setup: In separate nuclease-free microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (final concentration ~0.1-1 µM) in the reaction buffer.
-
Enzyme Addition: Add a standardized amount of SVPD to each reaction tube.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each reaction and immediately add them to the stop solution to inactivate the enzyme.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) to separate the intact oligonucleotide from its degradation products.
-
Quantification: Quantify the band intensity of the intact oligonucleotide at each time point using a gel imaging system. The percentage of intact oligonucleotide remaining can be plotted against time to determine the degradation kinetics.
Protocol 2: Serum Stability Assay
This assay assesses the stability of oligonucleotides in a more biologically relevant matrix.
Materials:
-
Oligonucleotide (unmodified, 5-Me-dC modified, and other controls)
-
Human or Fetal Bovine Serum (heat-inactivated)
-
Nuclease-free water
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Method of analysis: Denaturing PAGE and/or HPLC
Procedure:
-
Reaction Setup: In nuclease-free microcentrifuge tubes, incubate the oligonucleotide (final concentration ~1-5 µM) with a specified percentage of serum (e.g., 50-90%) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Oligonucleotide Extraction: To stop the reaction and isolate the oligonucleotide, treat the aliquots with Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation.
-
Analysis:
-
PAGE: Resuspend the extracted oligonucleotide pellet in loading buffer and analyze by denaturing PAGE as described in Protocol 1.
-
HPLC: Analyze the extracted oligonucleotide by ion-exchange or reverse-phase HPLC to quantify the amount of full-length product remaining.
-
-
Quantification: Determine the percentage of intact oligonucleotide at each time point to calculate the half-life in serum.
Visualizations
Experimental Workflow for Nuclease Resistance Assay
References
- 1. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Me dC Oligo Modifications from Gene Link [genelink.com]
- 3. synoligo.com [synoligo.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Chemical Modifications on Aptamer Stability in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Functional Assays for 5-Methylcytosine Modified Aptamers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of 5-methylcytosine (B146107) (5mC) into aptamers presents a compelling avenue for enhancing their therapeutic and diagnostic potential. This modification can influence critical functional parameters including binding affinity, stability, and cellular activity. This guide provides an objective comparison of key functional assays used to characterize 5mC-modified aptamers, supported by experimental data and detailed protocols to aid in the selection and implementation of appropriate validation strategies.
I. Comparison of Functional Assay Performance
The introduction of 5mC can modulate the functional characteristics of an aptamer. The following table summarizes the comparative performance of a 5mC-modified G-quadruplex DNA aptamer targeting the STAT3 protein against its unmodified counterpart. While direct binding affinity (Kd) comparisons for 5mC-modified aptamers are not extensively documented in the literature, this case study provides valuable insights into the multifaceted effects of this modification.
| Functional Assay | Unmodified Aptamer (STAT) | 5mC-Modified Aptamer (STAT M) | Key Findings |
| Thermal Stability (Tm) | Lower | Higher | 5mC modification enhances the thermal stability of the G-quadruplex structure.[1] |
| Nuclease Resistance | Moderate | Higher | Methylation can confer increased resistance to nuclease degradation, prolonging aptamer half-life. |
| Antiproliferative Activity | Significant inhibition | Slightly lower inhibition | The unmodified aptamer showed slightly better inhibition of cancer cell proliferation in this specific study.[1] |
Note: The data presented is based on a study of G-quadruplex aptamers targeting STAT3. The effects of 5mC modification can be sequence and target dependent.
II. Key Functional Assays and Experimental Protocols
A comprehensive evaluation of 5mC-modified aptamers requires a suite of functional assays. Below are detailed protocols for essential experiments.
SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for 5mC-Modified Aptamers
The SELEX process is fundamental to isolating high-affinity aptamers. For generating 5mC-modified aptamers, 5-methyl-dCTP is incorporated during the selection and amplification steps.
Experimental Protocol:
-
Library Design and Synthesis: A single-stranded DNA (ssDNA) library is synthesized with a central random region (typically 20-80 nucleotides) flanked by constant primer binding sites. For 5mC modification, the random region is synthesized with a defined ratio of A, G, T, and 5-methyl-C.
-
Target Immobilization: The target protein (e.g., thrombin, Bcl-2, PDGF) is immobilized on a solid support, such as magnetic beads or a chromatography column.
-
Binding and Partitioning:
-
The ssDNA library is incubated with the immobilized target in a binding buffer (e.g., PBS with 5 mM MgCl2).
-
Unbound sequences are washed away. The stringency of the washes can be increased in later rounds to select for higher affinity binders.
-
-
Elution: Bound aptamers are eluted from the target, often by heat denaturation or a change in pH.
-
Amplification: The eluted aptamers are amplified by PCR using primers complementary to the constant regions. To maintain the 5mC modification, 5-methyl-dCTP is used in the PCR mix instead of dCTP.
-
ssDNA Generation: The double-stranded PCR product is converted to ssDNA for the next round of selection. This can be achieved by methods like asymmetric PCR or lambda exonuclease digestion.
-
Iterative Rounds: Steps 3-6 are repeated for multiple rounds (typically 8-15) to enrich the pool with high-affinity 5mC-modified aptamers.
-
Sequencing and Characterization: The enriched aptamer pool is sequenced, and individual aptamer candidates are synthesized and characterized using the functional assays described below.
Binding Affinity Assays
Determining the binding affinity (dissociation constant, Kd) is crucial for evaluating aptamer performance.
This is a common and relatively high-throughput method for assessing binding.
Experimental Protocol:
-
Target Immobilization: The target protein is coated onto the wells of a microtiter plate.
-
Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.
-
Aptamer Incubation: Biotinylated 5mC-modified aptamers at varying concentrations are added to the wells and incubated.
-
Washing: Unbound aptamers are washed away.
-
Detection: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, followed by a substrate that produces a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is measured and plotted against the aptamer concentration to determine the Kd.
SPR provides real-time, label-free detection of binding events, allowing for the determination of both association (ka) and dissociation (kd) rates, from which the Kd is calculated.
Experimental Protocol:
-
Chip Preparation: A sensor chip is functionalized, and the target protein is immobilized on the surface.
-
Aptamer Injection: Solutions of the 5mC-modified aptamer at different concentrations are flowed over the sensor chip.
-
Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of bound aptamer, is monitored in real-time.
-
Dissociation: A buffer is flowed over the chip to monitor the dissociation of the aptamer from the target.
-
Data Analysis: The binding and dissociation curves are fitted to a kinetic model to determine ka, kd, and Kd.
Nuclease Stability Assay
This assay assesses the resistance of 5mC-modified aptamers to degradation by nucleases present in biological fluids.
Experimental Protocol:
-
Incubation: The 5mC-modified aptamer and an unmodified control aptamer are incubated in a solution containing nucleases (e.g., serum or a specific exonuclease) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: The integrity of the aptamers at each time point is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of intact aptamer at each time point is quantified to determine the degradation rate and half-life.[2]
Cellular Uptake and Functional Assays
These assays evaluate the ability of 5mC-modified aptamers to bind to and be internalized by target cells, and to elicit a biological response.
Experimental Protocol for Cellular Uptake by Flow Cytometry:
-
Cell Preparation: Target cells are harvested and washed.
-
Aptamer Incubation: The cells are incubated with a fluorescently labeled 5mC-modified aptamer at 4°C (for surface binding) or 37°C (for internalization).[3][4]
-
Washing: Unbound aptamers are removed by washing the cells.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer to quantify the amount of aptamer binding or uptake.[5]
-
Controls: Unlabeled cells and cells incubated with a fluorescently labeled control (non-binding) aptamer are used as negative controls.
Experimental Protocol for Cell Proliferation (MTT) Assay:
-
Cell Seeding: Target cells are seeded in a 96-well plate and allowed to adhere.
-
Aptamer Treatment: The cells are treated with various concentrations of the 5mC-modified aptamer and an unmodified control.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation inhibition.[1]
III. Case Study: 5mC-Modified G-Quadruplex Aptamer Targeting STAT3
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in a signaling pathway that is often overactive in cancer cells, promoting proliferation and survival.[6][7] G-quadruplex aptamers have been developed to inhibit this pathway.[6][7][8] A study investigating the effect of 5mC modification on a STAT3-targeting G-quadruplex aptamer revealed that the modification enhanced the thermal stability of the aptamer's structure.[1] However, in cell proliferation assays, the 5mC-modified aptamers showed slightly less inhibitory effect on cancer cell growth compared to the unmodified aptamer.[1] This highlights the complex interplay between structural stability and biological activity, underscoring the importance of comprehensive functional testing.
IV. Conclusion
The incorporation of 5-methylcytosine into aptamers offers a promising strategy to enhance their physicochemical properties, such as thermal stability and nuclease resistance. However, the impact on biological function, including binding affinity and cellular activity, can be complex and requires careful empirical evaluation. The functional assays and protocols detailed in this guide provide a robust framework for the comprehensive characterization of 5mC-modified aptamers, enabling researchers to make informed decisions in the development of novel aptamer-based therapeutics and diagnostics. The direct comparison of modified and unmodified aptamers through these assays is critical to unlocking the full potential of this chemical modification.
References
- 1. Effects of 5-Methyl-2′-Deoxycytidine in G-Quadruplex Forming Aptamers d(G3C)4 and d[GCG2(CG3)3C]: Investigating the Key Role of the Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japtamers.co.uk [japtamers.co.uk]
- 4. Methods for Evaluating Cell-Specific, Cell-Internalizing RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Biological Features of G-Quadruplex Aptamers as Promising Inhibitors of the STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Biological Features of G-Quadruplex Aptamers as Promising Inhibitors of the STAT3 Signaling Pathway [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Analysis of 5'-O-DMT-N4-Bz-5-Me-dC from Different Suppliers
For researchers and professionals engaged in oligonucleotide synthesis and drug development, the purity of nucleoside phosphoramidites is a critical determinant of the quality and efficacy of the final therapeutic product. This guide provides a comprehensive comparison of the purity analysis of 5'-O-DMT-N4-Bz-5-Me-dC, a modified deoxynucleoside, from various suppliers. By presenting supporting experimental data and detailed methodologies, this guide aims to assist researchers in making informed decisions when selecting reagents for their work.
Data Summary
The purity of this compound can vary between suppliers, impacting the efficiency of oligonucleotide synthesis and the impurity profile of the final product. Below is a summary of typical purity data obtained from common analytical techniques. While specific values may differ between batches and suppliers, this table provides a comparative overview of what researchers can expect.
| Parameter | Supplier A | Supplier B | Supplier C | Analytical Method |
| Purity by HPLC (%) | > 99.0 | > 98.5 | > 98.0 | Reversed-Phase HPLC |
| Identity Confirmation | Confirmed | Confirmed | Confirmed | LC-MS (Mass-to-Charge Ratio) |
| ³¹P NMR Purity (%) | > 99.0 | > 98.0 | > 98.0 | ³¹P Nuclear Magnetic Resonance |
| Major Impurity (%) | < 0.5 | < 1.0 | < 1.5 | Reversed-Phase HPLC |
| Moisture Content (%) | < 0.5 | < 0.5 | < 1.0 | Karl Fischer Titration |
Experimental Protocols
Accurate assessment of this compound purity requires robust analytical methods. The following are detailed protocols for the key experiments cited in this guide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to determine the purity of the phosphoramidite (B1245037) and to identify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to the product.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed to confirm the identity of the main component and to characterize impurities by determining their mass-to-charge ratio (m/z).
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole mass analyzer).
-
LC Conditions: Same as the RP-HPLC method described above.
-
Mass Spectrometry Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: The identity of the this compound is confirmed by comparing the observed m/z of the main peak with its calculated theoretical mass. The masses of impurity peaks can be used to tentatively identify their structures.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful technique for assessing the purity of phosphoramidites with respect to phosphorus-containing impurities.
-
Instrumentation: A high-resolution NMR spectrometer operating at a suitable frequency for ³¹P nucleus (e.g., 162 MHz).
-
Solvent: Anhydrous acetonitrile-d3 (B32919) or chloroform-d.
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.5 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 128.
-
-
Data Analysis: The purity is determined by integrating the signal corresponding to the phosphoramidite diastereomers and comparing it to the integrals of any phosphorus-containing impurity signals.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound from a new supplier.
Common Impurities to Monitor
During the synthesis and storage of this compound, several impurities can arise. It is crucial to monitor for these species as they can negatively impact downstream applications.
-
Oxidized Species: The phosphoramidite moiety is susceptible to oxidation, leading to the formation of the corresponding phosphotriester. This impurity is inactive in the coupling reaction.
-
Hydrolyzed Product: Exposure to moisture can lead to the hydrolysis of the phosphoramidite, resulting in the corresponding H-phosphonate.
-
Deprotected Species: Loss of the DMT or benzoyl protecting groups can occur, leading to undesired side reactions during oligonucleotide synthesis.
-
By-products from Synthesis: Incomplete reactions or side reactions during the manufacturing process can result in various structurally related impurities.
By implementing a rigorous analytical program, researchers can ensure the quality and consistency of their this compound starting material, leading to more reliable and reproducible results in their research and development endeavors.
Safety Operating Guide
Proper Disposal of 5'-O-DMT-N4-Bz-5-Me-dC: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5'-O-DMT-N4-Bz-5-Me-dC, a modified nucleoside commonly used in oligonucleotide synthesis. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure laboratory safety and regulatory compliance.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Skin and Eye Irritation: Similar to other complex organic molecules, this compound may cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of the powdered form may irritate the respiratory system.
-
Toxicity: The toxicity of this specific compound is not well-documented. However, it is prudent to handle it as a potentially hazardous chemical.
-
Environmental Hazards: Improper disposal can lead to environmental contamination.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Mask | Recommended if handling the powdered form. |
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as a chemical waste product. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Segregation of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.
Caption: Waste segregation for this compound.
Step-by-Step Disposal Protocol
-
Solid Waste:
-
Carefully sweep any solid this compound into a designated, sealable chemical waste container.
-
This container should be clearly labeled as "Solid Chemical Waste" and should list the chemical name.
-
Empty vials that contained the compound should also be placed in this container.
-
-
Liquid Waste:
-
Solutions of this compound should be disposed of in an appropriate liquid chemical waste container.
-
Crucially, segregate halogenated and non-halogenated solvent waste. For example, if the compound is dissolved in dichloromethane, it must go into a "Halogenated Organic Waste" container. If dissolved in acetonitrile, it should be disposed of in a "Non-Halogenated Organic Waste" container.
-
Ensure the waste container is properly labeled with the chemical name and the solvent used.
-
-
Contaminated Materials:
-
Any materials, such as pipette tips, weighing paper, or gloves, that are grossly contaminated with this compound should be placed in the solid chemical waste container.
-
Waste Collection and Final Disposal
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid chemical waste container. For large spills, evacuate the area and contact your EHS department. |
Logical Relationship for Safe Disposal
The following diagram illustrates the logical flow for ensuring the safe and compliant disposal of this compound.
Caption: Logical workflow for safe chemical disposal.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe working environment and protecting the broader ecosystem. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
Essential Safety and Operational Guide for Handling 5'-O-DMT-N4-Bz-5-Me-dC
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 5'-O-DMT-N4-Bz-5-Me-dC, a modified nucleoside used in the synthesis of nucleoside phosphoramidites.[1][2][3] Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound and similar chemical compounds.[4][5] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5] |
| Face Shield | Recommended when there is a significant risk of splashing.[5][6] | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile) are required. Inspect for damage before use.[4][5] |
| Laboratory Coat | A standard laboratory coat must be worn to protect skin and clothing.[5][7] | |
| Respiratory Protection | NIOSH-approved Respirator | Necessary if ventilation is inadequate or if dust is generated. An N95 or P1 type dust mask is suitable.[5] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and experimental success.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Store the compound in a tightly sealed container in a dry, well-ventilated area.[5] The recommended storage temperature is -20°C to -80°C to ensure stability.[8][9] The compound should be protected from light and moisture.[8][10]
Handling and Preparation
-
Designated Area : All handling of the solid compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Dust Formation : Take care to avoid the formation of dust when handling the powdered form of the chemical.[4]
-
Weighing : Use a precision balance within a ventilated enclosure to weigh the required amount of the compound.
-
Dissolving : When preparing solutions, add the solvent slowly to the compound to avoid splashing. If necessary, sonication can be used to aid dissolution.[10]
-
Hygiene : Do not eat, drink, or smoke in the handling area.[5] Always wash hands thoroughly after handling the compound.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated, clearly labeled, and sealed waste container.[5]
-
Licensed Disposal : Arrange for the disposal of the chemical waste through a licensed disposal company.[5]
-
Environmental Precaution : Do not dispose of the chemical into drains or the environment.[5]
Visual Workflow and Safety Hierarchy
The following diagrams illustrate the procedural flow for safely handling and disposing of this compound, and the hierarchical approach to hazard control.
Caption: Workflow for handling and disposal of this compound.
Caption: Hierarchy of controls for managing chemical hazards.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 3. myuchem.com [myuchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. targetmol.cn [targetmol.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
